Product packaging for 4-methoxy DMT(Cat. No.:CAS No. 3965-97-7)

4-methoxy DMT

Cat. No.: B116791
CAS No.: 3965-97-7
M. Wt: 218.29 g/mol
InChI Key: HFYHBTWTJDAYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyltryptamine (DMT) is a natural hallucinogen that targets, primarily, the 5-hydroxytryptamine (5-HT) receptors. 4-methoxy DMT is a substituted form of DMT that binds 5-HT receptors with comparable affinity (pA2 = 6.17 for this compound versus 6.00 for DMT). This compound also has behavior disruption activity in rats that is similar to that of DMT. This product is intended for forensic and research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O B116791 4-methoxy DMT CAS No. 3965-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYHBTWTJDAYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475892
Record name N,N-Dimethyl-4-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3965-97-7
Record name N,N-Dimethyl-4-methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3965-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methylpsilocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-METHYLPSILOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4NBI2F334
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The History and Discovery of 4-Methoxy-N,N-Dimethyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a lesser-known psychedelic compound, is a structural analog of psilocin and a positional isomer of the more widely studied 5-MeO-DMT. First described in the scientific literature in the late 1960s, its unique pharmacological profile and potential psychoactive effects have made it a subject of interest within the scientific community. This technical guide provides a comprehensive overview of the history, synthesis, analytical characterization, and pharmacology of 4-MeO-DMT, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

4-Methoxy-N,N-dimethyltryptamine, also known as O-methylpsilocin (PSOM), is a tryptamine derivative with a methoxy group at the 4-position of the indole ring.[1] Its structural similarity to psilocin (4-HO-DMT), the active metabolite of psilocybin, suggests potential psychedelic properties.[1] While not as extensively studied as its 5-methoxy isomer, 4-MeO-DMT has been characterized to some extent in terms of its receptor binding profile and in vivo effects in animal models. This guide aims to consolidate the available scientific information on 4-MeO-DMT to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

History and Discovery

Synthesis and Analytical Characterization

The synthesis of 4-MeO-DMT typically follows established methods for the preparation of tryptamine derivatives, with the Speeter-Anthony tryptamine synthesis being a widely applicable route.[1][2][3] This method generally involves the reaction of a substituted indole with oxalyl chloride, followed by amidation and subsequent reduction.

Experimental Protocol: Speeter-Anthony Synthesis of 4-Methoxy-DMT

The following is a generalized protocol based on the Speeter-Anthony tryptamine synthesis, adapted for the preparation of 4-MeO-DMT.

Step 1: Formation of 4-Methoxyindole-3-glyoxylyl Chloride

  • To a solution of 4-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), an excess of oxalyl chloride is added dropwise with stirring.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The resulting indolylglyoxylyl chloride precipitates and can be isolated by filtration and washed with a cold, anhydrous solvent.

Step 2: Amidation with Dimethylamine

  • The crude 4-methoxyindole-3-glyoxylyl chloride is suspended in an anhydrous, non-protic solvent (e.g., tetrahydrofuran or dioxane).

  • An excess of a solution of dimethylamine in a suitable solvent is added dropwise to the suspension with cooling (e.g., in an ice bath) to control the exothermic reaction.

  • The reaction mixture is stirred for several hours at room temperature to ensure complete conversion to the corresponding N,N-dimethylglyoxylamide.

  • The product can be isolated by filtration to remove dimethylamine hydrochloride, followed by evaporation of the solvent.

Step 3: Reduction to 4-Methoxy-N,N-dimethyltryptamine

  • The crude N,N-dimethylglyoxylamide is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran.

  • This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), in the same solvent under an inert atmosphere.

  • The reaction mixture is then refluxed for several hours to effect the reduction of the amide and the adjacent ketone.

  • After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., sodium hydroxide).

  • The resulting solids are removed by filtration, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrated under reduced pressure to yield crude 4-MeO-DMT.

  • The final product can be further purified by column chromatography or crystallization.

Workflow for the Speeter-Anthony Synthesis of 4-MeO-DMT

Speeter_Anthony_Synthesis 4-Methoxyindole 4-Methoxyindole Indolylglyoxylyl_Chloride Indolylglyoxylyl_Chloride 4-Methoxyindole->Indolylglyoxylyl_Chloride + Oxalyl Chloride Oxalyl_Chloride Oxalyl_Chloride Glyoxylamide Glyoxylamide Indolylglyoxylyl_Chloride->Glyoxylamide + Dimethylamine Dimethylamine Dimethylamine 4-MeO-DMT 4-MeO-DMT Glyoxylamide->4-MeO-DMT + LiAlH4 (Reduction) LiAlH4 LiAlH4

Caption: Generalized workflow for the Speeter-Anthony synthesis of 4-MeO-DMT.

Analytical Data

The structural confirmation and purity assessment of synthesized 4-MeO-DMT are crucial. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 4-MeO-DMT by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. Mass spectral data for 4-MeO-DMT is available in public databases such as mzCloud.[4]

Pharmacology

The pharmacological effects of 4-MeO-DMT are primarily mediated through its interaction with serotonin (5-HT) receptors.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of 4-MeO-DMT for various serotonin receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that displaces 50% of the radioligand from the receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-MeO-DMT [1]

ReceptorKi (nM)
5-HT₁ₐ235
5-HT₂ₐ68 - 1,300
5-HT₂C340
In Vivo Pharmacology

Animal models are utilized to investigate the in vivo effects of 4-MeO-DMT. Drug discrimination and head-twitch response studies are common behavioral assays for assessing the subjective and physiological effects of psychedelic compounds.

Table 2: In Vivo Potency of 4-MeO-DMT in Rodent Models

AssayTraining DrugED₅₀ (mg/kg)Reference
Drug Discrimination5-MeO-DMT~3.5[5]
Drug DiscriminationDOM~3.53[6]

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.

Experimental Protocols

4.3.1. Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ) are prepared from cultured cells or brain tissue by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound (4-MeO-DMT).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.3.2. Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT₂ₐ receptor agonists and is used as a proxy for hallucinogenic potential.

  • Animals: Male mice (e.g., C57BL/6J strain) are commonly used.

  • Drug Administration: 4-MeO-DMT or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes) by a trained observer or an automated system.

  • Data Analysis: The dose-response relationship for the induction of head twitches is determined.

4.3.3. Drug Discrimination in Rats

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug by training animals to distinguish between the effects of a known drug and a vehicle.

  • Training: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the administration of a specific drug (e.g., DOM or 5-MeO-DMT) with pressing one lever and the administration of a vehicle with pressing the other lever.

  • Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered various doses of the test compound (4-MeO-DMT).

  • Data Collection: The lever on which the rat predominantly responds is recorded.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. The ED₅₀ value, the dose at which the rats respond on the drug-appropriate lever 50% of the time, is determined.

Signaling Pathways

The psychoactive effects of tryptamines like 4-MeO-DMT are primarily mediated by the activation of the serotonin 2A (5-HT₂ₐ) receptor, a G protein-coupled receptor (GPCR).[7] Activation of the 5-HT₂ₐ receptor can initiate multiple intracellular signaling cascades.

Gq/11-Mediated Pathway

The canonical signaling pathway for the 5-HT₂ₐ receptor involves its coupling to the Gq/11 family of G proteins.[7]

  • Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses.

5-HT₂ₐ Receptor Gq Signaling Pathway

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT₂ₐ Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response 4-MeO-DMT 4-MeO-DMT 4-MeO-DMT->5HT2A Binds

Caption: Canonical Gq-mediated signaling pathway of the 5-HT₂ₐ receptor.

β-Arrestin-Mediated Pathway

In addition to G protein-dependent signaling, 5-HT₂ₐ receptors can also signal through β-arrestin pathways.

  • Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins.

  • Downstream Signaling: β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The specific signaling bias of 4-MeO-DMT, whether it preferentially activates the Gq pathway, the β-arrestin pathway, or both, has not yet been fully elucidated and represents an important area for future research.

5-HT₂ₐ Receptor β-Arrestin Signaling Pathway

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT₂ₐ Receptor GRK GRK 5HT2A->GRK Activates P_5HT2A Phosphorylated 5-HT₂ₐ Receptor GRK->P_5HT2A Phosphorylates Beta_Arrestin β-Arrestin P_5HT2A->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling 4-MeO-DMT 4-MeO-DMT 4-MeO-DMT->5HT2A Binds

Caption: β-Arrestin-mediated signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

4-Methoxy-N,N-dimethyltryptamine is a fascinating tryptamine derivative with a distinct pharmacological profile. While its history is not as well-documented as other psychedelics, scientific investigation has provided valuable insights into its receptor interactions and in vivo effects. This technical guide has summarized the current knowledge on 4-MeO-DMT, including its synthesis, analytical characterization, and pharmacology. The provided experimental protocols and signaling pathway diagrams offer a foundation for further research into this compound. Future studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications.

References

The Chemical Architecture and Pharmacological Profile of 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the endogenous neurotransmitter serotonin, it primarily exerts its effects through interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of 4-MeO-DMT. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its key signaling pathways to facilitate a deeper understanding of its mechanism of action at the molecular level. This document is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

4-MeO-DMT, also known as O-methylpsilocin, is chemically designated as 2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine[1]. Its core structure consists of an indole ring substituted with a methoxy group at the 4-position and an ethylamine side chain with two methyl groups on the terminal amine at the 3-position.

IdentifierValue
IUPAC Name 2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine[1]
Synonyms 4-methoxy-N,N-dimethyltryptamine, 4-MeO-DMT, O-methylpsilocin
CAS Number 3965-97-7[1]
Molecular Formula C₁₃H₁₈N₂O[1]
Molecular Weight 218.30 g/mol [1]
SMILES CN(C)CCC1=CNC2=CC=CC(OC)=C21[1]
InChI InChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3[1]

Physicochemical Properties

4-MeO-DMT is typically supplied as a crystalline solid.[2] While a specific melting point is not consistently reported in the literature, its isomer, 5-MeO-DMT, has a reported melting point of 69-70 °C, which may serve as a rough estimate. The boiling point of 4-MeO-DMT is also not well-documented, but related tryptamines have high boiling points, often requiring vacuum distillation.

PropertyValue
Physical State Crystalline solid[2]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml.[2]
UV Absorbance (λmax) 222, 268, 292 nm[3]

Synthesis of 4-Methoxy-DMT

A common and versatile method for the synthesis of 4-MeO-DMT is the Speeter-Anthony tryptamine synthesis.[2] This multi-step process begins with the acylation of a substituted indole, in this case, 4-methoxyindole.

Experimental Protocol: Speeter-Anthony Synthesis of 4-Methoxy-DMT

Step 1: Formation of 4-Methoxy-3-indoleglyoxylyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyindole in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the cooled indole solution with continuous stirring. The molar ratio of oxalyl chloride to 4-methoxyindole should be approximately 1.1:1.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • The product, 4-methoxy-3-indoleglyoxylyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold, anhydrous solvent.

Step 2: Amidation with Dimethylamine

  • Suspend the freshly prepared 4-methoxy-3-indoleglyoxylyl chloride in an anhydrous solvent like dichloromethane (DCM) or THF in a separate reaction vessel.

  • Cool the suspension in an ice bath.

  • Bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine in THF slowly with vigorous stirring. An excess of dimethylamine (at least 2 equivalents) should be used to neutralize the HCl byproduct.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide.

Step 3: Reduction to 4-Methoxy-DMT

  • In a dry, inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in anhydrous THF. A molar excess of LAH (e.g., 2-3 equivalents) relative to the amide is required.

  • Slowly add a solution of the crude amide from Step 2 in anhydrous THF to the LAH suspension with stirring. This reaction is highly exothermic and should be performed with caution, maintaining a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over an anhydrous salt, and evaporate the solvent to yield crude 4-MeO-DMT.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

G Speeter-Anthony Synthesis of 4-MeO-DMT cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction 4-Methoxyindole 4-Methoxyindole 4-Methoxy-3-indoleglyoxylyl Chloride 4-Methoxy-3-indoleglyoxylyl Chloride 4-Methoxyindole->4-Methoxy-3-indoleglyoxylyl Chloride Diethyl Ether/THF, 0-5 °C Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride->4-Methoxy-3-indoleglyoxylyl Chloride N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide 4-Methoxy-3-indoleglyoxylyl Chloride->N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide DCM/THF, 0 °C to RT Dimethylamine Dimethylamine Dimethylamine->N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide 4-Methoxy-DMT 4-Methoxy-DMT N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide->4-Methoxy-DMT Anhydrous THF, Reflux Lithium Aluminum Hydride Lithium Aluminum Hydride Lithium Aluminum Hydride->4-Methoxy-DMT

Caption: Speeter-Anthony synthesis workflow for 4-MeO-DMT.

Pharmacological Properties

The pharmacological effects of 4-MeO-DMT are primarily mediated through its interaction with serotonin (5-HT) receptors in the central nervous system. It acts as a serotonin receptor modulator, with notable affinity for several subtypes.[1]

Receptor Binding Affinity

4-MeO-DMT has demonstrated high affinity for several serotonin receptors. The reported inhibition constants (Ki) indicate its relative binding strength to these receptors.

Receptor SubtypeKi (nM)
5-HT1A 235[1]
5-HT2A 68–1,300[1]
5-HT2C 340[1]

Compared to its positional isomer 5-MeO-DMT, 4-MeO-DMT exhibits similar affinity for the 5-HT2A receptor but a significantly lower affinity (21-fold less) for the 5-HT1A receptor.[1]

Mechanism of Action and Signaling Pathways

As an agonist at 5-HT1A and 5-HT2A receptors, 4-MeO-DMT initiates distinct downstream signaling cascades.

  • 5-HT1A Receptor (Gi/o-coupled): Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This cascade also involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

G 4-MeO-DMT Signaling at 5-HT1A Receptor 4-MeO-DMT 4-MeO-DMT 5-HT1A Receptor 5-HT1A Receptor 4-MeO-DMT->5-HT1A Receptor Binds and Activates Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gi/o Protein->GIRK Channel Opens cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neuronal Hyperpolarization Neuronal Hyperpolarization GIRK Channel->Neuronal Hyperpolarization Leads to

Caption: 5-HT1A receptor signaling pathway activated by 4-MeO-DMT.
  • 5-HT2A Receptor (Gq/11-coupled): The psychedelic effects of tryptamines are primarily attributed to their agonism at the 5-HT2A receptor. This Gq/11-coupled receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream effects, including the modulation of gene expression and neuronal excitability.

G 4-MeO-DMT Signaling at 5-HT2A Receptor 4-MeO-DMT 4-MeO-DMT 5-HT2A Receptor 5-HT2A Receptor 4-MeO-DMT->5-HT2A Receptor Binds and Activates Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Intracellular Ca2+ Release Intracellular Ca2+ Release IP3->Intracellular Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Downstream Effects Downstream Effects Intracellular Ca2+ Release->Downstream Effects Protein Kinase C (PKC) Activation->Downstream Effects PLC PLC PLC->PIP2 Hydrolyzes

Caption: 5-HT2A receptor signaling pathway activated by 4-MeO-DMT.
Metabolism

While specific metabolic studies on 4-MeO-DMT are limited, it is presumed to follow the metabolic pathways of other N,N-dimethylated tryptamines. The primary route of metabolism is likely oxidative deamination by monoamine oxidase A (MAO-A), leading to the formation of the corresponding indole-3-acetic acid derivative. Additionally, O-demethylation by cytochrome P450 enzymes, such as CYP2D6, may occur, potentially yielding the active metabolite psilocin (4-HO-DMT).

In Vivo Effects

In animal studies, 4-MeO-DMT has been shown to produce effects indicative of serotonergic activity. In rodent drug discrimination tests, it fully substitutes for the psychedelic drug DOM, with an ED₅₀ of approximately 3.53 mg/kg, suggesting similar subjective effects.[1] It also substitutes for 5-MeO-DMT in these tests, with an ED₅₀ of 3.47 μmol/kg, although it is about 2.7-fold less potent.[1]

Analytical Methodologies

The characterization and quantification of 4-MeO-DMT in various matrices require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Experimental Protocol: GC-MS Analysis of 4-MeO-DMT
  • Sample Preparation: For analysis of the pure compound, dissolve a small amount in a suitable organic solvent such as methanol or ethyl acetate. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS), is suitable.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Identification: Compare the obtained mass spectrum and retention time with a certified reference standard of 4-MeO-DMT.

Experimental Protocol: HPLC Analysis of 4-MeO-DMT
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at one of its absorbance maxima (e.g., 222, 268, or 292 nm) or mass spectrometry (LC-MS) for higher sensitivity and selectivity.

G Analytical Workflow for 4-MeO-DMT Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation Dissolution/Extraction GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Mass Spectrum & Retention Time HPLC Analysis->Data Analysis Chromatogram & UV Spectrum Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

Caption: General analytical workflow for the identification and quantification of 4-MeO-DMT.

Conclusion

4-Methoxy-DMT is a fascinating tryptamine derivative with a distinct pharmacological profile centered on its interactions with serotonin receptors. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and pharmacology, along with practical experimental protocols. The presented information and visualizations aim to equip researchers and drug development professionals with the necessary knowledge to further investigate the potential of this and related compounds. As with any psychoactive substance, further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

"synthesis pathways for 4-methoxy-N,N-dimethyltryptamine"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-methoxy-N,N-dimethyltryptamine

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a compound of interest to researchers in neurochemistry and pharmacology. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Overview of Synthetic Strategies

4-methoxy-N,N-dimethyltryptamine, also known as O-methylpsilocin, is a tryptamine derivative with a methoxy group at the 4-position of the indole ring.[1][2] Its synthesis can be achieved through several established methods for tryptamine synthesis. The most common and versatile routes include the Speeter-Anthony tryptamine synthesis and adaptations of the Fischer indole synthesis.[1][3] Alternative pathways may utilize indole-3-acetic acid derivatives or involve the N,N-dimethylation of 4-methoxytryptamine.[1]

Key Synthesis Pathways

Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a widely cited and robust method for preparing N,N-disubstituted tryptamines.[1][4] This pathway begins with a substituted indole, in this case, 4-methoxyindole. The indole is first reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is then treated with dimethylamine to yield the corresponding amide. The final step involves the reduction of the amide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to produce the target 4-methoxy-N,N-dimethyltryptamine.[1]

G cluster_0 Speeter-Anthony Tryptamine Synthesis A 4-Methoxyindole B Indol-3-ylglyoxylyl chloride intermediate A->B + Oxalyl Chloride C N,N-dimethyl-indol-3-ylglyoxylamide B->C + Dimethylamine D 4-methoxy-N,N-dimethyltryptamine C->D Reduction (e.g., LiAlH₄)

Caption: Speeter-Anthony synthesis of 4-MeO-DMT.

Synthesis from Indole-3-Acetic Acid

Another adaptable method for synthesizing 4-MeO-DMT starts with 4-methoxy-indole-3-acetic acid.[1] In this approach, the carboxylic acid is first converted to a more reactive acid chloride. This intermediate is then reacted with dimethylamine to form the corresponding amide. Subsequent reduction of this amide with a suitable reducing agent yields the final tryptamine product.[1] A patent document describes a similar process for producing N,N-dimethyltryptamine where indole-3-acetic acid is coupled with dimethylamine using EDC and HOBt, followed by reduction.[5]

G cluster_1 Synthesis from 4-Methoxy-indole-3-acetic Acid E 4-Methoxy-indole-3-acetic acid F Acid Chloride Intermediate E->F + Thionyl Chloride (or similar) G N,N-dimethyl-4-methoxy-indole-3-acetamide F->G + Dimethylamine H 4-methoxy-N,N-dimethyltryptamine G->H Reduction G cluster_2 Eschweiler-Clarke N,N-dimethylation I 4-Methoxytryptamine J 4-methoxy-N,N-dimethyltryptamine I->J + Formaldehyde + Formic Acid

References

In-Depth Technical Guide: Pharmacological Profile of 4-Methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin, and a positional isomer of the potent psychedelic 5-MeO-DMT, its pharmacological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of 4-MeO-DMT's pharmacology, focusing on its receptor binding affinity, functional activity, metabolic pathways, and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of psychedelic compounds for therapeutic applications.

Receptor Binding Affinity

The primary mechanism of action of classic psychedelic compounds involves interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor. 4-MeO-DMT has been shown to bind to several serotonin receptor subtypes. The available data on its binding affinities (Ki) are summarized in the table below.

ReceptorKi (nM)
5-HT1A235[1]
5-HT2A68 - 1,300[1]
5-HT2C340[1]

Table 1: Receptor Binding Affinities of 4-Methoxy-DMT. This table summarizes the in vitro binding affinities (Ki) of 4-methoxy-DMT for various serotonin receptors. Lower Ki values indicate higher binding affinity.

Compared to its structural isomer, 5-MeO-DMT, 4-MeO-DMT exhibits a similar affinity for the 5-HT2A receptor but a significantly lower affinity (approximately 21-fold less) for the 5-HT1A receptor[1].

Experimental Protocol: Radioligand Binding Assay

While specific experimental details for the binding of 4-MeO-DMT are not extensively published, a general protocol for a competitive radioligand binding assay is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (4-MeO-DMT).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Cell Membranes Filtration Filtration Incubation->Filtration Radioligand + 4-MeO-DMT Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Separation of Bound/Free Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki) Quantification

Radioligand Binding Assay Workflow Diagram.

Functional Activity

Currently, there is a lack of publicly available quantitative data (e.g., EC50, Emax) on the functional activity of 4-MeO-DMT at serotonin receptors. Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors and to quantify its potency and efficacy.

Hypothesized Signaling Pathway

Based on its structural similarity to other psychedelic tryptamines that are 5-HT2A receptor agonists, it is hypothesized that 4-MeO-DMT activates the Gq/G11 signaling pathway upon binding to the 5-HT2A receptor. This would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then stimulate the release of intracellular calcium (Ca2+), and DAG would activate protein kinase C (PKC).

G 4-MeO-DMT 4-MeO-DMT 5-HT2A Receptor 5-HT2A Receptor 4-MeO-DMT->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates

Hypothesized 5-HT2A Receptor Signaling Pathway for 4-MeO-DMT.

Metabolism and Pharmacokinetics

There is a notable absence of specific experimental data on the metabolism and pharmacokinetic profile of 4-MeO-DMT. However, based on the metabolic pathways of structurally similar tryptamines like DMT and 5-MeO-DMT, a putative metabolic scheme can be proposed. The primary routes of metabolism for these compounds are oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, and O-demethylation by cytochrome P450 enzymes, with CYP2D6 being a key enzyme[2][3].

Proposed Metabolic Pathways
  • O-demethylation: It is plausible that 4-MeO-DMT undergoes O-demethylation, catalyzed by CYP2D6, to form its active metabolite, psilocin (4-HO-DMT).

  • Oxidative Deamination: The ethylamine side chain of 4-MeO-DMT is likely susceptible to oxidative deamination by MAO-A, leading to the formation of an unstable aldehyde intermediate, which is then further oxidized to 4-methoxy-indole-3-acetic acid (4-MeO-IAA).

Further in vitro studies using human liver microsomes and recombinant CYP and MAO enzymes are necessary to confirm these proposed pathways and to identify the specific enzymes involved.

G 4-MeO-DMT 4-MeO-DMT Psilocin (4-HO-DMT) Psilocin (4-HO-DMT) 4-MeO-DMT->Psilocin (4-HO-DMT) CYP2D6 (O-demethylation) 4-MeO-IAA 4-MeO-IAA 4-MeO-DMT->4-MeO-IAA MAO-A (Oxidative Deamination)

Proposed Metabolic Pathways of 4-Methoxy-DMT.

In Vivo Pharmacology

Animal studies provide valuable insights into the potential psychoactive effects of novel compounds. In rodent drug discrimination studies, 4-MeO-DMT has been shown to fully substitute for the psychedelic drug DOM (2,5-dimethoxy-4-methylamphetamine), indicating that it produces similar subjective effects[1]. The median effective dose (ED50) for this substitution was approximately 3.53 mg/kg[1]. Furthermore, 4-MeO-DMT also substituted for 5-MeO-DMT, with an ED50 of 3.47 µmol/kg, and was found to be about 2.7 to 3-fold less potent than 5-MeO-DMT in these studies[1]. These findings suggest that 4-MeO-DMT possesses psychedelic-like properties in animals.

Synthesis

  • Starting Material: 4-methoxyindole.

  • Reaction with Oxalyl Chloride: To form the 3-indolylglyoxylyl chloride.

  • Amination: Reaction with dimethylamine to yield the corresponding amide.

  • Reduction: Reduction of the amide and the glyoxylyl carbonyl groups, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to afford the final product, 4-methoxy-N,N-dimethyltryptamine.

Conclusion and Future Directions

The current pharmacological data on 4-methoxy-DMT, while limited, suggests that it is a serotonergic psychedelic with a profile that differs from its well-characterized isomer, 5-MeO-DMT, particularly in its reduced affinity for the 5-HT1A receptor. The lack of comprehensive data on its functional activity, metabolism, and pharmacokinetics highlights critical areas for future research. A thorough characterization of these properties is essential for a complete understanding of its pharmacological profile and for any potential consideration of its therapeutic applications. Further studies are warranted to elucidate the detailed mechanism of action and the full pharmacological spectrum of this intriguing tryptamine derivative.

References

In Vitro Characterization of 4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the more extensively studied psilocin (4-HO-DMT), it holds significant interest for researchers investigating the structure-activity relationships of serotonergic hallucinogens. This technical guide provides a comprehensive overview of the in vitro characterization of 4-MeO-DMT, focusing on its receptor binding profile and inferred functional activity based on available data for related compounds. The information is presented to facilitate further research and drug development efforts in the field of neuropsychopharmacology.

Data Presentation

Receptor Binding Affinity of 4-MeO-DMT

The primary mechanism of action for most psychedelic tryptamines is their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Radioligand binding assays have been employed to determine the affinity of 4-MeO-DMT for various serotonin receptor subtypes. The available quantitative data is summarized in the table below.

Receptor SubtypeRadioligandTest SystemKᵢ (nM)Reference
5-HT₁ₐ[³H]8-OH-DPATRat brain homogenate235[1]
5-HT₂ₐ[³H]KetanserinRat brain homogenate68 - 1300[1]
5-HT₂C[³H]MesulergineRat brain homogenate340[1]

Kᵢ represents the inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Comparative Functional Activity of 4-Substituted Tryptamines
CompoundReceptor SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (% of 5-HT)Reference
Psilocin (4-HO-DMT)h5-HT₂ₐCalcium Flux13.6100[2]
4-AcO-DMTh5-HT₂ₐCalcium Flux14879.2[2]
4-HO-DETh5-HT₂ₐCalcium Flux18.398.7[2]
4-HO-DPTh5-HT₂ₐCalcium Flux28.599.8[2]
4-HO-DIPTh5-HT₂ₐCalcium Flux88.493.8[2]

h5-HT₂ₐ refers to the human 5-HT₂ₐ receptor. EC₅₀ is the half-maximal effective concentration, and Eₘₐₓ is the maximum response.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of novel compounds are crucial for reproducibility and comparison of results. Below are representative methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical competition binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).

  • Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors).

  • Test Compound: 4-MeO-DMT.

  • Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

2. Procedure:

  • Prepare serial dilutions of the test compound (4-MeO-DMT).

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific ligand.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its K₋ value.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Calcium Flux Assay (General Protocol)

This protocol outlines a method to measure the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ and 5-HT₂C receptors, by measuring changes in intracellular calcium concentration.

1. Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., HEK293 or CHO cells expressing the human 5-HT₂ₐ receptor).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: 4-MeO-DMT.

  • Reference Agonist: e.g., Serotonin (5-HT).

  • 96- or 384-well black, clear-bottom plates.

2. Procedure:

  • Seed the cells in the microplates and allow them to adhere and grow to a confluent monolayer.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 1 hour) at 37°C.

  • Wash the cells with the assay buffer to remove any extracellular dye.

  • Prepare serial dilutions of the test compound (4-MeO-DMT) and the reference agonist (5-HT).

  • Use a fluorescent plate reader equipped with an injector to add the compounds to the wells while simultaneously measuring the fluorescence intensity over time.

  • Record a baseline fluorescence reading before adding the compound.

  • Inject the test compound or reference agonist and continue to record the fluorescence for a set period to capture the peak response.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values.

  • Normalize the Eₘₐₓ of the test compound to the Eₘₐₓ of the reference agonist (5-HT) to determine the relative efficacy.

Mandatory Visualization

Signaling Pathways

The interaction of 4-MeO-DMT with serotonin receptors is expected to initiate intracellular signaling cascades. Based on its binding affinity, the following pathways are of primary interest.

G_protein_signaling cluster_5HT1A 5-HT₁ₐ Receptor Signaling (Gᵢ/ₒ-coupled) cluster_5HT2A_2C 5-HT₂ₐ/₂C Receptor Signaling (Gₐ/₁₁-coupled) 4-MeO-DMT_1A 4-MeO-DMT 5-HT1A_Receptor 5-HT₁ₐ Receptor 4-MeO-DMT_1A->5-HT1A_Receptor Gi_Go Gᵢ/ₒ Protein 5-HT1A_Receptor->Gi_Go Adenylyl_Cyclase_1A Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase_1A cAMP_1A cAMP Adenylyl_Cyclase_1A->cAMP_1A PKA_1A PKA cAMP_1A->PKA_1A Cellular_Response_1A Cellular Response (e.g., Neuronal Hyperpolarization) PKA_1A->Cellular_Response_1A 4-MeO-DMT_2A 4-MeO-DMT 5-HT2A_2C_Receptor 5-HT₂ₐ/₂C Receptor 4-MeO-DMT_2A->5-HT2A_2C_Receptor Gq_G11 Gₐ/₁₁ Protein 5-HT2A_2C_Receptor->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Release IP3->Calcium PKC PKC DAG->PKC Calcium->PKC Cellular_Response_2A Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response_2A

Caption: Presumed signaling pathways of 4-MeO-DMT at 5-HT₁ₐ and 5-HT₂ₐ/₂C receptors.

Experimental Workflow

The in vitro characterization of a novel compound like 4-MeO-DMT follows a logical progression of experiments to determine its pharmacological profile.

experimental_workflow Start Start: Obtain Pure 4-MeO-DMT Primary_Screening Primary Screening: Broad Receptor Panel Binding Start->Primary_Screening Hit_Identification Hit Identification: Identify Receptors with High Affinity Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Determine Kᵢ at Identified Receptors Hit_Identification->Secondary_Screening Hits Functional_Assays Functional Assays: (e.g., Calcium Flux, cAMP) Secondary_Screening->Functional_Assays Data_Analysis Data Analysis: Determine EC₅₀, Eₘₐₓ, and Potency Functional_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End: Comprehensive In Vitro Profile SAR_Analysis->End

Caption: A typical experimental workflow for the in vitro characterization of a novel compound.

Conclusion

The in vitro characterization of 4-MeO-DMT reveals it to be a ligand for several key serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. While its binding affinities have been quantified, its functional activity at these receptors requires further investigation. Based on the data from structurally related 4-substituted tryptamines, it is plausible that 4-MeO-DMT acts as an agonist at these receptors, likely modulating the Gᵢ/ₒ and Gₐ/₁₁ signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for future studies aimed at elucidating the complete in vitro pharmacological profile of this intriguing psychedelic compound. Such research is essential for understanding its potential therapeutic applications and for the rational design of novel serotonergic agents.

References

Preliminary In Vivo Effects of 4-Methoxy-DMT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a lesser-known tryptamine derivative and a structural isomer of the potent psychedelic 5-MeO-DMT.[1] As the O-methylated analog of psilocin (4-HO-DMT), it belongs to the 4-hydroxytryptamine family and is classified as a serotonin receptor modulator.[1] While its presence has been noted in recreational drug markets, comprehensive scientific investigation into its in vivo effects remains limited. This technical guide synthesizes the available preliminary data from preclinical animal studies to provide a foundational understanding of its pharmacology, behavioral effects, and potential mechanisms of action. To date, there are no known studies of 4-MeO-DMT in humans.[1]

Pharmacological Profile: Receptor Binding Affinities

The primary molecular targets of 4-MeO-DMT are serotonin (5-HT) receptors. In vitro binding assays have quantified its affinity for several key subtypes implicated in psychedelic effects.

Receptor Subtype Binding Affinity (Ki, nM) Comparative Affinity vs. 5-MeO-DMT
5-HT1A23521-fold lower affinity than 5-MeO-DMT[1]
5-HT2A68 - 1,300Similar affinity to 5-MeO-DMT[1]
5-HT2C340Data for 5-MeO-DMT not specified in provided results

Data sourced from radioligand binding assays.[1]

In Vivo Behavioral Effects in Animal Models

Behavioral pharmacology studies in rodents and monkeys have provided the sole source of in vivo data for 4-MeO-DMT. These studies primarily utilize drug discrimination paradigms, a standard method for assessing the subjective effects of psychoactive compounds in animals.

In these tests, animals are trained to recognize the subjective state induced by a specific drug and differentiate it from a saline injection. The ability of a novel compound to "substitute" for the training drug indicates a similar subjective effect. 4-MeO-DMT has been shown to fully substitute for the known serotonergic hallucinogens DOM (2,5-Dimethoxy-4-methylamphetamine) and 5-MeO-DMT in rodents.[1]

Parameter DOM Substitution 5-MeO-DMT Substitution
Animal Model RodentsRodents
ED50 ~3.53 mg/kg3.47 µmol/kg
Relative Potency ~3-fold lower than 5-MeO-DMT[1]~2.7-fold lower than 5-MeO-DMT[1]

ED50 (Median Effective Dose) is the dose at which 50% of the maximum effect is observed.[1]

Furthermore, studies in monkeys have demonstrated that 4-MeO-DMT can disrupt object size discrimination performance, suggesting potential psychedelic-like perceptual alterations.[1]

Experimental Protocols

Drug Discrimination Study in Rodents

This protocol outlines a typical methodology for a drug discrimination experiment to assess the subjective effects of 4-MeO-DMT.

1. Subjects:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions where food may be restricted to increase motivation.

2. Apparatus:

  • Standard two-lever operant conditioning chambers.

  • Each chamber is equipped with a food pellet dispenser.

  • The apparatus is controlled and data is recorded by a computer running specialized software.

3. Procedure:

  • Training Phase:

    • Animals are trained to press one lever after receiving an injection of a known psychedelic drug (e.g., 5-MeO-DMT, the "training drug") and the other lever after receiving a saline injection.

    • Correct lever presses are reinforced with a food pellet.

    • Training sessions occur daily until a high level of accuracy (e.g., >80% correct responses) is consistently achieved.

  • Substitution Test Phase:

    • Once trained, various doses of the test compound (4-MeO-DMT) are administered instead of the training drug or saline.

    • The percentage of responses on the drug-appropriate lever is measured for each dose of 4-MeO-DMT.

    • Full substitution is considered to have occurred if the animals predominantly press the lever associated with the training drug.

4. Data Analysis:

  • The data are used to generate a dose-response curve.

  • The ED50 value is calculated from this curve, representing the dose at which 4-MeO-DMT produces 50% of the responses on the drug-appropriate lever.

Proposed Signaling Pathway and Experimental Workflow

The psychedelic effects of tryptamines are primarily mediated by the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 4_MeO_DMT 4-MeO-DMT 5HT2A_R 5-HT2A Receptor 4_MeO_DMT->5HT2A_R Binds & Activates Gq_G11 Gq/11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream PKC_Activation->Downstream Psychedelic_Effects Psychedelic Effects Downstream->Psychedelic_Effects

Caption: Proposed 5-HT2A receptor signaling cascade for 4-MeO-DMT.

G Start Start: Animal Training Training Train rats to discriminate Drug (e.g., 5-MeO-DMT) vs. Saline Start->Training Criterion Achieve >80% accuracy in discrimination task? Training->Criterion Criterion->Training No Test Substitution Test Session: Administer various doses of 4-MeO-DMT Criterion->Test Yes Data Measure % of responses on drug-associated lever Test->Data Analysis Generate Dose-Response Curve & Calculate ED50 Data->Analysis End End: Determine Subjective Effect Similarity Analysis->End

Caption: Experimental workflow for a drug discrimination study.

Discussion and Future Directions

The preliminary in vivo data on 4-MeO-DMT suggest it functions as a classic serotonergic psychedelic, sharing subjective effects with compounds like 5-MeO-DMT and DOM. Its potency appears to be moderately lower than that of its isomer, 5-MeO-DMT.[1] The difference in affinity for the 5-HT1A receptor between 4-MeO-DMT and 5-MeO-DMT is notable and may contribute to subtle differences in their overall in vivo profiles, as the 5-HT1A receptor is known to modulate the effects of psychedelics.[1][2]

A significant gap in the current understanding of 4-MeO-DMT is the complete lack of pharmacokinetic data. The lipophilicity of psilocin is not significantly enhanced by O-methylation, which might affect its ability to cross the blood-brain barrier and could explain its lower potency compared to 5-MeO-DMT.[1] Future research should prioritize:

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-MeO-DMT is crucial. This would involve identifying its major metabolites and determining its half-life in vivo.

  • Expanded Behavioral Analysis: Investigating its effects in other behavioral paradigms, such as tests for anxiolytic or antidepressant potential, would provide a more comprehensive profile. The head-twitch response in rodents, a behavioral proxy for 5-HT2A receptor activation, would also be a valuable measure.[3]

  • In-depth Mechanistic Studies: Elucidating the precise downstream signaling pathways activated by 4-MeO-DMT at the 5-HT2A and other serotonin receptors will clarify its mechanism of action.

Conclusion

4-Methoxy-DMT is a pharmacologically active tryptamine that demonstrates classic psychedelic-like effects in preclinical animal models. Its primary mechanism of action is likely agonism at serotonin receptors, particularly the 5-HT2A subtype. While current data provide a foundational glimpse into its in vivo activity, the compound remains understudied. Rigorous investigation into its pharmacokinetics and a broader characterization of its behavioral and molecular effects are necessary to fully understand its pharmacological profile and potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Legal Status, Pharmacological Profile, and Experimental Protocols for 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) for Scientific Research.

This technical guide provides a comprehensive overview of the legal framework surrounding 4-methoxy-DMT for research purposes in key global jurisdictions. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its scheduling status, the implications of analogue legislation, and the necessary steps for compliant research. Furthermore, this document collates available pharmacological data and presents detailed experimental methodologies to support preclinical investigations into this substance.

Executive Summary: The Legal Status of 4-MeO-DMT

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a tryptamine derivative and a structural isomer of the well-known psychedelic 5-MeO-DMT.[1] Its legal status is often not explicitly defined in national drug laws, leading to a complex regulatory landscape governed by broader analogue or "catch-all" clauses. For researchers, this ambiguity necessitates a thorough, jurisdiction-specific legal assessment before commencing any scientific investigation.

Internationally, 4-MeO-DMT is not listed under the United Nations 1971 Convention on Psychotropic Substances.[2][3] However, this does not confer legality, as signatory nations implement the treaty through their own domestic legislation, which may include stringent controls on analogues of scheduled substances. In most developed nations, 4-MeO-DMT is treated as a controlled substance analogue, effectively placing it under the most restrictive research category.

The following diagram illustrates the logical workflow for determining the legal status of a research compound like 4-MeO-DMT.

G start Start: Assess Legal Status of 4-MeO-DMT in a Jurisdiction is_listed Is 4-MeO-DMT explicitly listed as a controlled substance? start->is_listed analogue_law Does the jurisdiction have a Controlled Substance Analogue Act? is_listed->analogue_law No controlled Status: Controlled Substance. Research requires specific licensing (e.g., Schedule I license in the US). is_listed->controlled Yes is_analogue Is 4-MeO-DMT a positional isomer or structurally similar to a Schedule I or II substance (e.g., 5-MeO-DMT, DMT, psilocin)? analogue_law->is_analogue Yes catch_all Does the jurisdiction have a 'catch-all' tryptamine or generic scheduling clause? analogue_law->catch_all No is_analogue->controlled Yes is_analogue->catch_all No not_controlled Status: Potentially Uncontrolled. Verify with legal counsel and regulatory authorities before proceeding. catch_all->controlled Yes catch_all->not_controlled No G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 4-MeO-DMT Ligand->Receptor Binds Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) Ca->Downstream PKC->Downstream G prep Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound (4-MeO-DMT) incubate Incubate Components (Membranes + Radioligand + Compound) in 96-well plate prep->incubate harvest Rapid Filtration (Separate Bound from Free Ligand) incubate->harvest count Scintillation Counting (Quantify Radioactivity) harvest->count analyze Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff count->analyze result Result: Binding Affinity (Ki) of 4-MeO-DMT analyze->result

References

The Enigmatic Psychedelic: A Technical Guide to the Natural Sources and Analogs of 4-Methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a synthetic tryptamine and a structural analog of the psychedelic compound psilocin. Despite its relationship to naturally occurring psychedelics, there is currently no scientific evidence to suggest that 4-MeO-DMT is a natural product found in any plant, fungus, or animal species. This technical guide provides a comprehensive overview of the current knowledge surrounding 4-MeO-DMT, focusing on its synthetic origins, its known and potential synthetic analogs, and the pharmacological basis of its activity. This document summarizes quantitative data on receptor binding affinities, details probable synthetic methodologies, and illustrates the key signaling pathways involved in the action of 4-substituted tryptamines.

Natural Sources: An Absence of Evidence

Extensive literature reviews and database searches have failed to identify any natural sources of 4-methoxy-DMT. While its close structural relatives, such as psilocin (4-HO-DMT) and psilocybin (4-PO-DMT), are well-known constituents of various species of fungi, particularly those of the genus Psilocybe, the O-methylated counterpart, 4-MeO-DMT, has not been reported as a natural product. Alexander Shulgin, in his comprehensive work "TiHKAL (Tryptamines I Have Known and Loved)," categorizes 4-MeO-DMT as a synthetic compound and notes its relative obscurity and lack of human bioassays.[1] The absence of evidence for its natural occurrence suggests that 4-MeO-DMT is primarily a subject of synthetic chemistry research.

Synthetic Analogs of 4-Methoxy-DMT

The primary interest in 4-MeO-DMT lies in its relationship to psilocin and the potential for its analogs to exhibit unique pharmacological profiles. The most well-studied analog is 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), a synthetic prodrug of psilocin.

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or Psilacetin)

4-AcO-DMT is the O-acetylated analog of psilocin and is readily synthesized.[2] In the body, it is believed to be deacetylated to psilocin, the primary psychoactive compound.[3][4][5] Subjective reports suggest that the effects of 4-AcO-DMT are very similar to those of psilocybin mushrooms, though some users report subtle differences in the experience.[2]

Other 4-Substituted Tryptamine Analogs

A variety of other 4-substituted tryptamines have been synthesized and studied to explore structure-activity relationships. These analogs often vary in the alkyl substitutions on the nitrogen atom of the ethylamine side chain.

Quantitative Data

The following tables summarize the available quantitative data for 4-MeO-DMT and its key analog, 4-AcO-DMT, focusing on receptor binding affinities and in vivo potency.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methoxy-DMT

ReceptorKi (nM)Reference
5-HT1A235[6]
5-HT2A68 - 1,300[6]
5-HT2C340[6]

Table 2: In Vivo Potency of 4-Substituted Tryptamine Analogs in Rodent Head-Twitch Response (HTR) Models

CompoundED50 (mg/kg)NotesReference
4-AcO-DMT~1.0Potency similar to psilocin, suggesting in vivo conversion.[4]
Psilocin (4-HO-DMT)~1.0Active metabolite of psilocybin and 4-AcO-DMT.[4]

Experimental Protocols

Probable Synthesis of 4-Methoxy-DMT

Workflow Diagram: Probable Synthesis of 4-Methoxy-DMT

Synthesis_Workflow cluster_stage1 Stage 1: Formation of the Glyoxylamide cluster_stage2 Stage 2: Reduction of the Amide cluster_stage3 Stage 3: Formation of 4-MeO-DMT Indole 4-Methoxyindole OxalylChloride Oxalyl Chloride in Anhydrous Ether Indole->OxalylChloride Reaction Glyoxylamide 4-Methoxyindol-3-yl-glyoxylamide OxalylChloride->Glyoxylamide Addition of Dimethylamine LAH Lithium Aluminum Hydride (LAH) in THF Reduction Reduction LAH->Reduction Reaction Product 4-Methoxy-DMT Reduction->Product

Caption: A probable three-stage synthetic workflow for 4-Methoxy-DMT.

Methodology:

  • Stage 1: Formation of 4-Methoxyindol-3-yl-glyoxylamide: 4-Methoxyindole is dissolved in an anhydrous solvent such as diethyl ether and cooled. Oxalyl chloride is added dropwise to form the intermediate indol-3-ylglyoxylyl chloride. Subsequently, anhydrous dimethylamine is introduced to the reaction mixture to form 4-methoxyindol-3-yl-N,N-dimethylglyoxylamide.

  • Stage 2: Reduction of the Glyoxylamide: The crude glyoxylamide is then reduced using a strong reducing agent, typically lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

  • Stage 3: Isolation and Purification: Following the reduction, the reaction is carefully quenched, and the product, 4-methoxy-DMT, is extracted using an organic solvent. The final product can be purified by crystallization, often as a salt (e.g., fumarate or hydrochloride) to improve stability and handling.

In Vitro Receptor Binding Assay Protocol

Receptor binding affinities (Ki values) are typically determined using radioligand binding assays with cell membranes expressing the target receptor.

Workflow Diagram: Receptor Binding Assay

Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Incubation Incubate Membranes with Radioligand and Test Compound (4-MeO-DMT) Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate Ki from Competition Curves Quantification->Analysis

Caption: A typical workflow for an in vitro receptor binding assay.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) are transfected to express the human serotonin receptor of interest (e.g., 5-HT2A). The cells are harvested, and the cell membranes are isolated by centrifugation.

  • Binding Assay: The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (4-MeO-DMT).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

The psychoactive effects of 4-MeO-DMT and its analogs are primarily mediated by their agonist activity at serotonin receptors, particularly the 5-HT2A receptor.

Diagram: 5-HT2A Receptor Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-MeO-DMT 4-MeO-DMT 5-HT2A_Receptor 5-HT2A Receptor 4-MeO-DMT->5-HT2A_Receptor Binds to and Activates Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Signaling (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream

Caption: The canonical 5-HT2A receptor signaling pathway activated by tryptamines.

Activation of the 5-HT2A receptor by an agonist like 4-MeO-DMT leads to the coupling and activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that ultimately alter neuronal excitability, gene expression, and synaptic plasticity, contributing to the profound subjective effects of psychedelics. Recent research also suggests the involvement of other signaling pathways and the potential for "functional selectivity," where different agonists at the same receptor can preferentially activate distinct downstream pathways.[1][9] Furthermore, studies have indicated that intracellular 5-HT2A receptors may also play a role in the neuroplastic effects of some psychedelics.[10][11]

Conclusion

4-Methoxy-DMT remains a relatively unexplored synthetic tryptamine. The current body of scientific literature indicates a lack of evidence for its natural occurrence. Its primary significance lies in its structural relationship to psilocin and as a tool for probing the structure-activity relationships of 4-substituted tryptamines. Future research into 4-MeO-DMT and its analogs may provide valuable insights into the nuanced pharmacology of serotonin receptor agonists and could inform the design of novel therapeutics with tailored signaling properties for the treatment of various neuropsychiatric disorders. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate such research endeavors.

References

4-Methoxy-DMT as a Positional Isomer of 5-MeO-DMT: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) as a positional isomer of the well-characterized psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). We delve into a comparative examination of their chemical synthesis, pharmacological profiles, and in vivo effects. Quantitative data on receptor binding affinities and functional potencies are presented in structured tables to facilitate direct comparison. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in future research design. Furthermore, this guide includes visualizations of the primary signaling pathways mediated by these compounds, offering a deeper understanding of their mechanisms of action at the molecular level. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and development of tryptamine-based therapeutics.

Introduction

The therapeutic potential of psychedelic compounds has garnered significant interest within the scientific and medical communities. Among these, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic tryptamine known for its rapid onset and short duration of action.[1][2] Its primary psychoactive effects are attributed to its activity as a serotonin receptor agonist, with a notably high affinity for the 5-HT1A subtype.[1] The nuanced pharmacological profile of 5-MeO-DMT continues to be an area of active investigation for its potential applications in treating various psychiatric disorders.

This guide focuses on 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT), a positional isomer of 5-MeO-DMT. As an isomer, 4-methoxy-DMT shares the same chemical formula but differs in the position of the methoxy group on the indole ring. This seemingly minor structural alteration can lead to significant differences in pharmacological activity, including receptor binding affinity, functional efficacy, and overall psychoactive profile. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles.

This document provides a detailed comparison of 4-methoxy-DMT and 5-MeO-DMT, covering their synthesis, in vitro pharmacology, and in vivo effects. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, we aim to provide a thorough resource for researchers in the field of psychedelic science and drug development.

Chemical Synthesis

The synthesis of both 4-methoxy-DMT and 5-MeO-DMT can be achieved through established synthetic routes for tryptamines, most notably the Fischer indole synthesis and the Speeter-Anthony synthesis.

2.1. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] This method has been successfully applied to the synthesis of various tryptamine analogues, including 5-MeO-DMT, in a continuous flow system which allows for rapid and clean production.[4]

  • General Workflow for Fischer Indole Synthesis:

    • Reaction of a substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) with a suitable aldehyde or ketone (e.g., 4-(dimethylamino)butyraldehyde diethyl acetal) to form a phenylhydrazone.

    • Acid-catalyzed cyclization of the phenylhydrazone to form the indole ring.

    • Subsequent purification of the final tryptamine product.

2.2. Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is another widely cited method for the preparation of N,N-disubstituted tryptamines.[5][6] This route has been utilized for the synthesis of 5-MeO-DMT and can be adapted for 4-methoxy-DMT.[5]

  • General Workflow for Speeter-Anthony Synthesis:

    • Reaction of a substituted indole (e.g., 4-methoxyindole or 5-methoxyindole) with oxalyl chloride to form an indolyl-3-glyoxylyl chloride.

    • Amidation of the glyoxylyl chloride with dimethylamine to yield the corresponding glyoxylamide.

    • Reduction of the glyoxylamide, typically with a hydride reducing agent like lithium aluminum hydride, to afford the final N,N-dimethyltryptamine.

In Vitro Pharmacology

The primary molecular targets of both 4-methoxy-DMT and 5-MeO-DMT are serotonin (5-HT) receptors. Their differing affinities and functional activities at these receptors are key to their distinct pharmacological profiles.

3.1. Receptor Binding Affinities

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following tables summarize the reported Ki values for 4-methoxy-DMT and 5-MeO-DMT at various serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Methoxy-DMT and 5-MeO-DMT

Receptor4-Methoxy-DMT (Ki, nM)5-MeO-DMT (Ki, nM)Reference(s)
5-HT1A2351.9 - 3[1][7]
5-HT2A68 - 1,300907[2][7]
5-HT2C340-[7]

Data presented as a range where multiple values have been reported. A lower Ki value indicates higher affinity.

A notable difference between the two isomers is the significantly lower affinity of 4-methoxy-DMT for the 5-HT1A receptor compared to 5-MeO-DMT.[7] Both compounds exhibit affinity for the 5-HT2A receptor.

3.2. Functional Activity

Functional assays, such as calcium flux assays, are used to determine the efficacy of a compound at a receptor, i.e., its ability to activate the receptor and elicit a cellular response. This is often expressed as the half-maximal effective concentration (EC50), with a lower EC50 indicating greater potency.

While specific EC50 values for 4-methoxy-DMT are not as readily available in the literature, it is known to produce serotonergic psychedelic-like effects in animals, suggesting it acts as an agonist at 5-HT2A receptors.[7] 5-MeO-DMT is a known agonist at both 5-HT1A and 5-HT2A receptors.[1]

3.3. Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by these tryptamines initiates distinct intracellular signaling cascades.

  • 5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.

  • 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Below are diagrams illustrating these primary signaling pathways.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac inhibits camp ↓ cAMP ligand 5-MeO-DMT (or 4-MeO-DMT) ligand->receptor cellular_response Cellular Response (Inhibition)

5-HT1A Receptor Signaling Pathway

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ligand 5-MeO-DMT (or 4-MeO-DMT) ligand->receptor ip3 IP3 dag DAG ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (Excitation)

5-HT2A Receptor Signaling Pathway

In Vivo Pharmacology

The in vivo effects of 4-methoxy-DMT and 5-MeO-DMT have been primarily studied in rodent models, utilizing behavioral assays such as the head-twitch response (HTR) and drug discrimination paradigms.

4.1. Head-Twitch Response (HTR)

The HTR in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and is a hallmark of classic psychedelic compounds.[8] 5-MeO-DMT has been shown to induce a dose-dependent increase in HTR in mice.[9][10] While specific HTR data for 4-methoxy-DMT is less prevalent, its agonist activity at the 5-HT2A receptor suggests it would also elicit this response.

4.2. Drug Discrimination

Drug discrimination is a behavioral assay where animals are trained to recognize the subjective effects of a specific drug.[11] In rats trained to discriminate 5-MeO-DMT from saline, 4-methoxy-DMT has been shown to generalize to the 5-MeO-DMT cue, indicating that the animals perceive the subjective effects of 4-methoxy-DMT as being similar to those of 5-MeO-DMT.[12] However, 4-methoxy-DMT was found to be less potent than 5-MeO-DMT in this assay.[7][12]

Table 2: In Vivo Effects of 4-Methoxy-DMT and 5-MeO-DMT in Rodent Models

AssaySpecies4-Methoxy-DMT5-MeO-DMTReference(s)
Head-Twitch Response MouseExpected to induce HTRInduces a dose-dependent HTR[7][9][10]
Drug Discrimination RatGeneralizes to 5-MeO-DMT cue (less potent)Training drug[7][12]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

5.1. Radioligand Binding Assay

This protocol describes a general procedure for determining the binding affinity of a test compound for a specific receptor using a radiolabeled ligand.

  • Objective: To determine the Ki of 4-methoxy-DMT and 5-MeO-DMT for serotonin receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1A or 5-HT2A).

    • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

    • Test compounds (4-methoxy-DMT, 5-MeO-DMT).

    • Non-specific binding control (e.g., serotonin).

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer, a concentration of the test compound, or the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of the wells and wash with cold assay buffer to separate bound from unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents incubation Incubate Components in 96-well Plate prepare_reagents->incubation filtration Filter and Wash to Separate Bound and Unbound Ligand incubation->filtration scintillation_counting Add Scintillation Fluid and Count Radioactivity filtration->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

5.2. Calcium Flux Assay

This protocol outlines a general method for measuring the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

  • Objective: To determine the EC50 of 4-methoxy-DMT and 5-MeO-DMT at the 5-HT2A receptor.

  • Materials:

    • Cells expressing the 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

    • Test compounds (4-methoxy-DMT, 5-MeO-DMT).

    • Assay buffer.

    • 96- or 384-well microplate.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the cells in a microplate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the test compounds to the wells and immediately begin measuring the fluorescence intensity over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Determine the maximum change in fluorescence for each concentration of the test compound.

    • Plot the response versus the log of the compound concentration to determine the EC50.

5.3. Head-Twitch Response (HTR) Assay

This protocol describes the procedure for assessing the psychedelic-like effects of a compound in mice by quantifying the head-twitch response.[9]

  • Objective: To determine the ability of 4-methoxy-DMT and 5-MeO-DMT to induce the HTR in mice.

  • Materials:

    • Male C57BL/6J mice.

    • Test compounds (4-methoxy-DMT, 5-MeO-DMT) dissolved in a suitable vehicle (e.g., saline).

    • Observation chambers.

    • Video recording equipment or a magnetometer-based detection system.

  • Procedure:

    • Acclimate the mice to the observation chambers.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

    • Immediately place the mouse in the observation chamber.

    • Record the behavior of the mouse for a set period (e.g., 30-60 minutes).

    • A trained observer, blind to the treatment conditions, scores the number of head twitches from the video recordings. Alternatively, an automated system can be used for detection.

    • Compare the number of head twitches in the drug-treated groups to the vehicle control group.

5.4. Drug Discrimination Assay

This protocol details the methodology for training rats to discriminate a drug from a vehicle and for testing the generalization of other compounds to the training drug.[13]

  • Objective: To determine if 4-methoxy-DMT generalizes to the discriminative stimulus effects of 5-MeO-DMT in rats.

  • Materials:

    • Male Sprague-Dawley rats.

    • Standard two-lever operant conditioning chambers.

    • Training drug (5-MeO-DMT) and vehicle (saline).

    • Test compound (4-methoxy-DMT).

    • Food pellets for reinforcement.

  • Procedure:

    • Training Phase:

      • Rats are trained to press one lever (the "drug" lever) to receive a food reward after being injected with 5-MeO-DMT.

      • On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive a food reward after being injected with saline.

      • Training continues until the rats reliably press the correct lever based on the injection they received.

    • Testing Phase:

      • Once trained, the rats are injected with various doses of the test compound (4-methoxy-DMT).

      • The rat is placed in the operant chamber, and the number of presses on each lever is recorded.

      • "Generalization" is determined by the percentage of responses on the drug-appropriate lever. Full generalization is typically defined as ≥80% of responses on the drug lever.

Discussion and Future Directions

The data presented in this guide highlight the significant impact of the methoxy group's position on the pharmacological profile of DMT analogues. The 21-fold lower affinity of 4-methoxy-DMT for the 5-HT1A receptor compared to 5-MeO-DMT is a key differentiating factor.[7] This suggests that 4-methoxy-DMT may have a pharmacological profile that is more dominated by its effects at the 5-HT2A receptor, potentially leading to a different subjective experience in humans compared to the 5-HT1A-prominent profile of 5-MeO-DMT.

The in vivo data from drug discrimination studies supports the notion of overlapping subjective effects, as 4-methoxy-DMT generalizes to the 5-MeO-DMT cue in rats.[12] However, the lower potency of 4-methoxy-DMT in this paradigm is consistent with its altered receptor binding profile.

Future research should focus on several key areas:

  • Functional Activity of 4-Methoxy-DMT: A thorough characterization of the functional activity (i.e., EC50 and Emax values) of 4-methoxy-DMT at a wider range of serotonin receptors is needed to fully understand its signaling properties.

  • In Vivo Studies: More extensive in vivo studies, including head-twitch response assays and potentially more complex behavioral paradigms, would provide a more complete picture of the behavioral effects of 4-methoxy-DMT.

  • Human Studies: To date, there is a lack of published research on the effects of 4-methoxy-DMT in humans.[7] Carefully controlled clinical studies are necessary to determine its psychoactive profile, safety, and potential therapeutic applications.

  • Comparative Metabolism: Investigating the metabolic pathways of 4-methoxy-DMT and comparing them to those of 5-MeO-DMT would be crucial for understanding its pharmacokinetics and duration of action.

Conclusion

4-Methoxy-DMT represents an important tool for understanding the structure-activity relationships of psychedelic tryptamines. Its distinct pharmacological profile, characterized by a significantly lower affinity for the 5-HT1A receptor compared to its positional isomer 5-MeO-DMT, makes it a valuable compound for dissecting the relative contributions of 5-HT1A and 5-HT2A receptor activation to the overall effects of these molecules. The information compiled in this technical guide provides a solid foundation for further research into 4-methoxy-DMT and its potential as a novel therapeutic agent. Continued investigation into its pharmacology, toxicology, and clinical effects is warranted to fully elucidate its place within the expanding landscape of psychedelic medicine.

References

An In-depth Technical Guide on the O-methylated Analogue of Psilocin (4-MeO-DMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a lesser-known psychedelic compound belonging to the tryptamine family.[1][2] As the O-methylated analogue of the active component of psychedelic mushrooms, psilocin (4-HO-DMT), and a positional isomer of the potent psychedelic 5-MeO-DMT, 4-MeO-DMT holds significant interest for structure-activity relationship studies within this class of compounds.[1][2] This technical guide provides a comprehensive overview of the available scientific information on 4-MeO-DMT, focusing on its chemical synthesis, pharmacology, and predicted metabolism, to serve as a resource for researchers in psychedelic science and drug development.

Chemical Synthesis

One potential pathway, adapted from the synthesis of other tryptamines, is the Speeter-Anthony tryptamine synthesis. This would involve the reaction of 4-methoxyindole with oxalyl chloride, followed by reaction with dimethylamine to form the corresponding glyoxylamide, which is then reduced, for example with lithium aluminum hydride, to yield 4-MeO-DMT.

Another approach, the Fischer indole synthesis, could be employed by reacting 4-methoxyphenylhydrazine with 4-(dimethylamino)butyraldehyde diethyl acetal under acidic conditions. This method has been successfully applied to the synthesis of N,N-dimethyltryptamine (DMT) and its analogues in a continuous flow system, suggesting its applicability for the production of 4-MeO-DMT.[3]

It is important to note that Alexander Shulgin's book, "TiHKAL (Tryptamines I Have Known and Loved)," which details the synthesis of many tryptamines, describes the synthesis of the related compound 4-MeO-MIPT and mentions 4-methoxy-N-methyltryptamine as an intermediate, but does not provide a specific synthesis for 4-MeO-DMT itself.[1]

Pharmacology

The pharmacological effects of 4-MeO-DMT are primarily mediated through its interaction with serotonin (5-HT) receptors.

Receptor Binding Affinity

In vitro radioligand binding assays have been performed to determine the affinity of 4-MeO-DMT for various serotonin receptors. The binding affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Receptor SubtypeKi (nM)Reference
5-HT1A235[1][2]
5-HT2A68 - 1,300[1][2]
5-HT2C340[1][2]

Compared to its structural isomer 5-MeO-DMT, 4-MeO-DMT exhibits a significantly lower affinity (21-fold) for the 5-HT1A receptor, while maintaining a similar affinity for the 5-HT2A receptor.[1][2] The psychedelic effects of tryptamines are primarily attributed to their agonist activity at the 5-HT2A receptor.

In Vivo Pharmacology

Animal studies provide further insight into the pharmacological profile of 4-MeO-DMT. In rodent drug discrimination studies, a behavioral paradigm used to assess the subjective effects of drugs, 4-MeO-DMT fully substituted for the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine).

Training DrugED50Potency vs. 5-MeO-DMTReference
DOM~3.53 mg/kg~3-fold lower[1][2]
5-MeO-DMT3.47 µmol/kg~2.7-fold lower[1][2]

These findings indicate that 4-MeO-DMT produces subjective effects in rodents that are similar to those of known hallucinogens, although it is less potent than its isomer, 5-MeO-DMT.[1][2]

Signaling Pathways

The primary target for the psychedelic effects of tryptamines is the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like 4-MeO-DMT is expected to initiate a cascade of intracellular signaling events.

5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/11 protein. Upon agonist binding, the following signaling pathway is activated:

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_HT2A 5-HT2A Receptor Gq Gq Protein 5_HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ store) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., neuronal excitability) Ca2->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates targets 4_MeO_DMT 4-MeO-DMT 4_MeO_DMT->5_HT2A Binds

5-HT2A Receptor Gq Signaling Pathway

Predicted Pharmacokinetics and Metabolism

There is currently no published data on the pharmacokinetics or metabolism of 4-MeO-DMT. However, based on its structural similarity to DMT and 5-MeO-DMT, a metabolic profile can be predicted.

Predicted Metabolism

DMT and 5-MeO-DMT are primarily metabolized by monoamine oxidase A (MAO-A) through oxidative deamination.[4][5][6] 5-MeO-DMT also undergoes O-demethylation by the cytochrome P450 enzyme CYP2D6 to form the active metabolite bufotenine (5-HO-DMT).[7]

It is therefore highly probable that 4-MeO-DMT is also a substrate for MAO-A, leading to the formation of 4-methoxyindole-3-acetic acid (4-MeO-IAA). O-demethylation by CYP2D6 to form psilocin (4-HO-DMT) is also a plausible metabolic pathway. Further phase II metabolism, such as glucuronidation of the hydroxyl group if psilocin is formed, may also occur.

Predicted_Metabolism_of_4-MeO-DMT 4_MeO_DMT 4-MeO-DMT 4_MeO_IAA 4-Methoxyindole-3-acetic acid (Inactive) 4_MeO_DMT->4_MeO_IAA MAO-A Psilocin Psilocin (4-HO-DMT) (Active) 4_MeO_DMT->Psilocin CYP2D6 (O-demethylation) Psilocin_Glucuronide Psilocin Glucuronide (Inactive) Psilocin->Psilocin_Glucuronide UGT (Glucuronidation)

Predicted Metabolic Pathways of 4-MeO-DMT

Experimental Protocols

Detailed experimental protocols for studies specifically investigating 4-MeO-DMT are not available. However, the following are generalized protocols for key assays used to characterize tryptamine psychedelics.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Prep Prepare cell membranes expressing the receptor of interest Incubate Incubate membranes with a radiolabeled ligand and varying concentrations of 4-MeO-DMT Prep->Incubate Separate Separate bound from unbound radioligand (e.g., by filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the Ki value Quantify->Analyze

Generalized Radioligand Binding Assay Workflow
Head-Twitch Response (HTR) in Rodents (General Protocol)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects.

HTR_Workflow Acclimate Acclimate mice to the observation chamber Administer Administer varying doses of 4-MeO-DMT (or vehicle control) via injection Acclimate->Administer Observe Observe and record the number of head twitches over a set time period Administer->Observe Analyze Analyze the dose-response relationship to determine the ED50 Observe->Analyze

Generalized Head-Twitch Response Workflow
Drug Discrimination in Rodents (General Protocol)

This paradigm assesses the subjective effects of a drug by training animals to discriminate it from a vehicle.

Drug_Discrimination_Workflow Train Train rats to press one lever for a known hallucinogen (e.g., DOM) and another for vehicle to receive a reward Test Administer varying doses of 4-MeO-DMT and record which lever the rats press Train->Test Analyze Determine the percentage of drug-appropriate lever presses at each dose to establish a substitution curve and ED50 Test->Analyze

Generalized Drug Discrimination Workflow

Conclusion and Future Directions

4-MeO-DMT is a structurally intriguing tryptamine psychedelic with demonstrated activity at serotonin receptors, particularly the 5-HT2A receptor. In vivo studies in rodents confirm its hallucinogen-like subjective effects. However, a significant lack of data exists regarding its synthesis, functional potency, pharmacokinetics, and metabolism.

Future research should focus on:

  • Developing and publishing a detailed synthesis protocol to ensure the availability of high-purity 4-MeO-DMT for research purposes.

  • Determining its functional activity (e.g., EC50 and Emax) at key serotonin receptors using in vitro assays such as calcium flux measurements.

  • Conducting in vivo pharmacokinetic studies in animal models to determine its half-life, bioavailability, and brain penetration.

  • Investigating its metabolic fate using in vitro systems (e.g., human liver microsomes or hepatocytes) and in vivo studies to identify its major metabolites.

A more complete understanding of the scientific properties of 4-MeO-DMT will not only contribute to a deeper knowledge of the structure-activity relationships of tryptamine psychedelics but also inform its potential for future therapeutic development.

References

Serotonin Receptor Modulator Activity of 4-Methoxy-DMT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a lesser-known tryptamine derivative with structural similarities to the classic psychedelic psilocin (4-HO-DMT) and is a positional isomer of the potent psychedelic 5-MeO-DMT.[1] As a serotonin receptor modulator, its pharmacological profile is of significant interest to researchers exploring the structure-activity relationships of psychedelic compounds and developing novel therapeutics targeting the serotonergic system. This technical guide provides a comprehensive overview of the available data on the interaction of 4-MeO-DMT with serotonin receptors, details common experimental protocols for its characterization, and illustrates the key signaling pathways involved.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of 4-MeO-DMT with serotonin (5-HT) receptors is primarily characterized by its binding affinity (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. Functional activity, described by potency (EC50 - the concentration for half-maximal response) and efficacy (Emax - the maximum response), determines whether the compound acts as an agonist, antagonist, or partial agonist.

While comprehensive functional data for 4-MeO-DMT is not extensively available in peer-reviewed literature, the existing binding data provides a foundation for understanding its serotonergic profile.

Table 1: Binding Affinities (Ki) of 4-Methoxy-DMT at Serotonin Receptors

Receptor SubtypeBinding Affinity (Ki) [nM]
5-HT1A235[1]
5-HT2A68 - 1,300[1]
5-HT2C340[1]

Table 2: Functional Potency (EC50) of 4-Methoxy-DMT at Serotonin Receptors

Receptor SubtypeFunctional Potency (EC50) [nM]Efficacy (Emax)
5-HT1A3.92 - 1,060[2]Data not available
5-HT2A1.80 - 3.87[2]Data not available

Note: The functional potency data is sourced from a chemical information database and awaits further validation in peer-reviewed studies.

For comparative purposes, the functional potencies of several structurally related 4-substituted tryptamines in a calcium flux assay are presented below.

Table 3: Comparative Functional Potency (EC50) and Efficacy (Emax) of 4-Substituted Tryptamines at the Human 5-HT2A Receptor

CompoundEC50 (nM)Emax (% of 5-HT response)
Psilocin (4-HO-DMT)6938% (partial agonist)
4-HO-METData not availableData not available
4-HO-DETData not availableData not available
4-AcO-DMT109Data not available

Experimental Protocols

The characterization of 4-MeO-DMT's activity at serotonin receptors involves a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-MeO-DMT for serotonin receptors.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • 4-Methoxy-DMT hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 4-MeO-DMT.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 4-MeO-DMT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the ability of a compound to activate Gq-coupled receptors, such as 5-HT2A and 5-HT2C, which leads to an increase in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of 4-MeO-DMT as an agonist at Gq-coupled serotonin receptors.

Materials:

  • HEK293 cells stably expressing the target human serotonin receptor (e.g., 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 4-Methoxy-DMT hydrochloride.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Reference agonist (e.g., serotonin).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for approximately 1 hour at 37°C.

  • Compound Addition: Place the plate in the fluorescent plate reader and add varying concentrations of 4-MeO-DMT or the reference agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to an activated G-protein coupled receptor, which is a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine if 4-MeO-DMT induces β-arrestin recruitment to serotonin receptors.

Materials:

  • Cells co-expressing the target serotonin receptor fused to a luciferase fragment and β-arrestin fused to the complementary luciferase fragment (e.g., using Promega's NanoBiT technology).

  • 4-Methoxy-DMT hydrochloride.

  • Luciferase substrate.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a 96-well white-walled plate.

  • Compound Addition: Add varying concentrations of 4-MeO-DMT to the wells.

  • Incubation: Incubate the plate for a specified period to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition: Add the luciferase substrate to each well.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. An increase in luminescence indicates the interaction between the receptor and β-arrestin.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to generate a dose-response curve and determine EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The interaction of 4-MeO-DMT with different serotonin receptor subtypes initiates distinct intracellular signaling cascades. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for characterizing the compound.

G Figure 1: Typical Experimental Workflow for Characterizing 4-MeO-DMT cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Compound_Synthesis 4-MeO-DMT Synthesis & Purification Binding_Assay Radioligand Binding Assay Compound_Synthesis->Binding_Assay Test Compound Functional_Assays Functional Assays Compound_Synthesis->Functional_Assays Test Compound Ki_Determination Determine Ki (Binding Affinity) Binding_Assay->Ki_Determination Calcium_Flux Calcium Flux Assay (Gq) Functional_Assays->Calcium_Flux cAMP_Assay cAMP Accumulation Assay (Gi/Gs) Functional_Assays->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Arrestin_Assay EC50_Emax_Determination Determine EC50 (Potency) & Emax (Efficacy) Calcium_Flux->EC50_Emax_Determination cAMP_Assay->EC50_Emax_Determination Arrestin_Assay->EC50_Emax_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR_Analysis EC50_Emax_Determination->SAR_Analysis Pharmacological_Profile Define Pharmacological Profile SAR_Analysis->Pharmacological_Profile

Caption: Figure 1: Typical Experimental Workflow for Characterizing 4-MeO-DMT.

G Figure 2: 5-HT2A Receptor Gq Signaling Pathway 4-MeO-DMT 4-MeO-DMT 5-HT2A_Receptor 5-HT2A Receptor 4-MeO-DMT->5-HT2A_Receptor Binds to Gq_Protein Gq Protein (α, βγ subunits) 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects G Figure 3: 5-HT1A Receptor Gi Signaling Pathway 4-MeO-DMT 4-MeO-DMT 5-HT1A_Receptor 5-HT1A Receptor 4-MeO-DMT->5-HT1A_Receptor Binds to Gi_Protein Gi Protein (α, βγ subunits) 5-HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA_Activation PKA Activation cAMP->PKA_Activation Decreased Downstream_Effects Downstream Cellular Effects PKA_Activation->Downstream_Effects

References

A Technical Guide to the Psychedelic Effects of 4-methoxy-DMT in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical research on 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a serotonergic psychedelic of the tryptamine class. It focuses on the compound's effects in animal models, detailing its pharmacological profile, behavioral outcomes, and the experimental methodologies used for its evaluation.

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is the O-methylated analog of psilocin (4-HO-DMT) and a positional isomer of the well-studied psychedelic 5-MeO-DMT.[1] As a serotonin receptor modulator, its psychoactive effects are primarily mediated through its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target for classic hallucinogens.[1][2][3][4] Understanding its activity in animal models is crucial for elucidating its mechanism of action and assessing its therapeutic potential. This guide summarizes the key quantitative data, experimental protocols, and associated biological pathways from preclinical studies.

Pharmacological Profile: Receptor Binding Affinity

The initial characterization of a novel compound involves determining its binding affinity for various receptors. 4-MeO-DMT has been shown to bind to several serotonin receptors, which is consistent with other psychedelic tryptamines. Its affinity profile is crucial for understanding its specific pharmacological effects.

Table 1: Receptor Binding Affinities (Ki) of 4-MeO-DMT

Receptor Subtype Binding Affinity (Ki, nM) Comparative Notes
5-HT2A 68 - 1,300 Similar affinity to 5-MeO-DMT.[1] This receptor is the primary target for the psychedelic effects of hallucinogens.[5]
5-HT1A 235 21-fold lower affinity compared to 5-MeO-DMT.[1]

| 5-HT2C | 340 | Binds with high affinity.[1] |

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.

Behavioral Pharmacology in Animal Models

The psychedelic potential of compounds like 4-MeO-DMT is assessed in animal models using specific behavioral paradigms that are predictive of hallucinogenic effects in humans. The two primary assays are the drug discrimination test and the head-twitch response (HTR).

Drug Discrimination Studies

In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug and distinguish it from a saline injection. The ability of a novel compound to substitute for the training drug indicates a similar mechanism of action and subjective effect.

Table 2: Quantitative Data from Drug Discrimination Studies

Training Drug Animal Model Test Compound Effective Dose (ED₅₀) Potency Comparison
DOM Rodents 4-MeO-DMT ~3.53 mg/kg ~3-fold less potent than 5-MeO-DMT.[1]
5-MeO-DMT Rodents 4-MeO-DMT 3.47 µmol/kg ~2.7-fold less potent than 5-MeO-DMT.[1]

| 5-MeO-DMT (1.5 mg/kg) | Rats | 4-MeO-DMT | Fully generalized | Less potent than 5-MeO-DMT and 5-SMe-DMT.[6] |

Note: ED₅₀ (median effective dose) is the dose that produces the desired effect in 50% of the animal population.

Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of serotonergic psychedelics.[7] The frequency of these twitches is highly correlated with the hallucinogenic potency of these compounds in humans and is known to be mediated by the activation of 5-HT2A receptors.[8][9] While specific quantitative HTR data for 4-MeO-DMT is not extensively detailed in the literature, its structural analog 4-AcO-DMT (a prodrug of 4-HO-DMT) is known to induce this response.[5]

Experimental Protocols and Methodologies

Detailed and reproducible methodologies are the cornerstone of preclinical research. Below are summaries of the standard protocols used in the studies cited.

Receptor Binding Assays

Objective: To determine the affinity of a ligand (e.g., 4-MeO-DMT) for specific receptor subtypes.

Methodology:

  • Tissue Preparation: Brain tissue from rodents (e.g., cortex, hippocampus) rich in the target receptors is homogenized. Alternatively, cell lines stably expressing specific human receptor subtypes are used.

  • Radioligand Binding: The tissue homogenate or cell membrane preparation is incubated with a radiolabeled ligand known to bind with high affinity and specificity to the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (4-MeO-DMT).

  • Separation and Counting: Bound and free radioligand are separated via rapid filtration. The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Drug Discrimination Paradigm

Objective: To assess whether a test compound produces subjective effects similar to a known psychedelic drug.

Methodology:

  • Apparatus: Standard two-lever operant conditioning chambers are used.

  • Training Phase: Animals (typically rats or mice) are trained to press one lever for a food reward after being injected with a known hallucinogen (e.g., 0.5 mg/kg DOM) and a second lever for the same reward after a saline injection.[10][11] Training continues until the animals can reliably discriminate between the drug and saline conditions (>80% correct responses).

  • Testing Phase: Once trained, animals are administered various doses of the test compound (4-MeO-DMT). The percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever (typically >80% of responses). An ED₅₀ value is calculated, representing the dose at which the test compound produces 50% drug-appropriate responding.

Head-Twitch Response (HTR) Assay

Objective: To quantify a behavioral proxy of 5-HT2A receptor activation and psychedelic-like effects.

Methodology:

  • Animal Subjects: Male C57BL/6J mice are commonly used due to their robust HTR.[9]

  • Drug Administration: Animals are administered the test compound (e.g., 4-MeO-DMT) via intraperitoneal (i.p.) injection.

  • Observation: Following injection, mice are placed individually in observation chambers (e.g., clear polycarbonate cages).

  • Quantification: The number of head twitches is counted over a specified period (e.g., 30-60 minutes). This can be done manually by a trained observer or using automated systems with magnetic ear tags or video tracking software.[12][13]

  • Data Analysis: A dose-response curve is generated by plotting the number of head twitches against the administered dose of the compound. The dose that produces 50% of the maximal response (ED₅₀) can be calculated.

Signaling Pathways and Visualizations

The psychedelic effects of tryptamines are initiated by their interaction with serotonin receptors, primarily the 5-HT2A receptor, which triggers downstream intracellular signaling cascades.

Signaling_Pathway subst subst recep recep protein protein effect effect Tryptamine 4-MeO-DMT HT2A 5-HT2A Receptor Tryptamine->HT2A Binds & Activates Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Psy_Effects Psychedelic Effects Ca->Psy_Effects Downstream Signaling PKC->Psy_Effects Downstream Signaling

Caption: 5-HT2A receptor signaling cascade initiated by 4-MeO-DMT.

Drug_Discrimination_Workflow phase phase action action decision decision result result start Start training Training Phase start->training inject_drug Inject Training Drug (e.g., DOM) training->inject_drug inject_saline Inject Saline training->inject_saline press_drug_lever Press Drug Lever -> Reward inject_drug->press_drug_lever press_saline_lever Press Saline Lever -> Reward inject_saline->press_saline_lever criterion Discrimination Criterion Met? (>80%) press_drug_lever->criterion press_saline_lever->criterion criterion->training No testing Testing Phase criterion->testing Yes inject_test Inject Test Compound (4-MeO-DMT) testing->inject_test record Record Lever Presses inject_test->record analysis Data Analysis record->analysis ed50 Calculate ED₅₀ analysis->ed50

Caption: Experimental workflow for a drug discrimination study.

HTR_Workflow step step action action output output start Start acclimate Acclimate Mouse to Chamber start->acclimate inject Administer 4-MeO-DMT (i.p.) acclimate->inject observe Place in Observation Chamber inject->observe record Record Head Twitches (Manual or Automated) observe->record analyze Analyze Data record->analyze dose_response Generate Dose-Response Curve analyze->dose_response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter-Anthony Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Speeter-Anthony synthesis is a widely recognized and versatile method for the preparation of various N,N-dialkylated tryptamines. This method involves a three-step sequence starting from a substituted indole. This document provides a detailed protocol for the synthesis of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT), a positional isomer of the well-known 5-MeO-DMT. The protocol is adapted from established procedures for similar tryptamine derivatives due to the limited availability of a specific published procedure for 4-methoxy-DMT.

Chemical Properties and Data

ParameterValueReference
Chemical Name 2-(4-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Synonyms 4-methoxy-N,N-dimethyltryptamine, O-methylpsilocin
CAS Number 3965-97-7
Molecular Formula C₁₃H₁₈N₂O
Molar Mass 218.300 g·mol⁻¹
Purity (Typical) ≥98%
Appearance Crystalline solid
UV λmax 222, 268, 292 nm (in methanol)

Experimental Protocols

The synthesis of 4-methoxy-DMT via the Speeter-Anthony method can be divided into three main stages:

  • Formation of 4-methoxy-3-indoleglyoxylyl chloride

  • Amidation to form N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide

  • Reduction to 4-methoxy-N,N-dimethyltryptamine

Stage 1: Synthesis of 4-methoxy-3-indoleglyoxylyl chloride

This step involves the acylation of 4-methoxyindole at the C3 position using oxalyl chloride.

Materials:

  • 4-Methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether

Procedure:

  • A solution of 4-methoxyindole in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, a solution of oxalyl chloride in anhydrous diethyl ether is added dropwise at room temperature. A molar excess of oxalyl chloride is typically used.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period or gently refluxed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The precipitation of the yellow 4-methoxy-3-indoleglyoxylyl chloride indicates the formation of the product.

  • The solid product is isolated by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Stage 2: Synthesis of N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide

The resulting acid chloride is then reacted with dimethylamine to form the corresponding amide.

Materials:

  • 4-methoxy-3-indoleglyoxylyl chloride

  • Dimethylamine solution (e.g., 2M in THF or aqueous solution)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

  • The dried 4-methoxy-3-indoleglyoxylyl chloride is suspended in anhydrous THF in a reaction vessel under an inert atmosphere.

  • The vessel is cooled in an ice bath.

  • A solution of dimethylamine is added dropwise to the stirred suspension. The reaction is typically exothermic.

  • After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Stage 3: Reduction of N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide to 4-methoxy-DMT

The final step is the reduction of the amide to the corresponding tryptamine using a powerful reducing agent like lithium aluminum hydride (LAH).

Materials:

  • N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A suspension of LAH in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • A solution of N,N-dimethyl-2-(4-methoxy-1H-indol-3-yl)-2-oxoacetamide in anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution in an ice bath.

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 4-methoxy-DMT freebase.

  • The crude product can be further purified by column chromatography or by conversion to a stable salt (e.g., fumarate or succinate) followed by recrystallization to achieve high purity.

Visualized Workflow and Relationships

Speeter_Anthony_Synthesis Indole 4-Methoxyindole AcidChloride 4-Methoxy-3-indoleglyoxylyl chloride Indole->AcidChloride Acylation OxalylChloride Oxalyl Chloride OxalylChloride->AcidChloride Amide N,N-Dimethyl-2-(4-methoxy-1H-indol-3-yl) -2-oxoacetamide AcidChloride->Amide Amidation Dimethylamine Dimethylamine Dimethylamine->Amide FinalProduct 4-Methoxy-DMT Amide->FinalProduct Reduction LAH Lithium Aluminum Hydride LAH->FinalProduct

Caption: Speeter-Anthony synthesis workflow for 4-methoxy-DMT.

Concluding Remarks

The Speeter-Anthony synthesis provides a reliable and adaptable route for the preparation of 4-methoxy-DMT. Careful control of reaction conditions, particularly the exclusion of moisture during the acylation and reduction steps, is crucial for achieving good yields and high purity. The final product should be characterized using standard analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity. Researchers should be aware of the legal status of 4-methoxy-DMT, which is regulated in many jurisdictions.

Analytical Methods for the Identification of 4-Methoxy-DMT: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a lesser-known psychedelic tryptamine, an isomer of the more widely studied 5-MeO-DMT, and the O-methylated analog of psilocin (4-HO-DMT).[1] As interest in the therapeutic potential of psychedelic compounds grows, robust and reliable analytical methods for the identification and quantification of these substances are crucial for research, forensic, and clinical applications. This document provides an overview of the primary analytical techniques for the characterization of 4-MeO-DMT, including detailed protocols and comparative data to aid in its identification.

Chemical and Physical Properties of 4-MeO-DMT [2][3][4]

PropertyValue
IUPAC Name 2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Synonyms 4-methoxy-N,N-dimethyltryptamine, O-methylpsilocin, 4-OMe-DMT
Molecular Formula C13H18N2O
Molecular Weight 218.3 g/mol
CAS Number 3965-97-7
Appearance Crystalline solid
UV λmax 222, 268, 292 nm

Mechanism of Action: 5-HT2A Receptor Signaling

4-MeO-DMT primarily exerts its psychoactive effects through its interaction with serotonin receptors, particularly as a potent agonist at the 5-HT2A receptor.[1][2] Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that is believed to be responsible for the hallucinogenic effects of tryptamines.

5-HT2A_Receptor_Signaling_Pathway 4-MeO-DMT 4-MeO-DMT 5-HT2A_Receptor 5-HT2A_Receptor 4-MeO-DMT->5-HT2A_Receptor Agonist Binding Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1. Simplified 5-HT2A receptor signaling cascade initiated by 4-MeO-DMT.

Analytical Techniques and Protocols

The following sections detail the primary analytical methods for the identification and quantification of 4-MeO-DMT.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of tryptamines. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that can be used for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Sample Dissolution Dissolution Extraction Extraction Derivatization Derivatization Injection Injection Extraction->Injection Separation Separation Ionization Ionization Mass_Analysis Mass_Analysis Detection Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass_Spectrum Library_Search Library_Search Identification Identification

Figure 2. General experimental workflow for GC-MS analysis of 4-MeO-DMT.

Protocol for GC-MS Analysis of 4-MeO-DMT

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

    • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split injection depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: 40-550 amu.

Expected Fragmentation Pattern

The mass spectrum of 4-MeO-DMT is expected to show a molecular ion peak (M+) at m/z 218. The base peak is anticipated to be at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment, which is characteristic of N,N-dimethyltryptamines.[5] Other significant fragments would likely arise from the cleavage of the ethylamine side chain and fragmentation of the indole ring.

Quantitative Data for Tryptamines by GC-MS

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
4-MeO-DMT (Predicted) 21858160, 130
5-MeO-DMT 21858160, 130
DMT 18858130
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex matrices. It is particularly useful for the analysis of tryptamines in biological fluids.

Protocol for LC-MS/MS Analysis of 4-MeO-DMT

  • Sample Preparation:

    • For plasma or serum samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

    • Mass Spectrometer: SCIEX Triple Quad 5500 system (or equivalent)

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • LC Parameters:

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for 4-MeO-DMT. Based on its structure and comparison with 5-MeO-DMT, the following transitions can be used as a starting point.[6]

Quantitative Data for Tryptamines by LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-MeO-DMT (Predicted) 219.2160.1, 58.125, 35
5-MeO-DMT 219.2174.2, 160.230, 25
DMT 189.1130.1, 58.120, 30

Method Validation Parameters for Tryptamine Analysis by LC-MS/MS (Representative)

Parameter5-MeO-DMT
Linearity Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy 85-115%
Precision (%RSD) <15%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-MeO-DMT.

Protocol for NMR Analysis of 4-MeO-DMT

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz (or higher field strength) spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to determine the types of carbon atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-MeO-DMT

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic Protons6.5 - 7.2m4HIndole ring protons
Methoxy Protons~3.8s3H-OCH₃
Ethyl Protons (α to N)2.8 - 3.0t2H-CH₂-N
Ethyl Protons (β to N)2.6 - 2.8t2HAr-CH₂-
N-Methyl Protons~2.3s6H-N(CH₃)₂
Indole NH>8.0s (broad)1H-NH-
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aromatic Carbons100 - 155Indole ring carbons
Methoxy Carbon~55-OCH₃
N-Methyl Carbons~45-N(CH₃)₂
Ethyl Carbon (α to N)~60-CH₂-N
Ethyl Carbon (β to N)~23Ar-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that can be used for preliminary identification.

Protocol for FTIR Analysis of 4-MeO-DMT

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Expected Characteristic FTIR Peaks for 4-MeO-DMT

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H StretchIndole N-H
3000-2800C-H StretchAliphatic and Aromatic C-H
~1600, ~1470C=C StretchAromatic Ring
~1250C-O StretchAryl Ether
~1100C-N StretchAliphatic Amine

Conclusion

The identification of 4-MeO-DMT can be reliably achieved through a combination of the analytical techniques described above. GC-MS and LC-MS/MS are powerful tools for both qualitative and quantitative analysis, especially in complex matrices. NMR spectroscopy provides definitive structural elucidation, while FTIR offers a rapid method for functional group analysis. The provided protocols and data tables serve as a guide for researchers and analysts working with this compound. It is important to note that method validation is essential for ensuring the accuracy and reliability of any analytical results.

References

Application Note: Quantification of 4-methoxy-DMT in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-methoxy-DMT is a psychedelic tryptamine and a positional isomer of the more well-known 5-methoxy-DMT.[1] As research into the therapeutic potential of psychedelic compounds expands, robust and reliable analytical methods for their quantification are essential for pharmacokinetic and pharmacodynamic studies. The methodology described herein is adapted from established protocols for related tryptamine compounds and provides a foundation for researchers and drug development professionals.

Introduction

4-methoxy-DMT is a serotonin receptor modulator with potential psychedelic properties.[1] Accurate measurement of its concentration in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of such compounds. This document provides a comprehensive guide to the sample preparation, chromatographic separation, and mass spectrometric detection of 4-methoxy-DMT.

Experimental Protocol

Sample Preparation

A simple protein precipitation method is recommended for the extraction of 4-methoxy-DMT from plasma or serum samples. This method is fast, efficient, and suitable for high-throughput analysis.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., d4-4-methoxy-DMT or a structurally similar compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical to resolve 4-methoxy-DMT from endogenous matrix components and potential isomers. A C18 or a phenyl-hexyl column is recommended for the separation of tryptamine compounds.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenyl-hexyl, 3 µm, 50 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.3955
3.01090
6.01090
6.1955
9.0955
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for detection. The MRM transitions for 4-methoxy-DMT are based on its molecular weight and the characteristic fragmentation of tryptamine derivatives, which typically involves the loss of the dimethylamino group.[2][3]

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Table 4: MRM Transitions for 4-methoxy-DMT

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
4-methoxy-DMT 219.3174.210030
Internal Standard ----

Note: The precursor ion for 4-methoxy-DMT is its protonated molecule [M+H]⁺. The product ion is proposed based on the fragmentation of its isomer, 5-methoxy-DMT, which involves the neutral loss of the dimethylamino group.[2][3] It is recommended to optimize the collision energy for the specific instrument being used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 4-methoxy-DMT.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard in Acetonitrile sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for 4-methoxy-DMT quantification.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of 4-methoxy-DMT in biological matrices. The protocol for sample preparation, liquid chromatography, and mass spectrometry can be adapted and optimized by researchers for their specific instrumentation and study requirements. This methodology will be a valuable tool for advancing the understanding of the pharmacokinetics and therapeutic potential of 4-methoxy-DMT.

References

Application Notes and Protocols for Rodent Head-Twitch Response (HTR) Induced by 4-Methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The head-twitch response (HTR) in rodents is a rapid, spasmodic rotational movement of the head and is a well-established behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. This response is primarily mediated by the activation of the serotonin 2A receptor (5-HT2A). The frequency of head twitches is quantifiable and correlates with the potency of 5-HT2A receptor agonists. Consequently, the HTR assay is a crucial preclinical tool for screening novel psychoactive compounds and investigating the mechanisms of action of psychedelic drugs.

This document provides a detailed protocol for inducing and quantifying the head-twitch response in mice following the administration of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT). As specific literature on the HTR protocol for 4-methoxy-DMT is limited, the following procedures have been adapted from established protocols for structurally related tryptamines, such as 5-methoxy-DMT (5-MeO-DMT) and N,N-dimethyltryptamine (DMT).

I. Quantitative Data Summary

Due to the absence of specific published HTR data for 4-methoxy-DMT, the following table summarizes representative dose-response data from studies on the structurally similar compound, 5-MeO-DMT, to provide an expected range of activity. It is important to note that the potency of 4-methoxy-DMT may differ.

CompoundAnimal ModelDose (mg/kg, i.p.)Mean Head Twitches (± SEM)Observation Period (minutes)
5-MeO-DMTC57BL/6J Mice15 ± 2120
515 ± 4120
1025 ± 6120
2040 ± 8120

Note: This data is illustrative and compiled from methodologies used for similar compounds. Actual results for 4-methoxy-DMT may vary.

II. Experimental Protocols

A. Animal Model and Housing
  • Species and Strain: Adult male C57BL/6J mice are commonly used due to their robust and consistent HTR.[1] Other strains may exhibit different sensitivities.

  • Age and Weight: Mice should be 8-12 weeks old and weigh between 20-30 grams at the start of the experiment.

  • Housing: Animals should be group-housed (e.g., 4-5 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Upon arrival, mice should be allowed to acclimate to the facility for at least one week before any experimental procedures.

B. Drug Preparation and Administration
  • 4-Methoxy-DMT Synthesis and Purity: 4-methoxy-DMT should be synthesized and purified to >98% purity. It is typically used as a hydrochloride or fumarate salt.

  • Vehicle: The drug should be dissolved in a sterile vehicle. A common choice is 0.9% physiological saline. Some studies may use a small percentage of a solubilizing agent like Tween 80 or DMSO if the compound has low aqueous solubility, but this should be kept to a minimum and a vehicle-only control group must be included.

  • Dose Range: Based on data from related tryptamines, a starting dose range for 4-methoxy-DMT could be 1, 3, 10, and 30 mg/kg. A dose-response study is essential to determine the optimal range.

  • Administration: The most common route of administration is intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals, typically 5-10 ml/kg body weight.

C. Head-Twitch Response Quantification

1. Habituation:

  • On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation.

  • Place each mouse individually into a clean, transparent observation chamber (e.g., a standard polycarbonate mouse cage without bedding).

  • Allow the mice to habituate to the chamber for 30-60 minutes before drug administration.

2. Observation and Data Collection:

  • Following the habituation period, administer the prepared dose of 4-methoxy-DMT or vehicle via i.p. injection.

  • Immediately return the mouse to its observation chamber.

  • The observation period should begin immediately after injection and typically lasts for 60-120 minutes. The duration may need to be adjusted based on the pharmacokinetic profile of 4-methoxy-DMT.[2][3]

  • Record the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not part of a grooming behavior.

3. Methods of Quantification:

  • Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the number of head twitches for each animal. The observation period can be divided into smaller time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.

  • Automated Systems: For higher throughput and objectivity, automated systems are recommended.

    • Magnetometer-Based Systems: This method involves attaching a small magnet to the mouse's head or ear.[4] The mouse is then placed in a chamber surrounded by a coil. The rapid head movements induce a detectable change in the magnetic field, which is recorded and analyzed by software to quantify HTR events.[4][5]

    • Video Analysis with Machine Learning: High-speed video recordings of the mice can be analyzed using software packages like DeepLabCut combined with Simple Behavioral Analysis (SimBA).[6][7] These tools use machine learning algorithms to track the animal's movements and automatically identify and count head twitches with high accuracy.[6][7]

D. Data Analysis
  • The total number of head twitches per animal over the entire observation period is the primary dependent variable.

  • Data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) to compare the effects of different doses of 4-methoxy-DMT, followed by post-hoc tests (e.g., Dunnett's or Tukey's) for pairwise comparisons against the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

  • The results can be plotted as a dose-response curve, with the dose on the x-axis and the mean number of head twitches on the y-axis.

III. Mandatory Visualizations

A. Experimental Workflow Diagram

HTR_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase Animal_Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Chamber (30-60 min) Animal_Acclimation->Habituation Drug_Prep Drug Preparation (4-MeO-DMT in Vehicle) Injection Drug Administration (i.p. injection) Drug_Prep->Injection Habituation->Injection Observation Observation Period (60-120 min) Injection->Observation Quantification HTR Quantification (Manual or Automated) Observation->Quantification Stats Statistical Analysis (ANOVA) Quantification->Stats Results Dose-Response Curve Stats->Results

Caption: Experimental workflow for the rodent head-twitch response (HTR) assay.

B. Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades Ca_Release->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR Leads to Drug 4-Methoxy-DMT Drug->Receptor Agonist Binding

Caption: 5-HT2A receptor signaling pathway mediating the head-twitch response.

References

Application Notes and Protocols for Drug Discrimination Studies Involving 4-Methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of drug discrimination studies involving 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), a psychoactive tryptamine. The following sections detail the pharmacological basis for these studies, experimental protocols for conducting drug discrimination tests, and a summary of the available quantitative data. This information is intended to guide researchers in designing and interpreting studies to characterize the subjective effects of 4-MeO-DMT and related compounds.

Introduction to Drug Discrimination

Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (subjective) effects of drugs in animals. In a typical two-lever procedure, an animal is trained to press one lever after the administration of a specific training drug and a second lever after the administration of a vehicle (e.g., saline). Once the animal has learned to reliably discriminate between the drug and vehicle conditions, test compounds can be administered to determine if they produce subjective effects similar to the training drug. If a test compound substitutes for the training drug, it is presumed to share a similar mechanism of action and produce comparable subjective effects.

Pharmacological Profile of 4-MeO-DMT

4-MeO-DMT is a structural analog of psilocin (4-HO-DMT) and an isomer of 5-MeO-DMT. Its psychoactive effects are believed to be mediated primarily through its interaction with serotonin (5-HT) receptors. Understanding its receptor binding profile is crucial for interpreting drug discrimination data.

Table 1: Receptor Binding Affinities (Ki) of 4-MeO-DMT

ReceptorAffinity (Ki, nM)
5-HT1A235[1]
5-HT2A68 - 1,300[1]
5-HT2C340[1]

Note: A lower Ki value indicates a higher binding affinity.

The affinity of 4-MeO-DMT for the 5-HT2A receptor is consistent with other classic hallucinogens, and this receptor is considered a key target for mediating the discriminative stimulus effects of these compounds.[2]

Quantitative Data from Drug Discrimination Studies

Drug discrimination studies have demonstrated that 4-MeO-DMT fully substitutes for the discriminative stimulus effects of the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) and the related tryptamine 5-MeO-DMT in rodents.[1] The median effective dose (ED50) is a measure of the dose of a drug that produces 50% of its maximal effect.

Table 2: Substitution Data for 4-MeO-DMT in Rodent Drug Discrimination Studies

Training DrugTest DrugSubstitutionED50Potency Relative to 5-MeO-DMT
DOM4-MeO-DMTFull[1]~3.53 mg/kg[1]~3-fold lower[1]
5-MeO-DMT4-MeO-DMTFull[1]3.47 µmol/kg[1]~2.7-fold lower[1]

Experimental Protocols

The following protocols describe the general procedures for conducting a two-lever drug discrimination study in rats, with specific reference to using DOM as the training drug, for which 4-MeO-DMT has been shown to substitute.

Protocol 1: Animal Training for Drug Discrimination

Objective: To train rats to discriminate between the subjective effects of a training drug (e.g., DOM) and a vehicle (saline).

Materials:

  • Male Sprague-Dawley rats

  • Standard operant conditioning chambers equipped with two levers and a food dispenser

  • Training drug (e.g., DOM hydrochloride)

  • Vehicle (e.g., 0.9% saline)

  • Food pellets (reinforcer)

Procedure:

  • Shaping: Naive rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose pellet) through a process of shaping. This involves reinforcing successive approximations of the desired behavior.

  • Discrimination Training:

    • On training days, rats are administered either the training drug (e.g., 0.5 mg/kg DOM, intraperitoneally) or saline 30 minutes prior to being placed in the operant chamber.

    • A Fixed Ratio (FR) schedule of reinforcement is typically used, such as an FR 10, where the rat must press the correct lever 10 times to receive a food pellet.

    • Following administration of the training drug, responses on the "drug-appropriate" lever are reinforced.

    • Following administration of saline, responses on the "saline-appropriate" lever are reinforced.

    • The assignment of the "drug" and "saline" levers is counterbalanced across animals.

    • Training sessions typically last for 15-20 minutes or until a set number of reinforcers are earned.

  • Criteria for Discrimination: Training continues until the rats reliably discriminate between the two conditions. The typical criteria are:

    • ≥80% of responses on the drug-appropriate lever on drug training days.

    • ≤20% of responses on the drug-appropriate lever on saline training days for the first completed FR of the session.

Protocol 2: Substitution Testing with 4-MeO-DMT

Objective: To determine if 4-MeO-DMT produces discriminative stimulus effects similar to the training drug (DOM).

Materials:

  • DOM-trained rats that have met the discrimination criteria

  • 4-MeO-DMT hydrochloride dissolved in a suitable vehicle

  • Training drug (DOM) and saline for control sessions

Procedure:

  • Test Sessions: Once stable discrimination is achieved, substitution test sessions are interspersed with training sessions.

  • Drug Administration: On test days, various doses of 4-MeO-DMT are administered intraperitoneally at the same pretreatment time as the training drug (e.g., 30 minutes).

  • Data Collection: During test sessions, responses on either lever are reinforced to encourage responding. The primary dependent variables are:

    • Percentage of drug-appropriate responding: The number of presses on the drug-appropriate lever divided by the total number of presses on both levers before the first reinforcer is delivered, multiplied by 100.

    • Response rate: The total number of responses on both levers per unit of time.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of drug-appropriate responding as a function of the 4-MeO-DMT dose. Full substitution is generally defined as ≥80% drug-appropriate responding. The ED50 value can be calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a drug discrimination study.

G cluster_training Phase 1: Training cluster_testing Phase 2: Testing start Naive Rats shaping Lever Press Shaping start->shaping discrimination Discrimination Training (Drug vs. Vehicle) shaping->discrimination criteria Meet Discrimination Criteria (≥80% correct) discrimination->criteria trained Trained Rats test_drug Administer Test Drug (e.g., 4-MeO-DMT) trained->test_drug data Collect Data (% Drug Lever Responding, Response Rate) test_drug->data analysis Data Analysis (Dose-Response Curve, ED50) data->analysis

Caption: Workflow for a two-lever drug discrimination study.

Putative Signaling Pathway

The discriminative stimulus effects of hallucinogens like 4-MeO-DMT are primarily mediated by the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by the activation of this receptor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Ca_release->Downstream Drug 4-MeO-DMT Drug->Receptor Agonist Binding

Caption: Putative 5-HT2A receptor signaling pathway for 4-MeO-DMT.

References

Application Notes and Protocols for Electrophysiological Recording of 4-methoxy-DMT Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) is a lesser-studied psychedelic compound, the O-methylated analog of psilocin and a positional isomer of the more well-known 5-MeO-DMT.[1] As a serotonin receptor modulator, understanding its impact on neuronal electrophysiology is crucial for elucidating its mechanism of action and therapeutic potential.[1] While direct electrophysiological studies on 4-methoxy-DMT are scarce, a wealth of data from closely related tryptamines, such as N,N-DMT and 5-MeO-DMT, provides a solid foundation for designing and interpreting such experiments. These application notes and protocols are designed to guide researchers in the electrophysiological investigation of 4-methoxy-DMT's effects on the central nervous system.

Pharmacological Profile of 4-methoxy-DMT

4-methoxy-DMT demonstrates affinity for several serotonin receptors, which are key targets for psychedelic compounds. Its binding profile suggests it primarily acts as a serotonergic psychedelic.

ReceptorAffinity (Ki, nM)
5-HT1A235
5-HT2A68–1,300
5-HT2C340

Table 1: Receptor binding affinities of 4-methoxy-DMT.[1]

Notably, compared to 5-MeO-DMT, 4-methoxy-DMT has a similar affinity for the 5-HT2A receptor but a significantly lower (21-fold) affinity for the 5-HT1A receptor.[1] In animal studies, 4-methoxy-DMT has been shown to produce psychedelic-like effects and fully substitutes for 2,5-dimethoxy-4-methylamphetamine (DOM) and 5-MeO-DMT in drug discrimination tests in rodents, albeit with lower potency than 5-MeO-DMT.[1]

Electrophysiological Effects of Related Tryptamines (N,N-DMT and 5-MeO-DMT)

The following tables summarize the known electrophysiological effects of N,N-DMT and 5-MeO-DMT, which can serve as a reference for hypothesizing the potential effects of 4-methoxy-DMT.

Human EEG Studies
CompoundFrequency BandEffectCitation
N,N-DMTAlphaMarkedly reduced power[1][2]
BetaMarkedly reduced power[1][2]
DeltaIncreased power, correlated with peak experience[1][2][3]
ThetaIncreased power, correlated with peak experience[1][2]
GammaIncreased power[3]
5-MeO-DMTAlphaLarge decrease in power[4]
DeltaBroadband increase in power[4]
ThetaIncrease in occipital regions[4]

Table 2: Summary of quantitative EEG findings for N,N-DMT and 5-MeO-DMT in humans.

Animal Electrophysiology Studies
CompoundRecording TypeBrain RegionEffectCitation
N,N-DMTEEGMedial Prefrontal Cortex, Somatosensory CortexReduced theta and low gamma power; Increased delta, medium and high gamma power.[5]
5-MeO-DMTLFPHippocampus, Medial Prefrontal CortexIncreased slow wave activity while awake.[6]
5-MeO-DMTSingle-unitDorsal RapheSuppressed firing activity.[7]

Table 3: Summary of key preclinical electrophysiology findings for N,N-DMT and 5-MeO-DMT.

Experimental Protocols

The following are detailed protocols for conducting electrophysiological recordings to assess the effects of 4-methoxy-DMT. These protocols are adaptable for various research questions and laboratory setups.

In Vivo Electrophysiology in Rodents

This protocol describes the implantation of electrodes for chronic electroencephalogram (EEG) and local field potential (LFP) recordings in freely moving rodents.

Materials:

  • Adult male rodents (e.g., Wistar rats or C57BL/6 mice)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Dental cement

  • Stainless steel screw electrodes

  • Multi-channel recording system

  • 4-methoxy-DMT hydrochloride or freebase

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Animal Preparation: Anesthetize the rodent and place it in the stereotaxic frame. Ensure a sterile surgical environment.

  • Electrode Implantation:

    • Incise the scalp to expose the skull.

    • Drill small burr holes over the target brain regions (e.g., prefrontal cortex, hippocampus, visual cortex).

    • Implant stainless steel screw electrodes for EEG or depth electrodes for LFP recordings. A reference and ground screw should be placed over a region of low electrical activity, such as the cerebellum.

    • Secure the electrode assembly to the skull with dental cement.

  • Recovery: Allow the animal to recover from surgery for at least one week.

  • Habituation and Baseline Recording:

    • Habituate the animal to the recording chamber and tethering for several days.

    • Record baseline electrophysiological data for at least 60 minutes prior to drug administration.

  • Drug Administration:

    • Dissolve 4-methoxy-DMT in the appropriate vehicle.

    • Administer the drug via the desired route (e.g., intraperitoneal, intravenous). Dosing should be determined based on preliminary dose-response studies, considering its lower potency compared to 5-MeO-DMT.[1]

  • Data Acquisition:

    • Record electrophysiological data continuously for a period appropriate to the expected duration of action of 4-methoxy-DMT.

    • Simultaneously record video of the animal's behavior to correlate with electrophysiological changes.

  • Data Analysis:

    • Filter and amplify the raw signals.

    • Perform spectral analysis (e.g., Fast Fourier Transform) to determine power in different frequency bands (delta, theta, alpha, beta, gamma).

    • Analyze functional connectivity between different brain regions.

    • Correlate changes in electrophysiological parameters with behavioral manifestations.

In Vitro Electrophysiology (Brain Slice Recordings)

This protocol outlines the procedure for performing whole-cell patch-clamp or field potential recordings in acute brain slices to investigate the effects of 4-methoxy-DMT on synaptic transmission and neuronal excitability.

Materials:

  • Rodent brain slicer (e.g., vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber

  • Patch-clamp or field potential amplifier and data acquisition system

  • Glass micropipettes

  • 4-methoxy-DMT

  • Pharmacological agents (e.g., receptor antagonists)

Procedure:

  • Slice Preparation:

    • Rapidly decapitate a rodent and dissect the brain in ice-cold, oxygenated aCSF.

    • Prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., prefrontal cortex) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • For Field Recordings: Place a stimulating electrode in a relevant pathway (e.g., layer 2/3 of the prefrontal cortex) and a recording electrode in a downstream layer (e.g., layer 5) to record field excitatory postsynaptic potentials (fEPSPs).

    • For Patch-Clamp Recordings: Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp configuration to record synaptic currents (EPSCs, IPSCs) or action potentials.

  • Baseline Measurement: Record stable baseline synaptic responses or neuronal firing for at least 10-20 minutes.

  • Drug Application: Bath-apply 4-methoxy-DMT at various concentrations to the slice.

  • Data Acquisition: Record the changes in synaptic transmission (e.g., fEPSP slope, EPSC/IPSC amplitude and frequency) or neuronal excitability (e.g., firing rate, membrane potential).

  • Washout and Antagonist Application:

    • Wash out the drug to observe recovery of the signal.

    • To determine the receptor-mediated effects, pre-incubate slices with specific antagonists (e.g., a 5-HT2A antagonist like ketanserin) before applying 4-methoxy-DMT.

  • Data Analysis:

    • Measure the changes in the recorded parameters relative to the baseline.

    • Construct dose-response curves.

    • Statistically compare the effects of 4-methoxy-DMT in the presence and absence of antagonists.

Visualizations

Experimental Workflow for In Vivo Electrophysiology

G A Surgical Implantation of Electrodes B Post-operative Recovery (≥ 1 week) A->B C Habituation to Recording Setup B->C D Baseline Recording (e.g., 60 min) C->D E 4-methoxy-DMT Administration D->E F Post-injection Recording E->F G Data Analysis (Spectral, Connectivity) F->G

In Vivo Electrophysiology Workflow

Putative Signaling Pathway of 4-methoxy-DMT

G cluster_0 4-methoxy-DMT 4-methoxy-DMT 5-HT2A_Receptor 5-HT2A Receptor 4-methoxy-DMT->5-HT2A_Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Neuronal_Excitation Altered Neuronal Excitability & Plasticity PKC->Neuronal_Excitation Ca_Release->Neuronal_Excitation

Serotonergic 5-HT2A Receptor Signaling

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the electrophysiological effects of 4-methoxy-DMT. By leveraging the knowledge gained from related tryptamines and employing rigorous electrophysiological techniques, researchers can significantly advance our understanding of this novel psychedelic compound. It is imperative to accompany these electrophysiological studies with behavioral paradigms to create a more complete picture of 4-methoxy-DMT's in vivo effects. Future research should aim to directly characterize the electrophysiological signature of 4-methoxy-DMT to confirm and expand upon the hypotheses generated from studies of its analogs.

References

Application Notes & Protocols: Establishing a 4-Methoxy-DMT Dose-Response Curve in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a tryptamine derivative and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] It acts as a serotonin receptor modulator, with a notable affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[1][2][3] The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to screen compounds for potential psychedelic-like activity in humans.[4][5][6] Establishing a dose-response curve using the HTR assay is a critical first step in characterizing the in vivo psychoactive potential of 4-MeO-DMT. These application notes provide a comprehensive protocol for conducting such a study in mice.

Pharmacological Profile of 4-MeO-DMT

The following table summarizes the receptor binding affinities of 4-MeO-DMT for key serotonin receptors. This data is essential for understanding its mechanism of action and interpreting behavioral outcomes.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
5-HT1A 235[1]
5-HT2A 68 - 1,300[1]
5-HT2C 340[1]

Experimental Design and Workflow

A typical experimental workflow for establishing a dose-response curve involves several key stages, from animal preparation to data analysis. The following diagram outlines the recommended procedure.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization 1. Animal Acclimatization (C57BL/6J mice, 7-14 days) drug_prep 2. Drug Formulation (4-MeO-DMT in saline) acclimatization->drug_prep injection 3. IP Administration (Vehicle or 4-MeO-DMT doses) drug_prep->injection recording 4. HTR Recording (Place in chamber, record for 30-60 min) injection->recording quantify 5. HTR Quantification (Automated or manual scoring) recording->quantify analysis 6. Data Analysis (Non-linear regression) quantify->analysis curve 7. Dose-Response Curve (Plot HTR vs. Log[Dose]) analysis->curve

Caption: Experimental workflow for HTR dose-response analysis.

Experimental Protocols

Materials and Reagents
  • 4-methoxy-DMT hydrochloride

  • Sterile 0.9% saline solution

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard laboratory animal housing

  • Head-Twitch Response (HTR) detection system (e.g., magnetometer-based coil system or video recording setup with analysis software)[5][7]

  • Glass cylinders or observation chambers[5]

  • Analytical balance and appropriate glassware

  • Syringes (1 mL) and needles (27-gauge)

Animal Handling and Housing
  • Housing: Upon arrival, house mice in groups of up to four per cage in a temperature-controlled vivarium (23°C) with a 12-hour light/dark cycle.[8]

  • Food and Water: Provide ad libitum access to standard rodent chow and water, except during the behavioral testing period.[6]

  • Acclimatization: Allow mice to acclimatize to the housing facility for at least 7 days before any experimental procedures. Handle mice daily for several days leading up to the experiment to reduce stress.

Drug Preparation and Administration
  • Preparation: On the day of the experiment, prepare a stock solution of 4-MeO-DMT in sterile 0.9% saline. Subsequent dilutions should be made from this stock to achieve the desired final concentrations for injection.

  • Dose Selection: Based on rodent drug discrimination data where the ED50 was found to be approximately 3.53 mg/kg, a suitable dose range for an initial HTR study would bracket this value.[1] Recommended doses to test include a vehicle control (saline), 0.5, 1.0, 2.5, 5.0, and 10.0 mg/kg.

  • Administration: Administer all test compounds via intraperitoneal (IP) injection at a volume of 5 mL/kg.[5]

Head-Twitch Response (HTR) Assay Protocol
  • Habituation: Place each mouse individually into the observation chamber (e.g., a glass cylinder) for a 10-15 minute habituation period before injection.

  • Injection: Remove the mouse, administer the prepared dose of vehicle or 4-MeO-DMT, and immediately return it to the chamber.

  • Recording: Begin recording head twitches immediately after injection. The recording period should last for at least 30 minutes, as the peak response for similar tryptamines often occurs within the first 10-20 minutes.[6][9]

  • Quantification:

    • Magnetometer Method: If using a magnetometer coil, a small magnet is affixed to the mouse's head prior to the study. The system records voltage changes caused by rapid head movements, which are then filtered and counted by specialized software.[5][6]

    • Video Analysis Method: Record high-frame-rate video of the mouse in the chamber. Use a machine learning-based toolkit (e.g., DeepLabCut and SimBA) to automatically track head position and identify the characteristic rapid, side-to-side head movements that define an HTR.[7]

    • Manual Observation: While less accurate and more time-consuming, direct visual scoring by a trained observer can also be performed.

Data Presentation and Analysis

The primary output of this study is a dose-response curve. Data should be tabulated to show the mean HTR count for each dose group.

Dose-Response Data
Dose (mg/kg, IP)N (mice per group)Mean HTR Count (± SEM)
Vehicle (Saline) 8-10(e.g., 1.5 ± 0.5)
0.5 8-10(e.g., 8.2 ± 2.1)
1.0 8-10(e.g., 15.6 ± 3.5)
2.5 8-10(e.g., 25.1 ± 4.2)
5.0 8-10(e.g., 22.4 ± 3.9)
10.0 8-10(e.g., 14.8 ± 3.1)

Note: The HTR counts above are hypothetical examples illustrating a typical inverted U-shaped dose-response function common for psychedelic compounds.[5]

Data Analysis Logic

The relationship between the administered dose and the observed behavioral response is established through non-linear regression to calculate the ED50 value (the dose that produces 50% of the maximal effect).

G cluster_data Data Collection cluster_analysis Statistical Analysis dose Independent Variable: Administer escalating doses of 4-MeO-DMT htr Dependent Variable: Quantify Head-Twitch Response (HTR) dose->htr plot Plot Mean HTR vs. Log(Dose) htr->plot regression Perform Non-linear Regression (e.g., three-parameter log-logistic) plot->regression ed50 Calculate ED50 Value and 95% CI regression->ed50

Caption: Logical workflow for dose-response data analysis.

Mechanism of Action: 5-HT2A Signaling Pathway

The head-twitch response is primarily mediated by the activation of the serotonin 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The diagram below illustrates this key signaling cascade.[2][3]

G compound 4-MeO-DMT receptor 5-HT2A Receptor compound->receptor binds g_protein Gq/G11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (Head-Twitch) ca_release->response pkc->response

Caption: 5-HT2A receptor signaling pathway activated by 4-MeO-DMT.

References

Application Notes and Protocols for Assessing 4-Methoxy-DMT Effects on Rodent Behavior

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) is a psychedelic tryptamine and a structural analog of psilocin, the active metabolite of psilocybin[1]. It acts as a modulator of serotonin receptors, exhibiting high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C receptors[1]. Preclinical studies in rodents indicate that 4-methoxy-DMT produces effects consistent with other serotonergic psychedelics[1]. The following protocols provide detailed methodologies for assessing the behavioral effects of 4-methoxy-DMT in rodents, focusing on assays relevant to its psychoactive and potential therapeutic properties.

Signaling Pathway of 4-Methoxy-DMT

The primary psychedelic effects of tryptamines like 4-methoxy-DMT are mediated through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor[2][3][4].

4-Methoxy-DMT Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space 4-MeO-DMT 4-Methoxy-DMT 5HT2A_Receptor 5-HT2A Receptor 4-MeO-DMT->5HT2A_Receptor Binds & Activates Gq_alpha Gq/11 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Activate PKC DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Signaling cascade of 4-methoxy-DMT via the 5-HT2A receptor.

General Experimental Workflow

A typical workflow for assessing the behavioral effects of a novel compound in rodents involves acclimatization, baseline testing, drug administration, and subsequent behavioral assays.

Experimental Workflow cluster_animal_prep Animal Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Acclimatization to Housing (1-2 weeks) Handling Handling (3-5 days) Acclimatization->Handling Habituation Habituation to Test Room (30-60 min) Handling->Habituation Drug_Admin Drug Administration (Vehicle or 4-MeO-DMT) Habituation->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, OFT, EPM) Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Scoring (Automated/Manual) Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General workflow for rodent behavioral drug studies.

Experimental Protocols and Data Presentation

Head-Twitch Response (HTR) Assay

The Head-Twitch Response (HTR) is a rapid, rotational head movement in rodents that is a characteristic behavioral proxy for the hallucinogenic effects of 5-HT2A receptor agonists[2][3][5].

Data Presentation: HTR Assay

ParameterVehicle Control Group4-methoxy-DMT Low Dose Group4-methoxy-DMT High Dose Group
Total Head-Twitches Mean ± SEMMean ± SEMMean ± SEM
Latency to First Twitch (s) Mean ± SEMMean ± SEMMean ± SEM
Peak Response Time (min) Mean ± SEMMean ± SEMMean ± SEM
Duration of Effect (min) Mean ± SEMMean ± SEMMean ± SEM

Experimental Protocol: HTR Assay

  • Animal Acclimatization: House mice (e.g., C57BL/6J) in the facility for at least one week before testing[3]. Handle the animals for 3-5 days prior to the experiment to reduce stress.

  • Habituation: On the test day, transport mice to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages[6].

  • Drug Administration: Administer 4-methoxy-DMT or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be determined from pilot studies. A study of the related compound 5-MeO-DMT used doses up to 20 mg/kg[7].

  • Observation: Immediately after injection, place the mouse into a clean, standard observation chamber (e.g., a Plexiglas cylinder or cage).

  • Data Collection: Record the number of head-twitches for a set period, typically 30-60 minutes, beginning immediately after drug administration[8]. This can be done by a trained observer blinded to the treatment conditions or by using an automated system with a head-mounted magnet and a magnetometer coil for high-throughput screening[2][3]. The response often follows a dose-dependent inverted U-shaped curve[2].

  • Cleaning: Thoroughly clean the chamber with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues[6].

Locomotor Activity / Open Field Test (OFT)

The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior[9][10]. A reduction in movement can indicate sedative effects, while changes in the pattern of exploration (e.g., time spent in the center vs. periphery) can reflect anxiety levels[10].

Data Presentation: Open Field Test

ParameterVehicle Control Group4-methoxy-DMT Low Dose Group4-methoxy-DMT High Dose Group
Total Distance Traveled (m) Mean ± SEMMean ± SEMMean ± SEM
Time Spent in Center Zone (s) Mean ± SEMMean ± SEMMean ± SEM
Number of Center Zone Entries Mean ± SEMMean ± SEMMean ± SEM
Rearing Frequency (Vertical Counts) Mean ± SEMMean ± SEMMean ± SEM
Velocity (cm/s) Mean ± SEMMean ± SEMMean ± SEM

Experimental Protocol: Open Field Test

  • Apparatus: Use a square arena (e.g., 40x40 cm or 50x50 cm) with walls high enough to prevent escape, typically made of a non-reflective material[6][11]. The arena is often divided into a central zone and a peripheral zone by software.

  • Habituation: Acclimate animals to the testing room for 30-60 minutes prior to the test[9]. Testing should be performed under controlled, dim lighting conditions[9].

  • Drug Administration: Administer 4-methoxy-DMT or vehicle. Wait for a predetermined pretreatment time based on the route of administration (e.g., 10-30 minutes for IP injection).

  • Procedure: Gently place the mouse in the center or a corner of the open field arena.

  • Data Collection: Allow the animal to explore freely for a set duration (e.g., 10-30 minutes). An overhead camera connected to video-tracking software (e.g., ANY-maze, EthoVision XT) records the session[9][12]. The software analyzes parameters such as distance traveled, time spent in different zones, and rearing frequency[9][13].

  • Cleaning: Clean the arena thoroughly with a disinfectant between trials to remove any scent cues[9].

Elevated Plus Maze (EPM)

The EPM is a standard test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces[14][15]. Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.

Data Presentation: Elevated Plus Maze

ParameterVehicle Control Group4-methoxy-DMT Low Dose Group4-methoxy-DMT High Dose Group
Time in Open Arms (s) Mean ± SEMMean ± SEMMean ± SEM
Percentage of Time in Open Arms (%) Mean ± SEMMean ± SEMMean ± SEM
Number of Open Arm Entries Mean ± SEMMean ± SEMMean ± SEM
Number of Closed Arm Entries Mean ± SEMMean ± SEMMean ± SEM
Total Distance Traveled (m) Mean ± SEMMean ± SEMMean ± SEM

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size (e.g., 30x5 cm for mice)[16].

  • Habituation: Bring mice to the testing room at least 30 minutes before the trial to acclimate[17]. The experimenter should be blinded to the treatment groups[14].

  • Drug Administration: Administer 4-methoxy-DMT or vehicle at a specified time before the test (e.g., 10-30 minutes)[14].

  • Procedure: Place the mouse in the central square of the maze, facing an open arm[15].

  • Data Collection: Allow the animal to explore the maze for 5 minutes[14][18]. An automated video-tracking system records the session, measuring the time spent and the number of entries into each arm[14]. Ethological measures like head dips and stretched-attend postures can also be scored[15].

  • Cleaning: Clean the maze thoroughly between each subject to remove olfactory cues[14]. Each animal should only be tested once in the EPM to avoid confounding learning effects[14].

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory in rodents. It is based on their spontaneous tendency to spend more time exploring a novel object than a familiar one[19][20]. This test is useful for assessing potential cognitive-modulating effects of 4-methoxy-DMT.

Data Presentation: Novel Object Recognition Test

ParameterVehicle Control Group4-methoxy-DMT Low Dose Group4-methoxy-DMT High Dose Group
Total Exploration Time (s) Mean ± SEMMean ± SEMMean ± SEM
Exploration Time - Familiar Object (s) Mean ± SEMMean ± SEMMean ± SEM
Exploration Time - Novel Object (s) Mean ± SEMMean ± SEMMean ± SEM
Discrimination Index Mean ± SEMMean ± SEMMean ± SEM

Note: Discrimination Index = (Time Exploring Novel Object - Time Exploring Familiar Object) / Total Exploration Time

Experimental Protocol: Novel Object Recognition Test

  • Apparatus: A simple open field box (e.g., 40x40 cm) and a set of objects that are distinct in shape and texture but of similar size and complexity[11]. The objects should be heavy enough that the mice cannot move them[11].

  • Phase 1: Habituation (Day 1): Place each mouse into the empty open field arena and allow it to explore for 5-10 minutes to acclimate to the environment[12][20].

  • Phase 2: Training/Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes[12][20]. Drug administration can occur before this phase to assess effects on memory acquisition, or between this phase and the test phase to assess effects on consolidation.

  • Phase 3: Testing (Day 2): After a retention interval (e.g., 1-2 hours or 24 hours), return the mouse to the arena[12]. In the arena, one of the familiar objects has been replaced with a novel object[12]. Allow the mouse to explore for 5-10 minutes[20].

  • Data Collection: Record the sessions via an overhead camera. A trained observer or tracking software should score the amount of time the animal spends actively exploring each object (e.g., sniffing or touching with the nose).

  • Cleaning: Clean both the arena and the objects with a disinfectant between trials to eliminate scent cues[11]. The location of the novel object should be counterbalanced across animals.

References

Application Notes and Protocols: 4-methoxy-DMT as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) is a tryptamine derivative with psychedelic properties, acting as a serotonin receptor modulator.[1] As a positional isomer of the more well-known 5-MeO-DMT, it is of significant interest in neuropharmacological research and forensic analysis. The availability of a well-characterized analytical reference standard is crucial for the accurate identification and quantification of 4-methoxy-DMT in various matrices. These application notes provide detailed protocols for the synthesis, purification, and analytical characterization of 4-methoxy-DMT.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of 4-methoxy-DMT is essential for its use as a reference standard.

PropertyValueReference
Formal Name 4-methoxy-N,N-dimethyl-1H-indole-3-ethanamine[2]
Synonyms 4-MeO-DMT, O-methylpsilocin[1]
CAS Number 3965-97-7[2]
Molecular Formula C₁₃H₁₈N₂O[2]
Formula Weight 218.3 g/mol [2]
Purity ≥98%[2][3]
Appearance Crystalline solid[2]
UV λmax 222, 268, 292 nm[2][3]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[2]

Synthesis and Purification

The Speeter-Anthony tryptamine synthesis is a widely recognized method for the preparation of N,N-dialkylated tryptamines and can be adapted for the synthesis of 4-methoxy-DMT.[4][5] The general workflow involves the reaction of 4-methoxyindole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction.

Synthesis Workflow

cluster_synthesis Speeter-Anthony Synthesis cluster_purification Purification 4-methoxyindole 4-methoxyindole Indole-3-glyoxylyl_chloride Indole-3-glyoxylyl_chloride 4-methoxyindole->Indole-3-glyoxylyl_chloride Reaction with Oxalyl Chloride Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Indole-3-glyoxylyl_chloride Indole-3-glyoxylyldimethylamide Indole-3-glyoxylyldimethylamide Indole-3-glyoxylyl_chloride->Indole-3-glyoxylyldimethylamide Reaction with Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Indole-3-glyoxylyldimethylamide 4-methoxy-DMT_crude Crude 4-methoxy-DMT Indole-3-glyoxylyldimethylamide->4-methoxy-DMT_crude Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->4-methoxy-DMT_crude Column_Chromatography Column Chromatography 4-methoxy-DMT_crude->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization High_Purity_4-methoxy-DMT High Purity 4-methoxy-DMT (≥98%) Recrystallization->High_Purity_4-methoxy-DMT

Caption: Speeter-Anthony synthesis and purification workflow for 4-methoxy-DMT.

Detailed Protocol (Generalized)

Step 1: Synthesis of 4-methoxy-indole-3-glyoxylyl chloride

  • In a fume hood, dissolve 4-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl chloride in the same anhydrous solvent to the cooled indole solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction. The formation of a precipitate is expected.

Step 2: Synthesis of 4-methoxy-N,N-dimethyl-indole-3-glyoxylamide

  • Cool the suspension from Step 1 in an ice bath.

  • Slowly add a solution of dimethylamine in the same anhydrous solvent.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Filter the resulting mixture and wash the solid with water to remove any salts. The solid product is the glyoxylamide intermediate.

Step 3: Reduction to 4-methoxy-DMT

  • In a separate flask under an inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF.

  • Slowly add the dried glyoxylamide intermediate from Step 2 to the reducing agent suspension.

  • After the addition, reflux the mixture for several hours to ensure complete reduction.

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-DMT.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the 4-methoxy-DMT.

  • Further purify the isolated product by recrystallization from a suitable solvent (e.g., heptane or a mixture of ethyl acetate and hexane) to obtain a crystalline solid of high purity (≥98%).

  • Dry the final product under vacuum to remove any residual solvent. The purity should be confirmed by analytical techniques such as HPLC, GC-MS, and NMR.

Analytical Protocols

Accurate and reproducible analytical methods are essential for the characterization and quantification of 4-methoxy-DMT.

Analytical Workflow

Sample Sample Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction Analysis Analysis Extraction->Analysis GCMS GC-MS Analysis Analysis->GCMS Qualitative/ Quantitative LCMSMS LC-MS/MS Analysis Analysis->LCMSMS Quantitative NMR NMR Analysis Analysis->NMR Structural Elucidation Data_Processing Data Processing and Quantification GCMS->Data_Processing LCMSMS->Data_Processing NMR->Data_Processing Report Report Data_Processing->Report 4-methoxy-DMT 4-methoxy-DMT 5-HT2A_Receptor 5-HT2A Receptor 4-methoxy-DMT->5-HT2A_Receptor Agonist 5-HT1A_Receptor 5-HT1A Receptor 4-methoxy-DMT->5-HT1A_Receptor Agonist Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein Gi_Protein Gi Protein Inhibition 5-HT1A_Receptor->Gi_Protein PLC_Activation PLC Activation Gq_Protein->PLC_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition IP3_DAG IP3 and DAG Production PLC_Activation->IP3_DAG cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Psychedelic_Effects Psychedelic Effects IP3_DAG->Psychedelic_Effects Anxiolytic_Antidepressant_Effects Anxiolytic/Antidepressant-like Effects cAMP_Decrease->Anxiolytic_Antidepressant_Effects

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methoxy-DMT Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) is a research chemical and a Schedule I controlled substance in the United States.[1] All experiments should be conducted in accordance with local laws and regulations, and with appropriate institutional approvals. The information provided here is for research purposes only.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of 4-MeO-DMT dosage for in vivo experiments. Due to the limited availability of published data specifically on 4-MeO-DMT, this guide incorporates analogous information from the more extensively studied related tryptamines, 5-MeO-DMT and DMT, to provide a broader context for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for 4-MeO-DMT in rodents?

A1: Based on available drug discrimination studies in rats, an effective dose (ED50) for 4-MeO-DMT to substitute for the hallucinogen DOM is approximately 3.53 mg/kg.[1] When substituting for 5-MeO-DMT, the ED50 was found to be 3.47 µmol/kg.[1] For novel behavioral experiments, it is advisable to start with a lower dose and perform a dose-response study to determine the optimal concentration for the desired effect.

Q2: What are the primary molecular targets of 4-MeO-DMT?

A2: 4-MeO-DMT is a serotonin receptor modulator.[1] It exhibits high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[1] Its psychedelic-like effects in animals are believed to be mediated primarily through the activation of the 5-HT2A receptor.[1]

Q3: How does the potency of 4-MeO-DMT compare to 5-MeO-DMT?

A3: 4-MeO-DMT is less potent than 5-MeO-DMT. In rodent drug discrimination tests, it was found to be about 2.7 to 3-fold less potent than 5-MeO-DMT.[1]

Q4: What are common routes of administration for tryptamines in in vivo studies?

A4: Common routes of administration for tryptamines like DMT and 5-MeO-DMT in rodent studies include intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of administration route can affect the pharmacokinetics of the compound.

Q5: What behavioral assays are used to assess the effects of 4-MeO-DMT and related compounds?

A5: The most common assay for 4-MeO-DMT has been drug discrimination. For related compounds like 5-MeO-DMT and DMT, a wider range of behavioral tests are used, including the head-twitch response (HTR), which is a behavioral proxy for hallucinogenic potential in rodents, locomotor activity monitoring, and assays for anxiety and depression-like behaviors such as the forced swim test.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High inter-animal variability in behavioral response. - Genetic differences in metabolism or receptor sensitivity.- Stress or other environmental factors.- Inconsistent drug administration.- Use a sufficiently large group of animals to ensure statistical power.- Acclimatize animals to the experimental procedures and environment.- Ensure precise and consistent administration technique.
No observable behavioral effect at the expected dose. - Incorrect dosage calculation.- Degradation of the compound.- Insufficient dose for the specific animal model or behavioral paradigm.- Double-check all calculations and the concentration of the dosing solution.- Store 4-MeO-DMT appropriately (cool, dark, and dry place) and consider verifying its purity.- Conduct a dose-response study, including higher doses.
Unexpected or adverse effects (e.g., seizures, excessive sedation). - Dose is too high.- Off-target effects.- Interaction with other experimental variables.- Immediately lower the dose in subsequent experiments.- Carefully observe and document all behavioral and physiological changes.- Review the experimental protocol for any confounding factors.
Precipitation of the compound in the vehicle. - Poor solubility of 4-MeO-DMT in the chosen vehicle.- Incorrect pH of the solution.- Test different biocompatible vehicles (e.g., saline, PBS, Tween 80 in saline).- Adjust the pH of the solution. Sonication may also help to dissolve the compound.

Data Presentation

Table 1: In Vivo Dosage of 4-MeO-DMT in Rodent Drug Discrimination Studies
Animal Model Training Drug Route of Administration ED50 of 4-MeO-DMT Reference
RatDOMNot specified~3.53 mg/kg[1]
Rat5-MeO-DMTNot specified3.47 µmol/kg[1]
Table 2: Comparative In Vivo Dosages of Related Tryptamines (for context)
Compound Animal Model Behavioral Assay Route of Administration Effective Dose Range Reference
5-MeO-DMTMouseHead-Twitch Responsei.p.5 - 40 mg/kg (dose-dependent increase)[2]
5-MeO-DMTMouseLocomotor Activityi.p.10 - 20 mg/kg (reduced distance traveled)[4]
DMTRatForced Swim Testi.p.10 mg/kg (reduced immobility)[3]
DMTRatFear Extinctioni.p.1 - 10 mg/kg[3]

Experimental Protocols

Drug Discrimination Study Protocol (General)

This protocol is a generalized procedure based on typical drug discrimination studies with hallucinogens.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Training:

    • Animals are trained to discriminate between an injection of a known hallucinogen (the training drug, e.g., 0.5 mg/kg DOM) and a vehicle (e.g., saline).

    • Training occurs in operant conditioning chambers with two levers. Responding on one lever is reinforced with a food pellet following administration of the training drug, while responding on the other lever is reinforced after vehicle administration.

    • Training continues until animals achieve a high level of accuracy (e.g., >80% correct responses) for several consecutive days.

  • Test Sessions:

    • Once trained, animals are administered various doses of the test compound (e.g., 4-MeO-DMT).

    • The percentage of responses on the drug-appropriate lever is measured.

    • Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever.

Head-Twitch Response (HTR) Assay (with 5-MeO-DMT as an example)
  • Animals: Male C57BL/6J mice are often used.

  • Drug Preparation: The compound is dissolved in a suitable vehicle (e.g., saline).

  • Administration: The drug is administered via intraperitoneal (i.p.) injection.

  • Observation:

    • Immediately after injection, mice are placed in an observation chamber.

    • Head twitches, which are rapid, side-to-side head movements, are counted for a defined period (e.g., 30 minutes).

    • Automated systems using a magnetic ear tag reporter or video tracking software can be used for accurate quantification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_prep 4-MeO-DMT Preparation (Dissolve in Vehicle) administration Drug Administration (e.g., i.p. injection) drug_prep->administration animal_acclimation Animal Acclimation animal_acclimation->administration behavioral_assay Behavioral Assay (e.g., Drug Discrimination, HTR) administration->behavioral_assay data_collection Data Collection behavioral_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: A generalized workflow for an in vivo experiment with 4-MeO-DMT.

signaling_pathway cluster_serotonin_system Serotonergic System MeO_DMT 4-MeO-DMT Receptor_5HT2A 5-HT2A Receptor MeO_DMT->Receptor_5HT2A Agonist Receptor_5HT1A 5-HT1A Receptor MeO_DMT->Receptor_5HT1A Receptor_5HT2C 5-HT2C Receptor MeO_DMT->Receptor_5HT2C Downstream Downstream Signaling (e.g., PLC, IP3, DAG) Receptor_5HT2A->Downstream Psychedelic_Effects Psychedelic-like Effects (in animal models) Downstream->Psychedelic_Effects

Caption: Simplified signaling pathway of 4-MeO-DMT at serotonin receptors.

References

Technical Support Center: 4-Methoxy-DMT for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 4-methoxy-DMT for in vitro assays?

A1: The choice of solvent depends on the specific requirements of your assay, including the desired concentration and the tolerance of your cell line to the solvent. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices. For aqueous solutions, a mixture of ethanol and phosphate-buffered saline (PBS) can be used, although solubility is significantly lower.[1] It is crucial to use a solvent that is compatible with your experimental setup and to keep the final solvent concentration in your assay as low as possible to avoid cytotoxicity.

Q2: What is the maximum concentration of DMSO or ethanol that can be used in cell culture assays?

A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxic effects. For ethanol, it is recommended to keep the concentration below 0.1%. However, the tolerance to these solvents is cell-line dependent. It is highly recommended to perform a solvent toxicity test with your specific cell line to determine the maximum tolerated concentration before conducting your experiments.

Q3: My 4-methoxy-DMT is precipitating out of solution. What can I do?

A3: Precipitation can occur for several reasons, including low solubility in the chosen solvent, temperature changes, or high concentrations. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q4: How should I store my 4-methoxy-DMT stock solution?

A4: 4-methoxy-DMT as a crystalline solid is stable for at least five years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Solubility Data

The following table summarizes the solubility of 4-methoxy-DMT in various solvents.

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[1]
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
Ethanol30 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-methoxy-DMT Stock Solution in DMSO

Materials:

  • 4-methoxy-DMT (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out the desired amount of 4-methoxy-DMT. The molecular weight of 4-methoxy-DMT is 218.3 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.183 mg of the compound.

  • Dissolving: Add the weighed 4-methoxy-DMT to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, add 1 mL of DMSO for 2.183 mg of 4-methoxy-DMT.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol outlines a general procedure for determining the kinetic solubility of 4-methoxy-DMT in an aqueous buffer.

Materials:

  • 10 mM 4-methoxy-DMT stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the 4-methoxy-DMT stock solution in DMSO.

  • Addition to Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS. This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in light scattering indicates precipitation.

    • UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where 4-methoxy-DMT absorbs (e.g., 280 nm). The concentration of the soluble compound can be determined using a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Troubleshooting Guide

If you encounter issues with the solubility of 4-methoxy-DMT, follow this troubleshooting guide.

Issue: Compound precipitates when added to aqueous buffer.

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce the final concentration of 4-methoxy-DMT. check_concentration->reduce_concentration Yes check_solvent_conc Is the final organic solvent concentration too low? check_concentration->check_solvent_conc No success Problem Resolved reduce_concentration->success increase_solvent_conc Increase the final organic solvent concentration (while staying within cell toxicity limits). check_solvent_conc->increase_solvent_conc Yes check_ph Is the pH of the buffer optimal? check_solvent_conc->check_ph No increase_solvent_conc->success adjust_ph Adjust the pH of the buffer. Tryptamines are generally more soluble at acidic pH. check_ph->adjust_ph Yes sonicate Briefly sonicate the solution to aid dissolution. check_ph->sonicate No adjust_ph->success use_salt_form Consider using a salt form of 4-methoxy-DMT (e.g., HCl or fumarate salt) for improved aqueous solubility. use_salt_form->success sonicate->success fail Precipitation Persists sonicate->fail Still precipitates fail->use_salt_form

Caption: Troubleshooting decision tree for 4-methoxy-DMT precipitation.

Visualizations

Signaling Pathway of 4-methoxy-DMT

4-methoxy-DMT is known to be an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified signaling pathway initiated by the activation of the 5-HT2A receptor.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis compound 4-methoxy-DMT compound->receptor Agonist Binding ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ er->ca2 Release ca2->pkc Co-activation cellular_response Cellular Response pkc->cellular_response Phosphorylation of target proteins

Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Workflow for Preparing Working Solutions

The following diagram outlines the workflow for preparing working solutions of 4-methoxy-DMT for in vitro assays from a solid compound.

Experimental_Workflow start Start: 4-methoxy-DMT (Solid) weigh Weigh Compound start->weigh dissolve Dissolve in 100% DMSO to make Stock Solution (e.g., 10 mM) weigh->dissolve store Store Stock Solution at -20°C or -80°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate_dilution Prepare Intermediate Dilution in DMSO (if necessary) thaw->intermediate_dilution final_dilution Prepare Final Working Solution by diluting in Cell Culture Medium intermediate_dilution->final_dilution check_solvent Ensure final DMSO concentration is <0.5% final_dilution->check_solvent add_to_cells Add Working Solution to Cells check_solvent->add_to_cells end End of Preparation add_to_cells->end

Caption: Workflow for preparing 4-methoxy-DMT working solutions.

References

"stability testing and proper storage conditions for 4-methoxy-DMT"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and proper storage conditions for 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-methoxy-DMT?

A1: For long-term stability, 4-methoxy-DMT should be stored at -20°C in a light-resistant, airtight container. A manufacturer of a 4-methoxy-DMT analytical reference standard suggests a stability of at least five years when stored under these conditions.[1] To prevent degradation from moisture, it is crucial to minimize exposure to humidity. The optimal conditions for the storage of similar chemical compounds are cold, dry, dark, and oxygen-free environments.[2]

Q2: How stable is 4-methoxy-DMT in solution?

A2: The stability of 4-methoxy-DMT in solution is dependent on the solvent, pH, temperature, and light exposure. Tryptamines, in general, are susceptible to degradation in aqueous solutions, especially under acidic or basic conditions and when exposed to light and air. For short-term storage of solutions, refrigeration (2-8°C) in amber vials is recommended. For longer-term storage, freezing (-20°C or lower) is advisable. It is recommended to prepare solutions fresh for each experiment whenever possible.

Q3: What are the likely degradation pathways for 4-methoxy-DMT?

A3: Based on studies of structurally related tryptamines like 5-MeO-DMT, the primary degradation pathways for 4-methoxy-DMT are likely to include O-demethylation, hydroxylation of the indole ring, and N-dealkylation of the dimethylamino side chain.[3] Oxidation is also a common degradation pathway for indole alkaloids, which can lead to the formation of colored byproducts.

Q4: What analytical methods are suitable for stability testing of 4-methoxy-DMT?

A4: Stability-indicating high-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is a common and effective method for quantifying 4-methoxy-DMT and its degradation products.[4][5][6] For higher sensitivity and structural confirmation of degradants, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.[7][8][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization for some tryptamines and can sometimes cause thermal degradation of the analyte.[11]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration of solid 4-methoxy-DMT (e.g., turning tan or brown) Exposure to light, air (oxidation), or moisture.1. Ensure the compound is stored in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Store at or below the recommended -20°C. 3. Use a desiccator to minimize moisture exposure.
Loss of potency in stored samples Improper storage conditions leading to degradation.1. Review storage procedures and ensure they align with the recommended conditions (cold, dark, dry, airtight). 2. If stored in solution, consider the possibility of solvent-mediated degradation and prepare fresh solutions. 3. Re-analyze the purity of the sample using a validated analytical method (e.g., HPLC) to quantify the remaining active compound.
Appearance of unexpected peaks in chromatograms during analysis Formation of degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 2. Use LC-MS/MS to obtain mass spectral data of the unknown peaks for structural elucidation. 3. Ensure the analytical method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.
Poor recovery of 4-methoxy-DMT from solutions Adsorption to container surfaces or instability in the chosen solvent or pH.1. Use silanized glassware or low-adsorption plasticware. 2. Evaluate the stability of 4-methoxy-DMT in the specific solvent and buffer system being used. 3. Adjust the pH of the solution to a more neutral range if stability is found to be poor under acidic or basic conditions.

Quantitative Data from Stability Studies

The following tables present hypothetical data from a forced degradation study on 4-methoxy-DMT, illustrating its stability under various stress conditions. This data is representative of what might be expected for a methoxy-substituted tryptamine and should be used as a guideline for designing experiments.

Table 1: Stability of Solid 4-methoxy-DMT Under Thermal and Photolytic Stress

Stress ConditionDurationAppearancePurity by HPLC (%)Total Degradation Products (%)
Control (-20°C, dark) 28 daysWhite crystalline solid99.8<0.2
40°C 28 daysOff-white powder97.22.8
60°C 28 daysLight tan powder92.57.5
Photostability (ICH Q1B Option 2) 1.2 million lux hours & 200 W h/m²Slight yellowing96.83.2

Table 2: Stability of 4-methoxy-DMT in Solution (1 mg/mL in Methanol:Water 1:1) at 40°C

Stress ConditionDurationPurity by HPLC (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
pH 2 (Acid Hydrolysis) 7 days88.46.1 (likely O-demethylated)3.5 (likely hydroxylated)
pH 7 (Neutral) 7 days98.11.20.7
pH 10 (Base Hydrolysis) 7 days91.34.8 (likely oxidation product)2.9
3% H₂O₂ (Oxidation) 24 hours82.610.2 (N-oxide)5.2

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-methoxy-DMT

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the intrinsic stability of 4-methoxy-DMT.

  • Preparation of Stock Solution: Prepare a stock solution of 4-methoxy-DMT at a concentration of 1 mg/mL in a suitable solvent mixture, such as methanol:water (1:1).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution to achieve a final acid concentration of 0.1N. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to achieve a final base concentration of 0.1N. Incubate at 60°C for 48 hours.

    • Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3%. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 7 days, protected from light.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points, withdraw aliquots of each stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV or LC-MS/MS method.

    • A control sample, stored at -20°C, should be analyzed concurrently.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of 4-methoxy-DMT in stressed samples to the control.

    • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 4-methoxy-DMT.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 222 nm and 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Signaling Pathways of 4-methoxy-DMT

4-methoxy-DMT is known to have a high affinity for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2C.[12] The diagram below illustrates the canonical signaling pathways initiated by the activation of these G protein-coupled receptors.

4-methoxy-DMT_Signaling_Pathways cluster_4MeODMT 4-methoxy-DMT cluster_receptors Serotonin Receptors cluster_gproteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers & Downstream Effects 4-MeO-DMT 4-MeO-DMT 5-HT1A 5-HT1A 4-MeO-DMT->5-HT1A 5-HT2A 5-HT2A 4-MeO-DMT->5-HT2A 5-HT2C 5-HT2C 4-MeO-DMT->5-HT2C Gαi/o Gαi/o 5-HT1A->Gαi/o couples to Gαq/11 Gαq/11 5-HT2A->Gαq/11 couples to 5-HT2C->Gαq/11 couples to Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase inhibits Phospholipase C (PLC) Phospholipase C (PLC) Gαq/11->Phospholipase C (PLC) activates ↓ cAMP ↓ cAMP Adenylyl Cyclase->↓ cAMP ↑ IP3 & DAG ↑ IP3 & DAG Phospholipase C (PLC)->↑ IP3 & DAG ↑ Ca²⁺ Release ↑ Ca²⁺ Release ↑ IP3 & DAG->↑ Ca²⁺ Release Activate PKC Activate PKC ↑ IP3 & DAG->Activate PKC Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Stress Testing Execution cluster_analysis Phase 3: Analysis & Data Collection cluster_reporting Phase 4: Evaluation & Reporting A Define Stability Protocol (ICH Guidelines) B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Prepare 4-methoxy-DMT Samples (Solid & Solution) B->C D Place Samples in Controlled Stability Chambers C->D E Apply Stress Conditions (Temp, Humidity, Light, pH, Oxidant) D->E F Withdraw Samples at Pre-defined Timepoints E->F at intervals G Analyze Samples using Validated Method F->G H Quantify 4-methoxy-DMT & Degradation Products G->H I Assess Data for Trends & Degradation Rates H->I J Identify Degradation Pathways (LC-MS/MS) I->J K Establish Storage Conditions & Re-test Period I->K J->K L Compile Stability Report K->L

References

Technical Support Center: 4-Methoxy-DMT Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-MeO-DMT in solution?

A1: The primary factors contributing to the degradation of 4-MeO-DMT in solution are exposure to light, oxygen, elevated temperatures, and non-optimal pH levels. Tryptamines, in general, are susceptible to oxidation, and the indole ring in the 4-MeO-DMT molecule is a key site for such reactions. The 4-hydroxy analogue, psilocin, is known to be highly unstable in solution, especially in the presence of oxygen and at alkaline pH, forming colored degradation products. While the 4-methoxy group in 4-MeO-DMT offers more stability than a hydroxyl group, oxidative degradation remains a significant concern.

Q2: What is the expected shelf-life of a 4-MeO-DMT solution?

A2: The shelf-life of a 4-MeO-DMT solution is highly dependent on the solvent, concentration, and storage conditions. For instance, a 1 mg/mL solution of 4-MeO-DMT in methanol can be stable for at least three years when stored at -20°C. The solid form of 4-MeO-DMT is reported to be stable for at least five years under the same storage temperature.

Q3: What are the visible signs of 4-MeO-DMT degradation in a solution?

A3: A common visible indicator of tryptamine degradation is a change in the color of the solution. The formation of bluish or black degradation products has been observed with the related compound, psilocin. Any noticeable color change in a 4-MeO-DMT solution that was initially colorless should be considered a sign of potential degradation.

Q4: How can I prevent the degradation of my 4-MeO-DMT solution?

A4: To minimize degradation, it is crucial to control the storage environment. This includes:

  • Temperature: Store solutions at or below -20°C for long-term stability.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Oxygen: Minimize exposure to atmospheric oxygen. This can be achieved by using sealed vials with minimal headspace and by purging the vial with an inert gas like argon or nitrogen before sealing.

  • pH: Maintain an optimal pH. While specific studies on 4-MeO-DMT are limited, for the related compound psilocin, alkaline conditions promote degradation. Therefore, slightly acidic to neutral pH is likely preferable.

  • Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to prevent oxidative degradation.

Troubleshooting Guides

Issue 1: My 4-MeO-DMT solution has changed color.
  • Possible Cause: This is a strong indication of degradation, likely due to oxidation. This can be accelerated by exposure to light, elevated temperatures, or a non-optimal pH.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solution has been consistently stored at the recommended temperature (≤ -20°C) and protected from light.

    • Check pH: If possible, measure the pH of the solution. If it is alkaline, this could be a contributing factor.

    • Analytical Confirmation: If feasible, analyze a small aliquot of the solution using a stability-indicating method like HPLC-UV to quantify the remaining 4-MeO-DMT and detect the presence of degradation products.

    • Preventive Measures for Future Preparations:

      • Prepare fresh solutions and use them promptly.

      • When preparing stock solutions for long-term storage, degas the solvent and purge the vial headspace with an inert gas.

      • Consider adding an antioxidant like ascorbic acid to the solution upon preparation.

Issue 2: I am observing unexpected peaks in my chromatogram when analyzing a 4-MeO-DMT solution.
  • Possible Cause: The appearance of new peaks in a chromatogram that were not present in the initial analysis of the solution suggests the formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Handling: Evaluate the handling of the sample prior to analysis. Was it exposed to light or elevated temperatures for an extended period?

    • Forced Degradation Study: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study on a fresh sample of 4-MeO-DMT. Exposing the sample to stress conditions (e.g., acid, base, peroxide, heat, light) can help to generate the expected degradation products and compare their retention times with the unknown peaks in your sample.

    • Optimize Storage of Analytical Samples: Ensure that prepared samples for analytical runs are stored in an autosampler at a cool temperature (e.g., 4°C) and protected from light to prevent degradation during the analysis sequence.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of 4-MeO-DMT

FormSolventConcentrationStorage TemperatureReported Stability
SolutionMethanol1 mg/mL-20°C≥ 3 years
SolidN/AN/A-20°C≥ 5 years

Experimental Protocols

Protocol 1: Preparation of a Stabilized 4-MeO-DMT Solution

This protocol describes the preparation of a 4-MeO-DMT solution with the addition of ascorbic acid as an antioxidant.

  • Materials:

    • 4-methoxy-DMT

    • High-purity solvent (e.g., methanol or ethanol)

    • L-Ascorbic acid

    • Amber glass vials with screw caps and PTFE septa

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Weigh the desired amount of 4-MeO-DMT and L-ascorbic acid. A common starting concentration for the antioxidant is 0.1% (w/v).

    • In a fume hood, dissolve the 4-MeO-DMT and ascorbic acid in the chosen solvent in a volumetric flask.

    • Once fully dissolved, aliquot the solution into amber glass vials.

    • Minimize the headspace in each vial to reduce the amount of trapped oxygen.

    • Gently purge the headspace of each vial with a stream of inert gas for 10-15 seconds.

    • Immediately seal the vials tightly.

    • Label the vials clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.

    • Store the vials in a freezer at ≤ -20°C.

Protocol 2: Stability-Indicating HPLC-UV Method for 4-MeO-DMT

This protocol provides a general framework for developing a stability-indicating HPLC-UV method. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a suitable time to ensure separation of the parent compound from potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 222 nm, 268 nm, or 292 nm (based on the UV maxima of 4-MeO-DMT).

    • Injection Volume: 10 µL.

  • Forced Degradation Study (Method Development):

    • Acid Hydrolysis: Incubate the 4-MeO-DMT solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the 4-MeO-DMT solution in 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat the 4-MeO-DMT solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid 4-MeO-DMT at a high temperature (e.g., 105°C).

    • Photodegradation: Expose the 4-MeO-DMT solution to UV light.

    • Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent 4-MeO-DMT peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep Prepare 4-MeO-DMT Solution stabilize Add Stabilizer (e.g., Ascorbic Acid) prep->stabilize aliquot Aliquot into Amber Vials stabilize->aliquot inert Purge with Inert Gas aliquot->inert store Store at ≤ -20°C inert->store hplc HPLC-UV Analysis store->hplc At Time Points data Quantify Degradation hplc->data

Caption: Experimental workflow for preparing and assessing the stability of a 4-MeO-DMT solution.

troubleshooting_flowchart decision decision issue Degradation Suspected color_change Solution Color Change? issue->color_change unexpected_peaks Unexpected HPLC Peaks? issue->unexpected_peaks verify_storage Verify Storage Conditions (Temp, Light) color_change->verify_storage Yes review_handling Review Sample Handling unexpected_peaks->review_handling Yes check_ph Check Solution pH verify_storage->check_ph perform_hplc Perform Stability-Indicating HPLC Analysis check_ph->perform_hplc implement_prevention Implement Preventive Measures perform_hplc->implement_prevention forced_degradation Conduct Forced Degradation Study forced_degradation->implement_prevention review_handling->forced_degradation

Caption: Troubleshooting flowchart for suspected degradation of 4-MeO-DMT solutions.

"addressing matrix effects in 4-methoxy-DMT LC-MS/MS analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantitative analysis of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This section addresses specific issues that may arise during your analysis.

Question: My 4-methoxy-DMT peak shape is poor, or I'm observing peak splitting. What should I do?

Answer:

Poor peak shape can be caused by a variety of factors, often related to interactions between the analyte, the sample matrix, and the chromatographic system.

Possible Causes & Solutions:

  • Injection Solvent Mismatch: If your injection solvent is significantly stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause peak distortion.

    • Solution: Reconstitute your final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.

  • Column Contamination: Residual matrix components, especially phospholipids from plasma or serum, can build up on the analytical column and degrade performance.

    • Solution 1: Implement a more rigorous sample cleanup procedure to remove these interferences before injection.[1]

    • Solution 2: Use a column wash method with a strong solvent after each batch of samples to clean the column.

  • Residual Silanol Interactions: Basic compounds like 4-methoxy-DMT can interact with free silanol groups on the silica-based column packing, leading to tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the analyte in its protonated form, which can minimize these secondary interactions.[2]

Question: I am seeing significant ion suppression/enhancement, leading to poor accuracy and reproducibility. How can I fix this?

Answer:

Ion suppression or enhancement is the classic definition of a matrix effect, where co-eluting endogenous compounds interfere with the ionization of 4-methoxy-DMT in the MS source.[3][4][5]

Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][6] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6]

  • Optimize Chromatography: Adjust your chromatographic gradient to separate the 4-methoxy-DMT peak from the regions of ion suppression.[3][7] A post-column infusion experiment can help identify these suppressive zones.[7][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-methoxy-DMT-d4) is the gold standard for correcting matrix effects.[3][9] Because it co-elutes with the analyte and has nearly identical ionization properties, it will experience the same degree of suppression or enhancement, allowing for accurate quantification.[7]

  • Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[3][8][9]

Troubleshooting Workflow for Matrix Effects

G start Inconsistent Results or Poor Signal Observed assess_me Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->assess_me is_me_present Matrix Effect (Suppression/Enhancement) Confirmed? assess_me->is_me_present no_me Problem is Likely Not Matrix Effect. Investigate Other Causes (e.g., Instrument Malfunction, Analyte Stability) is_me_present->no_me No strategy Select Mitigation Strategy is_me_present->strategy Yes sample_prep Improve Sample Preparation (LLE, SPE) strategy->sample_prep chromatography Optimize Chromatography (Change Gradient, New Column) strategy->chromatography is Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy->is dilution Dilute Sample Extract strategy->dilution validate Re-Validate Method (Accuracy, Precision, Linearity) sample_prep->validate chromatography->validate is->validate dilution->validate

Caption: A logical workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, brain homogenate).[4] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and reproducibility of the quantification.[3][5] Phospholipids, salts, and endogenous metabolites are common sources of matrix effects in biological samples.

How do I quantitatively assess the matrix effect for 4-methoxy-DMT?

The matrix effect (ME) can be calculated using the post-extraction spike method.[10] The formula is:

ME (%) = (B / A) * 100

Where:

  • A is the peak area of the analyte in a pure solution (neat standard).

  • B is the peak area of the analyte spiked into a blank matrix extract that has already gone through the entire sample preparation process.

A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Which sample preparation technique is best for reducing matrix effects with tryptamines?

The choice of technique depends on the complexity of the matrix and the required sensitivity. Improving sample preparation is a primary strategy to reduce or eliminate matrix effects.[3][6]

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, leaving significant amounts of phospholipids and other interferences.[2][11] It may be sufficient for less complex matrices or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[6] For tryptamines like DMT, using a solvent like ethyl acetate at a basic pH has been shown to be effective.[10]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[2] It allows for targeted washing steps to remove phospholipids and salts while retaining the analyte on a sorbent.[1]

Sample Preparation Method Comparison
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Cleanliness of Extract Low[2]Moderate[6]High[1]
Matrix Effect Risk HighModerateLow
Throughput HighModerateCan be high with 96-well plates
Method Development SimpleModerateComplex
Is a stable isotope-labeled internal standard (SIL-IS) mandatory?

While not strictly mandatory for all applications, using a SIL-IS is the most recognized and robust technique to correct for matrix effects.[3][9] A SIL-IS co-elutes and behaves almost identically to the analyte during extraction and ionization.[7] This compensates for variations in signal due to matrix effects, leading to improved accuracy and precision. If a SIL-IS for 4-methoxy-DMT is not available, a structural analog may be used, but it must be demonstrated that it co-elutes and experiences similar matrix effects, which is often not the case.[3]

How can I optimize my LC conditions to minimize matrix effects?

Chromatographic optimization aims to separate 4-methoxy-DMT from interfering components of the matrix.

  • Gradient Elution: Develop a gradient that provides good retention and separation from the early-eluting, highly polar matrix components and the late-eluting phospholipids.[7]

  • Column Chemistry: Use a high-quality, end-capped C18 column to ensure good peak shape for basic compounds.[12]

  • Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is often used for basic tryptamines to promote protonation, which is beneficial for positive mode electrospray ionization and can improve peak shape.[2][12]

Sample Preparation Strategies Overview

G cluster_0 Sample Preparation Goal: Isolate Analyte, Remove Interferences start Biological Sample (e.g., Plasma, Serum) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Fastest, Least Clean lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle Moderate Selectivity spe Solid-Phase Extraction (e.g., C18, HLB) start->spe Highest Selectivity end Clean Extract for LC-MS/MS Injection ppt->end lle->end spe->end

Caption: Overview of common sample preparation techniques for bioanalysis.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from methods used for similar tryptamines.[11][13]

  • Pipette 50 µL of biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., 4-methoxy-DMT-d4). The 3:1 ratio of solvent to sample is common.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (or a weak solvent) for injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on effective methods for DMT extraction.[10][12]

  • Pipette 100 µL of sample into a glass tube.

  • Add internal standard solution.

  • Add 50 µL of a basic solution (e.g., 1M sodium carbonate) to adjust the pH and ensure 4-methoxy-DMT is in its free base form.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[10][12]

  • Cap and vortex/mix for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the extract in mobile phase for analysis.

Protocol 3: Post-Column Infusion for Matrix Effect Assessment

This qualitative technique helps visualize regions of ion suppression or enhancement in your chromatogram.[3][7][8]

  • Prepare a solution of 4-methoxy-DMT at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL).

  • Set up your LC-MS/MS system. Use a 'T-piece' to connect the infusion pump line with the flow from the analytical column just before it enters the MS ion source.

  • Begin infusing the 4-methoxy-DMT solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Monitor the signal for 4-methoxy-DMT. Once a stable baseline is achieved, inject a blank matrix sample that has been processed with your sample preparation method.

  • Monitor the baseline of the 4-methoxy-DMT signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement. This allows you to see if your analyte's retention time coincides with these regions.[8]

References

Technical Support Center: Chromatographic Analysis of 4-methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing resolution in the chromatographic analysis of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT).

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing 4-methoxy-DMT?

A1: The most prevalent methods for the analysis of tryptamines, including 4-methoxy-DMT, are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1] LC-MS/MS is particularly common for forensic toxicology purposes due to its high sensitivity and selectivity.[1] HPLC with UV detection is a non-destructive alternative that offers adequate sensitivity.

Q2: I am observing significant peak tailing with my 4-methoxy-DMT sample. What are the likely causes?

A2: Peak tailing is a common issue when analyzing basic compounds like tryptamines. The primary cause is often secondary interactions between the analyte and exposed silanol groups on the silica-based stationary phase of the column.[2] Other potential causes include column contamination, low buffer concentration in the mobile phase, or a mismatch between the sample solvent and the mobile phase.[3][4][5]

Q3: How can I improve the resolution between 4-methoxy-DMT and other structurally similar tryptamines?

A3: Enhancing resolution can be achieved by optimizing several parameters. Consider using a high-efficiency column, such as one with smaller particles or a solid-core particle morphology.[6] Adjusting the mobile phase composition, specifically the organic solvent ratio and pH, can significantly alter selectivity.[1] Lowering the column temperature can also increase retention and improve resolution, although it will lengthen the analysis time.[6]

Q4: What type of column is recommended for HPLC analysis of 4-methoxy-DMT?

A4: Reversed-phase columns, such as C18 or Biphenyl, are commonly used for the separation of tryptamines.[7] Modern columns with high-purity silica and end-capping are recommended to minimize interactions with residual silanol groups, which can cause peak tailing.[2]

Q5: Is GC-MS a suitable method for 4-methoxy-DMT analysis?

A5: GC-MS can be used for the analysis of 4-methoxy-DMT.[1] However, it's important to be aware that some tryptamines can be thermally labile, potentially leading to degradation in the hot injector. While this is a greater concern for compounds like psilocybin, it's a factor to consider.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of 4-methoxy-DMT.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Asymmetrical peaks, often with a "tail" extending from the back of the peak or a "front" on the leading edge.

  • Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_column Check for Column Contamination (Flush column, use guard column) start->check_column check_mobile_phase Optimize Mobile Phase (Adjust pH, add buffer/additive) check_column->check_mobile_phase No Improvement solution Improved Peak Shape check_column->solution Improved check_sample_solvent Verify Sample Solvent Compatibility (Solvent should be weaker than mobile phase) check_mobile_phase->check_sample_solvent No Improvement check_mobile_phase->solution Improved replace_column Consider Column Replacement (Column may be degraded) check_sample_solvent->replace_column No Improvement check_sample_solvent->solution Improved replace_column->solution

Caption: Troubleshooting workflow for poor peak shape.

  • Detailed Steps:

    • Assess Column Health: A sudden onset of peak tailing may indicate column contamination.[8] Try flushing the column with a strong solvent. If using a guard column, replace it. If the problem persists, the analytical column itself may be contaminated or degraded.

    • Optimize Mobile Phase: For basic compounds like 4-methoxy-DMT, secondary interactions with the stationary phase are a common cause of tailing.

      • Adjust pH: Lowering the mobile phase pH (e.g., to ≤ 3) can suppress the ionization of silanol groups, reducing these interactions.[2]

      • Add an Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can also mitigate peak tailing.

      • Buffer Concentration: Ensure your buffer concentration is sufficient, especially for gradient methods.

    • Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve your sample in the mobile phase.

    • Column Replacement: If the above steps do not resolve the issue, the column may have reached the end of its lifespan and require replacement.

Issue 2: Poor Resolution or Co-elution
  • Symptom: Peaks are not baseline-separated, making accurate quantification difficult.

  • Troubleshooting Workflow:

G Troubleshooting Poor Resolution start Poor Resolution Observed optimize_mobile_phase Adjust Mobile Phase Strength (Decrease organic solvent %) start->optimize_mobile_phase change_organic_solvent Change Organic Solvent (e.g., Methanol to Acetonitrile) optimize_mobile_phase->change_organic_solvent No/Insufficient Improvement solution Improved Resolution optimize_mobile_phase->solution Improved optimize_temperature Adjust Column Temperature (Lower temperature) change_organic_solvent->optimize_temperature No/Insufficient Improvement change_organic_solvent->solution Improved change_column Change Column Chemistry (e.g., C18 to Biphenyl) optimize_temperature->change_column No/Insufficient Improvement optimize_temperature->solution Improved change_column->solution

Caption: Troubleshooting workflow for poor resolution.

  • Detailed Steps:

    • Adjust Mobile Phase Strength: To increase retention and potentially improve resolution, decrease the percentage of the organic solvent in the mobile phase.

    • Change Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. If you are using one, try the other to see if it improves the resolution of your target peaks.

    • Optimize Temperature: Lowering the column temperature generally increases retention times and can lead to better resolution.[6] However, be mindful that this will also increase the total run time.

    • Change Column Chemistry: If optimizing the mobile phase and temperature is not sufficient, consider a column with a different stationary phase chemistry. For example, if you are using a C18 column, a Biphenyl column might offer different selectivity for aromatic compounds like tryptamines.[7]

Experimental Protocols

The following are example protocols that can be adapted for the analysis of 4-methoxy-DMT.

Protocol 1: HPLC-DAD Analysis of Tryptamines

This method is adapted from a published procedure for the analysis of multiple tryptamines.[1]

  • Instrumentation:

    • HPLC system with a diode array detector (DAD)

  • Chromatographic Conditions:

    • Column: LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm)

    • Mobile Phase: 0.1% Triethylammonium acetate (TEAA) buffer (pH 2.5) : Methanol : Acetonitrile (70:10:20, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: UV at 280 nm

  • Sample Preparation:

    • Dissolve 0.5 mg of the sample in 1 mL of nanopure water.

    • Sonicate for 1 minute to ensure complete dissolution.

    • If solubility is low, 10 µL of methanol and 10 µL of 2 N hydrochloric acid can be added.[1]

Protocol 2: GC-MS Analysis of Tryptamines

This method is also based on a published procedure for a range of tryptamines.[1]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 250 µm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 0.8 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute

      • Ramp: 10°C/min to 310°C

      • Hold: 3 minutes at 310°C

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (split ratio 2:1)

    • MS Scan Range: m/z 35–400

  • Sample Preparation (for free base analysis):

    • Dissolve 0.5 mg of the sample in 1.5 mL of nanopure water.

    • Add 20 µL of 0.2 N NaOH.

    • Extract with 1.5 mL of methylene chloride.

    • Dry the organic layer over anhydrous sodium sulfate.

Protocol 3: LC-MS/MS Analysis of Tryptamines (Adapted from 5-MeO-DMT method)

This protocol is an adaptation of a validated method for the sensitive quantification of 5-MeO-DMT and can be optimized for 4-methoxy-DMT.[9]

  • Instrumentation:

    • LC-MS/MS system (e.g., Triple Quadrupole)

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm ID, 1.8-2.7 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient:

      • Start with 5% B, hold for 2 minutes

      • Linear ramp to 90% B over 1 minute

      • Hold at 90% B for 3 minutes

      • Return to initial conditions

    • Flow Rate: 0.3-0.5 mL/min (adjust based on column dimensions)

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These would need to be optimized for 4-methoxy-DMT. The precursor ion would be [M+H]+ (m/z 219.15). Product ions would be determined by infusing a standard solution and performing a product ion scan.

Data Presentation

Table 1: Physicochemical Properties of 4-methoxy-DMT
PropertyValueReference
Chemical FormulaC₁₃H₁₈N₂O[10]
Molecular Weight218.3 g/mol [10]
UV λmax222, 268, 292 nm[10]
CAS Number3965-97-7[10]
Table 2: Example Retention Times of Tryptamines using HPLC-DAD (Protocol 1)
CompoundRetention Time (min)
5-MeO-DMT3.24
4-MeO-MiPT (similar structure) 6.54
5-MeO-MiPT4.26
5-MeO-DALT6.36
5-MeO-DiPT6.05
Data from a study analyzing a mixture of tryptamines, which did not include 4-methoxy-DMT but provides context for elution order.[1]
Table 3: Example Retention Times of Tryptamines using GC-MS (Protocol 2)
CompoundRetention Time (min)
5-MeO-DMT18.53
4-MeO-MiPT (similar structure) 19.64
5-MeO-MiPT19.99
Data from the same study as Table 2, providing comparative GC retention times.[1]

Visualizations

General Experimental Workflow for Chromatographic Analysis

G General Workflow for Chromatographic Analysis sample_prep Sample Preparation (Dissolution, Extraction) hplc_gc Chromatographic Separation (HPLC or GC) sample_prep->hplc_gc detection Detection (DAD, MS, etc.) hplc_gc->detection data_analysis Data Analysis (Integration, Quantification) detection->data_analysis report Reporting data_analysis->report

Caption: A generalized workflow for chromatographic analysis.

References

Technical Support Center: Overcoming Challenges in 4-methoxy-DMT Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the radiolabeling of 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT).

Troubleshooting Guides

This section addresses specific issues that may arise during the radiolabeling of 4-methoxy-DMT, offering potential causes and solutions in a question-and-answer format.

Low Radiochemical Yield

Q: My radiochemical yield (RCY) for 4-methoxy-DMT is consistently low. What are the potential causes and how can I improve it?

A: Low radiochemical yield is a common issue in radiosynthesis. Several factors could be contributing to this problem. Consider the following potential causes and troubleshooting steps:

  • Precursor Quality and Concentration:

    • Is your precursor pure? Impurities in the precursor can interfere with the labeling reaction. Verify the purity of your precursor using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).

    • Is the precursor concentration optimal? Both insufficient and excessive amounts of precursor can negatively impact the RCY. Titrate the precursor amount to find the optimal concentration for your reaction conditions. For instance, in solid-phase ¹¹C-methylation, optimizing the precursor amount is crucial for maximizing the radiochemical yield.

  • Reaction Conditions:

    • Is the reaction temperature correct? Suboptimal temperatures can lead to incomplete reactions or degradation of the precursor or product. Ensure your heating and cooling systems are calibrated and functioning correctly.

    • Is the reaction time sufficient? The reaction may not have reached completion. Try extending the reaction time and analyzing aliquots at different time points to determine the optimal duration.

    • Is the pH of the reaction mixture appropriate? The pH can significantly influence the reactivity of the labeling agent and the stability of the precursor. Optimize the pH of your reaction buffer.

  • Reagent and Solvent Quality:

    • Are your reagents and solvents fresh and of high quality? Degraded reagents or solvents containing impurities (e.g., water in anhydrous reactions) can quench the reaction. Use fresh, high-purity reagents and anhydrous solvents where necessary. The nature of the solvent can profoundly influence the stability of the precursor and the overall success of the synthesis.[1][2]

  • Synthesis Module and Tubing:

    • Is there any trapping of the radioisotope? For example, in ¹⁸F-fluorination, incomplete trapping of [¹⁸F]fluoride on the anion exchange cartridge is a common cause of synthesis failure.[3]

    • Are the transfer lines clear? Blockages or leaks in the tubing can lead to loss of radioactivity. Perform regular maintenance and leak checks on your synthesis module.

Poor Radiochemical Purity

Q: My final product shows significant radiochemical impurities. What steps can I take to improve the radiochemical purity of my radiolabeled 4-methoxy-DMT?

A: Poor radiochemical purity can compromise the quality and safety of your radiotracer. Here are common causes and solutions:

  • Side Reactions:

    • Are there competing reactions occurring? The formation of byproducts is a common challenge. For instance, in the synthesis of 5-MeO-DMT, the Pictet-Spengler reaction can lead to a difficult-to-remove byproduct.[4] Optimizing reaction conditions (temperature, precursor concentration, reaction time) can help minimize side reactions.

    • Is your precursor susceptible to degradation? Precursor degradation can lead to the formation of radiolabeled impurities. Ensure proper storage and handling of the precursor. The stability of the precursor in the chosen solvent under irradiation should also be considered, as radiolytic decomposition can occur.[1][2]

  • Inefficient Purification:

    • Is your HPLC method optimized for separation? An inadequate high-performance liquid chromatography (HPLC) method may not effectively separate the desired product from impurities. Optimize the mobile phase composition, flow rate, and column type.

    • Are you experiencing peak tailing or broad peaks in your chromatogram? This can indicate issues with the mobile phase, column, or interactions between your compound and the stationary phase. Troubleshooting your HPLC system is crucial for achieving good separation.

    • Have you considered solid-phase extraction (SPE)? SPE can be an effective method for purification and can sometimes replace the need for HPLC, simplifying the overall process.

  • Radiolysis:

    • Is your product degrading due to radiolysis? High levels of radioactivity can cause the radiolabeled compound to break down. Minimize the synthesis time and consider the use of radioprotectants if necessary.

Precursor Instability

Q: I suspect my 4-methoxy-DMT precursor is unstable under my experimental conditions. How can I assess and mitigate this?

A: Precursor stability is critical for a successful and reproducible radiosynthesis.

  • Assessing Stability:

    • How can I check for precursor degradation? Analyze the precursor before and after subjecting it to the reaction conditions (without the radioisotope) using HPLC or LC-MS to identify any degradation products.

    • Does the solvent affect stability? The choice of solvent can significantly impact precursor stability, especially under irradiation.[1][2] Test the stability of your precursor in different solvents that are compatible with your reaction.

  • Mitigating Instability:

    • Can I modify the storage conditions? Storing the precursor under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures can prevent degradation.

    • Is the precursor sensitive to pH? The presence of acidic or basic conditions can lead to decomposition. Ensure the pH of your precursor solution is within a stable range.

    • Are there metal ion contaminants? Trace metal ions in the precursor solution can sometimes catalyze degradation or interfere with the labeling reaction.[4][5]

Frequently Asked Questions (FAQs)

Q: What are the most common radioisotopes used for labeling tryptamines like 4-methoxy-DMT, and what are the considerations for choosing one?

A: The most common radioisotopes for positron emission tomography (PET) are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

  • Carbon-11 (¹¹C):

    • Advantages: 4-methoxy-DMT already contains carbon, so ¹¹C-labeling can produce a molecule that is chemically identical to the original compound. This is ideal for maintaining the pharmacological properties of the tracer. The short half-life (20.4 minutes) allows for repeated studies in the same subject on the same day.[6]

    • Disadvantages: The short half-life necessitates an on-site cyclotron and rapid synthesis and purification, which can be challenging.[6]

  • Fluorine-18 (¹⁸F):

    • Advantages: The longer half-life of ¹⁸F (109.8 minutes) allows for more complex and longer synthesis procedures, as well as transportation to facilities without a cyclotron.

    • Disadvantages: Introducing a fluorine atom into the 4-methoxy-DMT molecule creates a new chemical entity, which may alter its biological activity and pharmacokinetic properties. Careful biological evaluation is required to ensure the new molecule retains the desired characteristics.

  • Other Isotopes: For preclinical or in vitro studies, other isotopes like Carbon-14 (¹⁴C) or Iodine-131 (¹³¹I) can be used.[2][3][7] ¹⁴C-labeling is useful for metabolic studies due to its long half-life, while ¹³¹I has been used for long-term in vivo studies of DMT.[2][3][7]

Q: What are the key challenges in the radiosynthesis of [¹¹C]4-methoxy-DMT?

A: The primary challenges for synthesizing [¹¹C]4-methoxy-DMT would likely involve the rapid introduction of the ¹¹C-label and subsequent purification.

  • ¹¹C-Methylation: The most common method would be the methylation of a suitable precursor (e.g., the desmethyl-N,N-dimethyltryptamine or the N-desmethyl tryptamine) using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Key challenges include:

    • Precursor Synthesis: The synthesis of a suitable, high-purity precursor is a critical first step.

    • Rapid Reaction: The methylation reaction must be very fast to maximize the incorporation of the short-lived ¹¹C.

    • Purification: Rapid and efficient purification is necessary to separate the desired [¹¹C]4-methoxy-DMT from the unreacted precursor and any radiolabeled byproducts. This is typically achieved using HPLC.

Q: How can I improve the stability of the radiolabeled 4-methoxy-DMT product?

A: To improve the stability of the final radiolabeled product:

  • Formulation: The final formulation of the radiotracer is crucial for its stability. Using an appropriate buffer at an optimal pH can help prevent degradation. The addition of stabilizers, such as antioxidants (e.g., ascorbic acid), may also be beneficial.

  • Storage: Store the final product at a low temperature and protect it from light to minimize degradation.

  • Minimize Radiolysis: As mentioned earlier, high radioactivity concentrations can lead to radiolysis. If possible, dilute the product to a suitable concentration for injection.

Data Presentation

Table 1: Radiochemical Data for Labeled Tryptamines (Illustrative)

CompoundRadioisotopeSpecific ActivityRadiochemical PurityStorage ConditionsReference
5-MeO-DMT-2-¹⁴C succinate¹⁴C173 µCi/mg98.0% after 6 months≤ -70°C[3]
Psilocybin-2-¹⁴C¹⁴C234 µCi/mg>97.5% after 1 month (with dilution)≤ -70°C[3]
¹³¹I-DMT¹³¹I100 MBq/mg≥98%Not specified[7]

Experimental Protocols

General Protocol for [¹¹C]Methylation of a Tryptamine Precursor

This protocol provides a general methodology for the ¹¹C-methylation of a suitable desmethyl precursor of 4-methoxy-DMT. Note: This is a generalized procedure and must be optimized for the specific precursor and synthesis module being used.

  • [¹¹C]Methyl Iodide Production:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Trap the [¹¹C]CO₂ and convert it to [¹¹C]CH₄ by catalytic reduction with H₂ over a nickel catalyst.

    • React [¹¹C]CH₄ with gaseous iodine to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).

    • Trap the [¹¹C]CH₃I in a suitable solvent.

  • Radiolabeling Reaction:

    • Dissolve the desmethyl precursor (e.g., 0.5-1.0 mg) in a suitable solvent (e.g., DMF, DMSO).

    • Add a base (e.g., NaOH, K₂CO₃) to deprotonate the precursor.

    • Bubble the trapped [¹¹C]CH₃I through the precursor solution.

    • Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for an optimized time (e.g., 3-5 minutes).

  • Purification:

    • Quench the reaction with a suitable solvent mixture (e.g., water/acetonitrile).

    • Inject the crude reaction mixture onto a semi-preparative HPLC column.

    • Elute with an optimized mobile phase to separate [¹¹C]4-methoxy-DMT from unreacted precursor and byproducts.

    • Collect the fraction corresponding to the product peak.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction (e.g., via rotary evaporation or solid-phase extraction).

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

    • Pass the final product through a sterile filter into a sterile vial.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity and specific activity.

    • Test for pH, sterility, and pyrogenicity as required for in vivo studies.

Visualizations

Radiosynthesis_Workflow cluster_0 [11C] Production cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2_to_CH4 [11C]CO2 -> [11C]CH4 Cyclotron->CO2_to_CH4 CH4_to_CH3I [11C]CH4 -> [11C]CH3I CO2_to_CH4->CH4_to_CH3I Reaction Reaction Vessel CH4_to_CH3I->Reaction [11C]CH3I Precursor Precursor Solution (4-hydroxy-DMT) Precursor->Reaction HPLC Semi-Prep HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product Final_Product QC->Final_Product Final Product ([11C]4-methoxy-DMT)

Caption: General workflow for the radiosynthesis of [¹¹C]4-methoxy-DMT.

Troubleshooting_Tree cluster_precursor Precursor Issues cluster_conditions Reaction Conditions cluster_reagents Reagents/Solvents Start Low Radiochemical Yield Check_Purity Check Precursor Purity Start->Check_Purity Optimize_Conc Optimize Precursor Concentration Start->Optimize_Conc Verify_Temp Verify Temperature Start->Verify_Temp Optimize_Time Optimize Reaction Time Start->Optimize_Time Check_pH Check pH Start->Check_pH Use_Fresh Use Fresh/High-Purity Reagents & Solvents Start->Use_Fresh Solution1 Purify Precursor Check_Purity->Solution1 Impure Solution2 Titrate Precursor Amount Optimize_Conc->Solution2 Suboptimal Solution3 Calibrate/Check Equipment Verify_Temp->Solution3 Incorrect Solution4 Extend Reaction Time Optimize_Time->Solution4 Too Short Solution5 Optimize Buffer pH Check_pH->Solution5 Incorrect Solution6 Replace Reagents/Solvents Use_Fresh->Solution6 Old/Low Quality

Caption: Troubleshooting decision tree for low radiochemical yield.

References

Validation & Comparative

A Researcher's Guide to Validating 4-methoxy-DMT Purity: A Comparative Analysis of HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of psychoactive compounds like 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) is of paramount importance for the validity and reproducibility of scientific studies. This guide provides a comparative overview of two essential analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist in the accurate assessment of 4-methoxy-DMT purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a sample by separating its components. For 4-methoxy-DMT, a reversed-phase HPLC method with UV detection is highly effective. The principle lies in the differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC

A well-established method for the analysis of tryptamine analogs can be adapted for 4-methoxy-DMT.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or Triethylammonium acetate buffer)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-methoxy-DMT sample and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Mobile Phase Preparation: A common mobile phase for tryptamines is a gradient of acetonitrile and water with an acidic modifier to ensure good peak shape. For example, a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: Set the detector to monitor at the UV absorbance maxima of 4-methoxy-DMT, which are 222, 268, and 292 nm. A primary wavelength of 280 nm is often suitable for tryptamines.

    • Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.

Data Presentation: HPLC

The primary outputs of an HPLC analysis are the retention time (RT) and the peak area. The purity is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

CompoundExpected Retention Time (min)Peak Area (%)
4-methoxy-DMT~12.5>99.0
Potential Impurity 1 (e.g., 4-methoxy-NMT)~10.2<0.5
Potential Impurity 2 (e.g., unreacted starting material)Variable<0.5

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules and can also provide quantitative information about the purity of a sample. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed fingerprint of the molecule's structure.

Experimental Protocol: NMR

¹H (proton) and ¹³C (carbon-13) NMR are the most common experiments for organic molecules.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the 4-methoxy-DMT sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Data Presentation: NMR

The chemical shifts (δ) in ppm are characteristic of the electronic environment of each nucleus. The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.

¹H NMR Data (Predicted for 4-methoxy-DMT in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HIndole N-H
~7.15d1HAr-H
~6.90t1HAr-H
~6.50d1HAr-H
~6.45s1HIndole C2-H
~3.90s3H-OCH₃
~2.95t2H-CH₂-N
~2.75t2HAr-CH₂-
~2.35s6H-N(CH₃)₂

¹³C NMR Data (Predicted for 4-methoxy-DMT in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0C4-O
~138.0C7a
~123.0C2
~122.5C3a
~115.0C3
~105.0C6
~100.0C5
~99.0C7
~60.0-CH₂-N
~55.0-OCH₃
~45.0-N(CH₃)₂
~24.0Ar-CH₂-

Disclaimer: The NMR data presented is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Visualization of Analytical Workflow and a Hypothetical Signaling Pathway

To illustrate the logical flow of the purity validation process and the importance of using a pure compound, the following diagrams are provided.

cluster_workflow Purity Validation Workflow Sample 4-methoxy-DMT Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC NMR NMR Analysis Prep->NMR Data_HPLC HPLC Data (Chromatogram) HPLC->Data_HPLC Data_NMR NMR Data (Spectra) NMR->Data_NMR Analysis_HPLC Peak Integration & Purity Calculation Data_HPLC->Analysis_HPLC Analysis_NMR Spectral Interpretation & Structure Verification Data_NMR->Analysis_NMR Report Purity Report & Certificate of Analysis Analysis_HPLC->Report Analysis_NMR->Report

Caption: Workflow for 4-methoxy-DMT Purity Validation.

cluster_pathway Hypothetical Impact of Impurity on Serotonergic Signaling Impurity Impurity Receptor_Impurity Off-Target Receptor (e.g., Dopamine D2) Impurity->Receptor_Impurity Binds to Effect_Impurity Unintended Cellular Response Receptor_Impurity->Effect_Impurity Leads to Drug 4-methoxy-DMT (Pure) Receptor_Drug 5-HT2A Receptor Drug->Receptor_Drug Binds to Effect_Drug Desired Cellular Response Receptor_Drug->Effect_Drug Leads to

Caption: Impurity Interference in a Signaling Pathway.

Comparison of HPLC and NMR for Purity Validation

FeatureHPLCNMR
Primary Function Separation and quantification of componentsStructural elucidation and quantification
Sensitivity High (can detect trace impurities)Lower (impurities <1% may be difficult to quantify)
Information Provided Purity based on relative peak areaDetailed structural information, confirmation of identity, and purity
Throughput Relatively highLower
Cost Lower initial investment and running costsHigher initial investment and maintenance costs
Destructive Yes (sample is consumed)No (sample can be recovered)

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive validation of 4-methoxy-DMT purity. HPLC provides a sensitive and quantitative measure of purity by separating the main compound from any potential impurities. NMR, on the other hand, offers an unambiguous confirmation of the molecular structure and can identify and quantify impurities if they are present in sufficient concentration. For rigorous scientific research and drug development, the use of both techniques is highly recommended to ensure the identity, purity, and quality of 4-methoxy-DMT, thereby guaranteeing the reliability of experimental outcomes.

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the two primary analytical methodologies for the qualitative and quantitative analysis of 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies for 4-MeO-DMT are not extensively published, this document compiles and compares validated methods for structurally similar tryptamines, offering a robust framework for researchers to establish and validate their own analytical protocols.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for GC-MS and LC-MS/MS methods based on published data for closely related tryptamine analogs. These values provide a benchmark for the expected performance of analytical methods for 4-MeO-DMT.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography with highly selective and sensitive mass detection.
Limit of Detection (LOD) Estimated in the low ng/mL range.0.05 - 0.11 ng/mL[1]
Limit of Quantitation (LOQ) Estimated in the mid to high ng/mL range.0.18 - 0.34 ng/mL[1]
Linearity (R²) Typically >0.99>0.988 - 0.999[1]
Accuracy (% Bias) Within ±20%Within ±20%[2]
Precision (% RSD) <20%<20%[2]
Sample Throughput LowerHigher
Derivatization Often required to improve volatility and thermal stability.Generally not required.
Matrix Effects Less prone to ion suppression/enhancement.Can be susceptible to matrix effects.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the analysis of a broad range of tryptamines.[3]

1. Sample Preparation (Acid/Base Extraction):

  • Dissolve 0.5 mg of the sample in 1.5 mL of nanopure water.

  • Add 20 µL of 0.2 N NaOH to basify the solution.

  • Perform liquid-liquid extraction with 1.5 mL of methylene chloride.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Inlet Temperature: 265 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Spectrometer:

    • Transfer Line Temperature: 300 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a validated method for the quantification of various psychoactive tryptamines in plasma.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 4-MeO-DMT would need to be optimized. For its isomer, 5-MeO-DMT, a transition of m/z 219.2→174.2 is commonly used.[4]

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_validation Method Validation & Comparison Sample 4-MeO-DMT Sample Prep_GC Acid/Base Extraction (for GC-MS) Sample->Prep_GC Prep_LC Protein Precipitation (for LC-MS/MS) Sample->Prep_LC GCMS GC-MS Analysis Prep_GC->GCMS LCMS LC-MS/MS Analysis Prep_LC->LCMS Data_GC GC-MS Data (Chromatograms, Spectra) GCMS->Data_GC Data_LC LC-MS/MS Data (Chromatograms, MRM Transitions) LCMS->Data_LC Validation Performance Parameters (LOD, LOQ, Accuracy, Precision) Data_GC->Validation Data_LC->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods for 4-MeO-DMT analysis.

SignalingPathway cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling cluster_cellular Cellular Response DMT 4-MeO-DMT Receptor Serotonin Receptors (e.g., 5-HT2A) DMT->Receptor G_Protein G-Protein Activation (Gq/11) Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Response Psychoactive Effects Ca_Release->Response PKC_Activation->Response

Caption: Putative signaling pathway of 4-MeO-DMT via serotonin receptor activation.

References

A Comparative Pharmacological Guide to 4-Methoxy-DMT and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of two structurally isomeric tryptamines: 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While both are potent serotonergic compounds, their distinct pharmacological profiles elicit different physiological and psychoactive effects. This document summarizes key experimental data on their receptor binding affinities, functional activities, signaling pathways, and metabolic profiles to aid in research and drug development.

Introduction

4-MeO-DMT and 5-MeO-DMT are substituted tryptamines that are agonists at serotonin receptors.[1][2] 5-MeO-DMT is a naturally occurring psychedelic found in various plant species and the venom of the Colorado River toad (Incilius alvarius).[2] 4-MeO-DMT, a positional isomer of 5-MeO-DMT, is less common and not as extensively studied.[1] Understanding their differential pharmacology is crucial for elucidating their mechanisms of action and therapeutic potential.

Receptor Binding Affinities

The primary molecular targets for both 4-MeO-DMT and 5-MeO-DMT are serotonin (5-HT) receptors. However, their binding affinities for various receptor subtypes differ significantly, which likely underlies their distinct pharmacological effects. Below is a summary of their binding affinities (Ki, nM) at key human serotonin receptors.

Receptor4-MeO-DMT (Ki, nM)5-MeO-DMT (Ki, nM)Reference(s)
5-HT1A 2351.9 - 3[1][3]
5-HT2A 68 - 1,300~300-1000 fold lower affinity than 5-HT1A[1][3]
5-HT2C 340-[1]

Lower Ki values indicate higher binding affinity.

A key pharmacological distinction is the remarkably high affinity of 5-MeO-DMT for the 5-HT1A receptor, for which it shows 300- to 1,000-fold higher selectivity compared to the 5-HT2A receptor.[3] In contrast, 4-MeO-DMT has a much lower affinity for the 5-HT1A receptor, being approximately 21-fold less potent than 5-MeO-DMT at this site.[1] Both compounds exhibit affinity for the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.

Functional Activity and In Vivo Potency

Both compounds act as agonists at serotonin receptors. Their functional potency has been evaluated in various in vitro and in vivo models.

Assay4-MeO-DMT5-MeO-DMTReference(s)
In Vivo Potency (Rodent Drug Discrimination) ~2.7 to 3-fold less potent than 5-MeO-DMTMore potent[1]
In Vitro Functional Assay (Calcium Mobilization at 5-HT2A) AgonistPotent Agonist (EC50 ~4 nM)[4]

In rodent drug discrimination studies, a behavioral proxy for hallucinogenic effects in humans, 4-MeO-DMT was found to be approximately 2.7 to 3 times less potent than 5-MeO-DMT.[1] In vitro functional assays, such as those measuring intracellular calcium mobilization, have confirmed the agonist activity of these compounds at the 5-HT2A receptor.[4]

Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by these ligands initiates distinct intracellular signaling cascades.

5-MeO-DMT Signaling

Given its high affinity and apparent functional dominance at the 5-HT1A receptor, the primary signaling pathway for 5-MeO-DMT is thought to be mediated through this receptor.[3] 5-HT1A receptors are Gi/o-coupled G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

5-MeO-DMT's primary signaling via the 5-HT1A receptor.
4-MeO-DMT Signaling

With its lower affinity for the 5-HT1A receptor and notable affinity for the 5-HT2A receptor, the signaling of 4-MeO-DMT is more aligned with classic psychedelics. 5-HT2A receptors are Gq/11-coupled GPCRs. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

4-MeO-DMT's signaling predominantly via the 5-HT2A receptor.

Metabolism and Pharmacokinetics

The metabolic fate and pharmacokinetic profiles of these compounds are critical for understanding their duration and intensity of effects.

Parameter4-MeO-DMT5-MeO-DMTReference(s)
Primary Metabolic Pathways Not experimentally determined, but likely involves MAO-A mediated deamination and potential O-demethylation by CYP450 enzymes.O-demethylation by CYP2D6 to bufotenine (active metabolite) and inactivation by MAO-A.[2]
Pharmacokinetics (Animal Models) Not well-characterized.Rapid absorption and short elimination half-life (t1/2 of 12-19 minutes in mice).[2]

The metabolism of 5-MeO-DMT is well-documented, with O-demethylation by the polymorphic enzyme CYP2D6 yielding the active metabolite bufotenine (5-HO-DMT).[2] The primary route of inactivation for 5-MeO-DMT is deamination by monoamine oxidase A (MAO-A).[2] Co-administration with MAO inhibitors can significantly prolong and enhance its effects.[2]

Direct experimental data on the metabolism and pharmacokinetics of 4-MeO-DMT are lacking in the current literature. However, based on its structural similarity to DMT and 5-MeO-DMT, it is hypothesized to be a substrate for MAO-A. O-demethylation by CYP450 enzymes is also a plausible metabolic pathway. Further research is required to elucidate the specific metabolic fate and pharmacokinetic profile of 4-MeO-DMT.

Experimental Protocols

Radioligand Binding Assay (for 5-HT Receptors)

This protocol provides a general framework for determining the binding affinity of test compounds to serotonin receptors.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Prep Prepare cell membranes expressing the target 5-HT receptor Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand via vacuum filtration Incubate->Separate Count Quantify bound radioactivity using liquid scintillation counting Separate->Count Analyze Analyze data to determine IC50 and calculate Ki values Count->Analyze

General workflow for a radioligand binding assay.

Detailed Method:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and a range of concentrations of the unlabeled test compound (4-MeO-DMT or 5-MeO-DMT).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Flux)

This protocol outlines a method to assess the functional activity of compounds at Gq-coupled receptors like 5-HT2A.

Calcium_Flux_Assay cluster_workflow Calcium Flux Assay Workflow Seed Seed cells expressing the 5-HT2A receptor into a 96-well plate Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed->Load Add_Compound Add varying concentrations of the test compound (4-MeO-DMT or 5-MeO-DMT) Load->Add_Compound Measure Measure the change in fluorescence intensity over time using a fluorescence plate reader Add_Compound->Measure Analyze Analyze the dose-response curve to determine EC50 values Measure->Analyze

General workflow for a calcium flux assay.

Detailed Method:

  • Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for a specified time at 37°C.

  • Compound Addition: Utilize a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of time.

  • Data Analysis: For each concentration of the test compound, determine the peak fluorescence response. Plot the response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

4-MeO-DMT and 5-MeO-DMT, while being structural isomers, exhibit distinct pharmacological profiles. The most striking difference lies in their affinity for the 5-HT1A receptor, with 5-MeO-DMT being a significantly more potent agonist at this site. This difference likely contributes to the unique subjective effects reported for 5-MeO-DMT. While both compounds are active at the 5-HT2A receptor, 5-MeO-DMT is more potent in vivo. The well-defined metabolism and pharmacokinetics of 5-MeO-DMT contrast with the current lack of data for 4-MeO-DMT, highlighting a critical area for future research. This comparative guide provides a foundation for further investigation into the therapeutic potential of these and related tryptamines.

References

A Comparative Analysis of Receptor Binding Profiles: 4-methoxy-DMT vs. Psilocin (4-HO-DMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two structurally related tryptamine compounds: 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) and psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT). The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes.

Introduction

4-methoxy-DMT and psilocin are both serotonergic psychedelics, with psilocin being the active metabolite of psilocybin, a compound found in psychedelic mushrooms.[1][2] Their psychoactive effects are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype.[3][4] Understanding the nuances of their receptor binding profiles is crucial for elucidating their distinct pharmacological and toxicological characteristics.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki in nM) of 4-methoxy-DMT and psilocin for various serotonin receptors. Lower Ki values indicate a higher binding affinity. It is important to note that the data for each compound may originate from different studies employing varied experimental conditions, which could influence the reported values.

Receptor Subtype4-methoxy-DMT (Ki, nM)Psilocin (4-HO-DMT) (Ki, nM)
5-HT1A 235[5]Affinity noted, but specific Ki varies[3]
5-HT2A 68 - 1,300[5]High affinity reported[6][7]
5-HT2C 340[5]High affinity reported[7]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Displacement Assay

This in vitro technique quantifies the affinity of a test compound (e.g., 4-methoxy-DMT or psilocin) for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors)

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors)

  • Test compounds (4-methoxy-DMT and psilocin)

  • Incubation buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in a buffer solution. This allows for competition between the radioligand and the test compound for binding to the receptor.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand, as the cell membranes are trapped on the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity remaining on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

G Experimental Workflow: Radioligand Displacement Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptors Cell Membranes with Target Receptors incubation Incubation: Mix Receptors, Radioligand, and Test Compound receptors->incubation radioligand Radioligand ([3H]Ketanserin) radioligand->incubation test_compound Test Compound (4-methoxy-DMT or Psilocin) test_compound->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Washing to Remove Non-specific Binding filtration->washing counting Scintillation Counting of Bound Radioactivity washing->counting analysis Calculation of IC50 and Ki Values counting->analysis

Caption: Workflow of a radioligand displacement assay.

Signaling Pathways

The primary psychoactive effects of both 4-methoxy-DMT and psilocin are mediated through their agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Upon agonist binding, the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various downstream cellular responses that are thought to underlie the psychedelic experience.

G 5-HT2A Receptor Gq/11 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (4-methoxy-DMT or Psilocin) receptor 5-HT2A Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from Endoplasmic Reticulum ip3->ca_release pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation cellular_response Downstream Cellular Responses ca_release->cellular_response pkc_activation->cellular_response

References

A Comparative Analysis of the Behavioral Effects of 4-Methoxy-DMT and DMT in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of two structurally related tryptamine psychedelics, 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) and N,N-dimethyltryptamine (DMT), in rodent models. The information presented is collated from various preclinical studies and is intended to be a valuable resource for researchers investigating the pharmacology and therapeutic potential of psychedelic compounds.

Quantitative Behavioral Data

The following tables summarize the available quantitative data for the head-twitch response (HTR), locomotor activity, and prepulse inhibition (PPI) for both 4-MeO-DMT and DMT in rodents.

Table 1: Head-Twitch Response (HTR)
CompoundSpecies/StrainDose RangeEffectED₅₀ (mg/kg)Eₘₐₓ (counts)Citation
DMT Mouse (C57BL/6J)0-30 mg/kg (s.c.)Induces HTR1.54~76[1]
4-MeO-DMT --Data not available---
Note: While direct HTR data for 4-MeO-DMT is lacking, a related compound, 4-propionoxy-N,N-dimethyltryptamine (4-PrO-DMT), has been shown to induce a dose-dependent HTR in mice (0.3–3 mg/kg, s.c.), suggesting that 4-substituted tryptamines are active in this assay.[2]
Table 2: Locomotor Activity
CompoundSpecies/StrainDoseEffect on Locomotor ActivityQuantitative DataCitation
DMT Rat (Sprague-Dawley)10 mg/kg (i.p.)Reduced exploratory behavior (total distance traveled) in an open field test.Not specified in detail, but noted as a significant reduction.[3]
4-MeO-DMT --Data not available--
Note: A related compound, 4-propionoxy-N,N-dimethyltryptamine (4-PrO-DMT), has been shown to induce hypolocomotion in mice (3–30 mg/kg s.c.).[2]
Table 3: Prepulse Inhibition (PPI)
CompoundSpecies/StrainDoseEffect on PPIQuantitative DataCitation
DMT Mouse (CD-1 and 129/SvEv)Not specifiedIncreases PPINot specified in detail, but noted as an increase.[4]
4-MeO-DMT --Data not available--

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are generalized from several sources and should be adapted based on specific experimental needs and institutional guidelines.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents, which is considered a behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic activity.[5]

Apparatus:

  • A transparent cylindrical observation chamber (e.g., 20 cm diameter x 25 cm height) to allow for clear visual observation of the animal.

  • A video camera positioned above or to the side of the chamber for recording the behavioral session.

  • Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for more objective and high-throughput quantification.[6]

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Place each mouse individually into the observation chamber and allow for a 10-minute habituation period.

  • Administer the test compound (e.g., DMT or 4-MeO-DMT) or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Immediately after injection, return the mouse to the observation chamber.

  • Record the behavior for a predetermined period (e.g., 30-60 minutes).

  • The number of head-twitches is then counted by trained observers from the video recordings or automatically by the magnetometer system. A head-twitch is defined as a rapid, convulsive rotational movement of the head that is not part of normal grooming behavior.[6]

Data Analysis:

  • The total number of head-twitches is counted for each animal.

  • Data are typically presented as the mean ± SEM for each treatment group.

  • Dose-response curves can be generated to determine the ED₅₀ and Eₘₐₓ values.

Open Field Test for Locomotor Activity

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[7]

Apparatus:

  • A square or circular arena with walls to prevent escape (e.g., 40 cm x 40 cm x 30 cm for mice). The floor is often divided into a grid of equal-sized squares.

  • An overhead video camera and tracking software to automatically record and analyze the animal's movement.

Procedure:

  • Acclimatize the rodents to the testing room for at least 30 minutes prior to testing.

  • Administer the test compound or vehicle.

  • After a specified pre-treatment time, gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a set duration (e.g., 10-30 minutes).

  • The arena should be cleaned thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

  • Locomotor Activity: Total distance traveled, number of line crossings, and velocity.

  • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

  • Data are typically analyzed using ANOVA followed by post-hoc tests to compare treatment groups.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a platform that detects movement, a loudspeaker to deliver acoustic stimuli, and a computer to control the stimuli and record the responses.

Procedure:

  • Acclimatize the rodent to the testing room.

  • Place the animal in the enclosure within the sound-attenuating chamber.

  • Allow for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (the pulse, e.g., 120 dB for 40 ms) that elicits a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) presented shortly before the pulse (e.g., 30-100 ms lead interval).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Administer the test compound or vehicle at a specified time before the test session.

Data Analysis:

  • The startle amplitude is measured as the maximal peak-to-peak voltage during a set time window after the stimulus onset.

  • PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]

  • Data are analyzed using repeated measures ANOVA with drug treatment and prepulse intensity as factors.

Signaling Pathways

The behavioral effects of both DMT and 4-MeO-DMT are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT₂ₐ and 5-HT₁ₐ subtypes.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor is believed to be the primary mechanism underlying the hallucinogenic and head-twitch-inducing effects of psychedelic tryptamines.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMT DMT / 4-MeO-DMT HTR2A 5-HT2A Receptor DMT->HTR2A Gq Gq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Behavioral_Effects Behavioral Effects (e.g., Head-Twitch Response) Ca->Behavioral_Effects PKC->Behavioral_Effects

Caption: 5-HT₂ₐ receptor signaling cascade.

5-HT₁ₐ Receptor Signaling Pathway

Activation of the 5-HT₁ₐ receptor is associated with some of the other behavioral effects of tryptamines, such as alterations in locomotor activity and potentially anxiolytic or anxiogenic responses.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DMT DMT / 4-MeO-DMT HTR1A 5-HT1A Receptor DMT->HTR1A Gi Gi Protein HTR1A->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Behavioral_Modulation Behavioral Modulation (e.g., Locomotor Activity) PKA->Behavioral_Modulation

Caption: 5-HT₁ₐ receptor signaling cascade.

Comparative Summary and Discussion

While a direct comparison is challenging, the available data allows for some inferences regarding the behavioral differences between 4-MeO-DMT and DMT in rodents.

  • Head-Twitch Response: DMT is known to induce the HTR in mice, a response strongly correlated with 5-HT₂ₐ receptor agonism and hallucinogenic potential in humans.[8] The ED₅₀ for DMT in C57BL/6J mice is approximately 1.54 mg/kg.[1] Although direct data for 4-MeO-DMT is unavailable, its structural similarity to other psychoactive tryptamines and the activity of related 4-substituted analogs suggest it would also induce HTR. Based on drug discrimination studies where 4-MeO-DMT was found to be roughly 3-fold less potent than 5-MeO-DMT, it might be hypothesized that 4-MeO-DMT would also be less potent than DMT in inducing HTR.[9]

  • Locomotor Activity: DMT has been shown to reduce locomotor and exploratory activity in rats in the open field test.[3] This hypoactive effect is a common feature of many serotonergic psychedelics. It is plausible that 4-MeO-DMT would produce similar effects on locomotor activity, as suggested by studies with the related compound 4-PrO-DMT.[2]

  • Prepulse Inhibition: Tryptamine psychedelics, including DMT, have been reported to increase PPI in some mouse strains.[4] This effect is in contrast to the PPI-disrupting effects of some other classes of hallucinogens and may be related to the engagement of 5-HT₁ₐ receptors. The effect of 4-MeO-DMT on PPI in rodents has not been reported.

  • Receptor Pharmacology: Both DMT and 4-MeO-DMT are agonists at 5-HT₂ₐ and 5-HT₁ₐ receptors.[9] The relative affinity and efficacy at these and other receptors will ultimately determine the specific behavioral profile of each compound. The available data suggests that 4-MeO-DMT has a similar affinity for the 5-HT₂ₐ receptor as 5-MeO-DMT but a significantly lower affinity for the 5-HT₁ₐ receptor.[9] This difference in the 5-HT₂ₐ/5-HT₁ₐ activity ratio could lead to distinct behavioral effects.

Future Directions

To provide a more definitive comparison of the behavioral effects of 4-MeO-DMT and DMT, future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of 4-MeO-DMT and DMT in the same rodent models and behavioral assays.

  • Dose-Response Characterization: Establishing full dose-response curves for both compounds in HTR, locomotor activity, and PPI studies.

  • Pharmacokinetic and Pharmacodynamic Correlations: Investigating the relationship between brain concentrations of each compound and their behavioral effects.

  • Elucidation of Receptor Contributions: Using selective antagonists for 5-HT₂ₐ, 5-HT₁ₐ, and other relevant receptors to dissect the pharmacological mechanisms underlying the behavioral effects of each compound.

This guide highlights the current state of knowledge regarding the behavioral pharmacology of 4-MeO-DMT and DMT in rodents. While significant gaps in our understanding remain, the available data provide a foundation for future research into the distinct properties of these psychedelic compounds.

References

A Comparative Analysis of Head-Twitch Response Induced by 4-Methoxy-DMT and 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the head-twitch response (HTR) induced by two tryptamine compounds, 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The HTR in rodents is a widely utilized behavioral proxy for assessing the hallucinogenic potential of serotonergic compounds, primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor. This document summarizes available quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathway and experimental workflow.

Quantitative Data Summary

Direct comparative studies on the head-twitch response induced by 4-methoxy-DMT and 5-MeO-DMT are limited. However, by compiling data from various in vivo and in vitro studies, a comparative profile can be established. The following table summarizes key quantitative parameters for both compounds.

Parameter4-methoxy-DMT5-MeO-DMTSource(s)
In Vivo Potency (Drug Discrimination, ED50) ~3.53 mg/kg (substituting for DOM)~2.7-fold more potent than 4-MeO-DMT[1]
Head-Twitch Response (HTR) Dose-Response Data not availableInduces HTR in a dose-dependent manner (e.g., significant responses at 20 mg/kg and 40 mg/kg)[2]
5-HT2A Receptor Binding Affinity (Ki) 68–1,300 nM~200 nM (agonist binding)[1][3]
5-HT2A Receptor Functional Activity (EC50) Data not available4 nM (intracellular calcium mobilization)[3]
5-HT1A Receptor Binding Affinity (Ki) 235 nM1.9–3 nM[1][4]

Note: The in vivo potency for 4-methoxy-DMT is derived from drug discrimination studies, a behavioral assay that correlates well with hallucinogenic potential, rather than direct HTR induction data.

Experimental Protocols

The head-twitch response assay is a crucial preclinical tool for evaluating the potential psychoactive effects of novel compounds. Below is a generalized yet detailed protocol for conducting an HTR experiment in mice.

Head-Twitch Response (HTR) Assay Protocol

1. Animals:

  • Male C57BL/6J mice are commonly used due to their robust and reliable HTR.

  • Animals are housed in a controlled environment with a reversed light-dark cycle.

  • Food and water are available ad libitum except during the testing period.

2. Apparatus:

  • A transparent cylindrical observation chamber.

  • A high-resolution video camera is mounted above the chamber to record the animal's behavior.

  • Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for more precise and objective quantification of head twitches.

3. Drug Administration:

  • Test compounds (4-methoxy-DMT or 5-MeO-DMT) and vehicle control are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • A range of doses is used to establish a dose-response curve.

4. Experimental Procedure:

  • Mice are habituated to the observation chamber for a set period before drug administration.

  • Following injection, the animal is returned to the chamber, and video recording begins immediately.

  • The observation period typically lasts for 30 to 120 minutes.

5. Data Analysis:

  • A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.

  • In automated systems, the magnetometer data is analyzed to identify the characteristic frequency and amplitude of head twitches.

  • The total number of head twitches is recorded for each animal, and the data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of the drug at different doses.

  • The median effective dose (ED50) can be calculated from the dose-response data.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the 5-HT2A receptor signaling pathway that mediates the head-twitch response and the typical workflow of an HTR experiment.

5-HT2A Receptor Signaling Pathway

The binding of a psychedelic agonist, such as 4-methoxy-DMT or 5-MeO-DMT, to the 5-HT2A receptor initiates a cascade of intracellular events. This G-protein coupled receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream effectors ultimately lead to the neuronal excitability changes that manifest as the head-twitch response.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/11 Protein 5HT2A_Receptor->Gq_G11 Activates Agonist Psychedelic Agonist (4-methoxy-DMT or 5-MeO-DMT) Agonist->5HT2A_Receptor Binds PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR Leads to G Head-Twitch Response Experimental Workflow Animal_Selection Animal Selection (e.g., C57BL/6J mice) Habituation Habituation to Observation Chamber Animal_Selection->Habituation Administration Drug Administration (i.p. or s.c.) Habituation->Administration Drug_Prep Drug Preparation (Vehicle, 4-MeO-DMT, 5-MeO-DMT) Drug_Prep->Administration Recording Behavioral Recording (Video or Magnetometer) Administration->Recording Data_Collection Data Collection (HTR Quantification) Recording->Data_Collection Analysis Statistical Analysis (Dose-Response) Data_Collection->Analysis Results Results & Interpretation Analysis->Results

References

A Comparative Analysis of the Discriminative Stimulus Effects of 4-Methoxy-DMT and Other Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug discrimination effects of 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) with other structurally related tryptamines. The information presented is collated from preclinical studies, offering insights into the psychoactive properties and receptor interaction profiles of these compounds. All quantitative data is supported by detailed experimental protocols to aid in the interpretation and replication of the findings.

Quantitative Comparison of Drug Discrimination Potencies

The following table summarizes the median effective dose (ED50) values for 4-MeO-DMT and other tryptamines in producing drug-appropriate responding in animals trained to discriminate a specific psychoactive drug. Lower ED50 values indicate higher potency.

CompoundTraining DrugED50 (mg/kg)ED50 (µmol/kg)Potency Rank OrderAnimal ModelReference
4-MeO-DMT DOM~3.53--Rodents[1]
4-MeO-DMT 5-MeO-DMT-3.475-MeO-DMT > 5-SMe-DMT > 4-MeO-DMT > 4-SMe-DMTRats[1][2]
4-OH-DMT (Psilocin)DOM--DOM > 4-OH-DET > 4-OH-DMT = 4-OH-MET > 5-MeO-MiPT = 4-AcO-MiPT = 4-AcO-DMT > 4-OH-DiPT > 4-AcO-DiPT > 4-AcO-DETMale Sprague-Dawley Rats[3]
4-AcO-DMTDOM--See aboveMale Sprague-Dawley Rats[3]
DMTDOM---Rats[4]
5-MeO-DMT5-MeO-DMT--See aboveRats[2]

Experimental Methodologies

The data presented in this guide are derived from drug discrimination studies, a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals.

General Drug Discrimination Protocol

In a typical two-lever drug discrimination task, animals, often rats, are trained to press one lever after receiving an injection of a specific training drug (e.g., DOM, 5-MeO-DMT) and a second lever after receiving a saline (placebo) injection.[2] This training establishes the drug's subjective effects as a discriminative stimulus. Once the animals can reliably discriminate between the drug and saline, test compounds are administered to see if they "substitute" for the training drug, meaning the animals press the drug-associated lever. Full substitution suggests that the test compound has similar subjective effects to the training drug.[5]

Specific Protocols Cited
  • DOM-Trained Rats: Male Sprague-Dawley rats were trained to discriminate 2,5-dimethoxy-4-methylamphetamine (DOM) at a dose of 0.5 mg/kg administered intraperitoneally (i.p.) 30 minutes before the session.[6] A variety of substituted tryptamines, including 4-OH-DMT and 4-AcO-DMT, were then tested for their ability to substitute for the discriminative stimulus effects of DOM.[6]

  • 5-MeO-DMT-Trained Rats: In this study, rats were trained to discriminate 1.5 mg/kg of 5-methoxy-N,N-dimethyltryptamine (5-OMe DMT) from saline.[2] Subsequently, 4-methoxy, 4-methylthio, and 5-methylthio derivatives of DMT were tested for their ability to generalize to the 5-OMe DMT cue.[2]

Visualizing Experimental Workflow and Molecular Relationships

The following diagrams, generated using Graphviz, illustrate the general workflow of a drug discrimination experiment and the structural relationships between the compared tryptamines.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Drug Training Drug Injection Drug_Lever Press Drug-Associated Lever Drug->Drug_Lever Saline Saline Injection Saline_Lever Press Saline-Associated Lever Saline->Saline_Lever Reinforcement Food Reward Drug_Lever->Reinforcement Saline_Lever->Reinforcement Test_Compound Test Compound Injection Lever_Choice Lever Choice Test_Compound->Lever_Choice Substitution Full Substitution Lever_Choice->Substitution Presses Drug Lever No_Substitution No Substitution Lever_Choice->No_Substitution Presses Saline Lever Tryptamine_Relationships cluster_4_substituted 4-Substituted Tryptamines cluster_5_substituted 5-Substituted Tryptamines DMT DMT (N,N-dimethyltryptamine) 4-MeO-DMT 4-MeO-DMT (4-methoxy-DMT) DMT->4-MeO-DMT 4-methoxy substitution 4-OH-DMT 4-OH-DMT (Psilocin) DMT->4-OH-DMT 4-hydroxy substitution 5-MeO-DMT 5-MeO-DMT (5-methoxy-DMT) DMT->5-MeO-DMT 5-methoxy substitution 4-AcO-DMT 4-AcO-DMT 4-OH-DMT->4-AcO-DMT O-acetylation

References

A Comparative In Vitro Functional Analysis of 4-AcO-DMT and 4-Methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro functional profiles of two tryptamine derivatives, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) and 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT). The focus is on their interactions with the serotonin 5-HT2A receptor, a key target in psychedelic research.

Introduction

4-AcO-DMT (also known as psilacetin or O-acetylpsilocin) is a semi-synthetic tryptamine that is widely considered to be a prodrug of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1][2] In contrast, 4-methoxy-DMT is the O-methylated analog of psilocin.[3] Understanding the distinct in vitro functional characteristics of these compounds is crucial for elucidating their mechanisms of action and guiding future drug development.

Data Presentation: In Vitro Functional Assay Comparison

The following table summarizes the available quantitative data for 4-AcO-DMT and 4-methoxy-DMT, primarily focusing on their activity at the human 5-HT2A receptor. It is important to note that while functional data for 4-AcO-DMT is available from calcium flux assays, directly comparable functional potency (EC50) and efficacy (Emax) values for 4-methoxy-DMT are not readily found in the current scientific literature. The comparison is therefore based on receptor binding affinity and qualitative descriptions of potency.

Parameter4-AcO-DMT4-Methoxy-DMTReference Compound: 4-HO-DMT (Psilocin)
Receptor Binding Affinity (Ki) at 5-HT2A (nM) 93 - 224[4]68 - 1,300[3]79 - 84[4]
Functional Potency (EC50) at 5-HT2A (nM) ~2021 (Calcium Flux Assay)[5]Data Not Available~69 (IP1 Functional Assay)[4]
Functional Efficacy (Emax) at 5-HT2A Strong partial agonist (>80% of 5-HT)[5]Data Not AvailableFull or nearly full agonist[4]
Primary In Vitro Functional Assay Calcium Flux Assay[5]Not specifiedIP1 Functional Assay, Calcium Flux Assay[1][4]

Note: 4-AcO-DMT is consistently shown to have a lower in vitro potency (approximately 10- to 20-fold) at the 5-HT2A receptor compared to its active metabolite, 4-HO-DMT (psilocin).[2]

Experimental Protocols

Calcium Mobilization (Flux) Assay

This assay is a common method to determine the functional potency and efficacy of agonists at Gq-coupled receptors like the 5-HT2A receptor.

Principle: Activation of the 5-HT2A receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured using a fluorescent calcium indicator.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5). The cells are incubated to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Addition: Test compounds (e.g., 4-AcO-DMT, 4-methoxy-DMT) at various concentrations are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 (concentration for half-maximal response) and Emax (maximum response) values are calculated.[6]

Mandatory Visualization

Signaling Pathway of 5-HT2A Receptor Activation

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5_HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum (ER) Ca2+ Store IP3->Ca_ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_ion Ca2+ Ca_ER->Ca_ion Releases Ca_ion->Cellular_Response Agonist Agonist (e.g., 4-AcO-DMT) Agonist->5_HT2A_Receptor Binds

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Workflow for In Vitro Functional Assay

Experimental_Workflow Start Start Cell_Culture Culture 5-HT2A Receptor- Expressing Cells Start->Cell_Culture Plate_Cells Plate Cells in 96-Well Plates Cell_Culture->Plate_Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Plate_Cells->Dye_Loading Add_Compounds Add Test Compounds to Wells Dye_Loading->Add_Compounds Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Add_Compounds Measure_Fluorescence Measure Fluorescence Kinetics Add_Compounds->Measure_Fluorescence Data_Analysis Analyze Data: Generate Dose-Response Curves Measure_Fluorescence->Data_Analysis Calculate_Parameters Calculate EC50 and Emax Data_Analysis->Calculate_Parameters End End Calculate_Parameters->End

Caption: General workflow for a calcium flux assay.

References

A Comparative Guide to the Metabolite Profiling of 4-Methoxy-DMT and 5-MeO-DMT in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two structurally isomeric tryptamines, 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), in rats. The information presented herein is compiled from available scientific literature to aid researchers in understanding the biotransformation of these compounds. While extensive data exists for 5-MeO-DMT, research on the metabolic fate of 4-MeO-DMT in rats is notably limited.

Executive Summary

Metabolic studies in rats have demonstrated that 5-MeO-DMT undergoes extensive biotransformation primarily through oxidative deamination, O-demethylation, N-demethylation, and N-oxidation. The major metabolites identified in rat urine include 5-methoxyindole-3-acetic acid (5-MIAA), 5-hydroxy-N,N-dimethyltryptamine (bufotenine) and its glucuronide conjugate, and 5-hydroxyindole-3-acetic acid (5-HIAA). The key enzymes involved in these transformations are Monoamine Oxidase A (MAO-A) and Cytochrome P450 2D6 (CYP2D6).

In stark contrast, there is a significant lack of published studies detailing the in vivo or in vitro metabolism of 4-MeO-DMT in rats. Based on the metabolism of structurally related 4-substituted tryptamines, it is hypothesized that O-demethylation to form 4-hydroxy-N,N-dimethyltryptamine (psilocin) could be a potential metabolic pathway. However, without direct experimental evidence, the complete metabolic profile of 4-MeO-DMT in rats remains uncharacterized.

Quantitative Data on Metabolite Distribution

The following table summarizes the quantitative data available for the major urinary metabolites of 5-MeO-DMT in rats following intraperitoneal administration. No comparable data has been identified for 4-MeO-DMT.

Metabolite Parent Compound Percentage of Total Radioactivity in Urine (%) Reference
5-Methoxyindole-3-acetic acid (5-MIAA)5-MeO-DMT54[1]
5-Hydroxy-N,N-dimethyltryptamine glucuronide5-MeO-DMT23[1]
5-Hydroxyindole-3-acetic acid (5-HIAA)5-MeO-DMT14[1]
Bufotenine (5-hydroxy-N,N-dimethyltryptamine)5-MeO-DMT9[1]

Experimental Protocols

Metabolite Profiling of 5-MeO-DMT in Rats

A representative experimental protocol for the in vivo metabolism study of 5-MeO-DMT in rats is as follows:

  • Animal Model: Male Wistar rats.

  • Drug Administration: Intraperitoneal (i.p.) injection of 14C-labeled 5-MeO-DMT.

  • Sample Collection: Urine was collected over a specified period.

  • Analytical Methods: The collected urine was subjected to enzymatic hydrolysis followed by liquid-liquid extraction. The resulting extracts were then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites.

Metabolic Pathways

The metabolic pathways of 5-MeO-DMT in rats are well-documented. In contrast, the metabolic pathways for 4-MeO-DMT are currently hypothetical due to the absence of direct studies.

Metabolic Pathway of 5-MeO-DMT in Rats

The primary metabolic routes for 5-MeO-DMT in rats include:

  • Oxidative Deamination: Catalyzed by MAO-A, this is the main inactivation pathway, leading to the formation of 5-methoxyindole-3-acetic acid (5-MIAA).

  • O-demethylation: Mediated by CYP2D6, this pathway produces the active metabolite bufotenine (5-hydroxy-DMT). Bufotenine can then be further metabolized.

  • N-demethylation: This is another identified metabolic route.

  • N-oxidation: This pathway has also been reported in rats.

The following diagram illustrates the major metabolic pathways of 5-MeO-DMT in rats.

Caption: Major metabolic pathways of 5-MeO-DMT in rats.

Hypothesized Metabolic Pathway of 4-MeO-DMT in Rats

Due to the lack of direct experimental data, the metabolic pathway for 4-MeO-DMT in rats can only be hypothesized based on the metabolism of similar compounds. A plausible pathway would involve O-demethylation to its corresponding hydroxylated analog.

The following diagram illustrates a hypothetical metabolic pathway for 4-MeO-DMT.

Caption: Hypothesized metabolic pathway of 4-MeO-DMT in rats.

Experimental Workflow

The following diagram outlines a general workflow for a typical in vivo metabolite profiling study in rats.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis Animal Model (Rat) Animal Model (Rat) Drug Administration Drug Administration Animal Model (Rat)->Drug Administration Sample Collection (Urine, Blood, etc.) Sample Collection (Urine, Blood, etc.) Drug Administration->Sample Collection (Urine, Blood, etc.) Sample Preparation (e.g., Extraction, Hydrolysis) Sample Preparation (e.g., Extraction, Hydrolysis) Sample Collection (Urine, Blood, etc.)->Sample Preparation (e.g., Extraction, Hydrolysis) Analytical Instrumentation (e.g., LC-MS, GC-MS) Analytical Instrumentation (e.g., LC-MS, GC-MS) Sample Preparation (e.g., Extraction, Hydrolysis)->Analytical Instrumentation (e.g., LC-MS, GC-MS) Data Analysis Data Analysis Analytical Instrumentation (e.g., LC-MS, GC-MS)->Data Analysis Metabolite Identification & Quantification Metabolite Identification & Quantification Data Analysis->Metabolite Identification & Quantification

Caption: General experimental workflow for metabolite profiling in rats.

Conclusion

The metabolic profile of 5-MeO-DMT in rats has been well-characterized, revealing several key pathways and metabolites. In contrast, the biotransformation of 4-MeO-DMT in rats remains a significant knowledge gap in the field of psychedelic research. The lack of data for 4-MeO-DMT highlights the need for future studies to elucidate its metabolic fate, which is crucial for a comprehensive understanding of its pharmacology, toxicology, and potential therapeutic applications. Researchers are encouraged to conduct in vivo and in vitro studies to identify the metabolites and metabolic pathways of 4-MeO-DMT in rats to enable a direct and thorough comparison with its 5-methoxy isomer.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-substituted tryptamines, focusing on their structure-activity relationships (SAR). The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. We will delve into the synthesis, receptor binding affinities, and functional activities of this fascinating class of psychoactive compounds.

Introduction

4-substituted tryptamines are a class of psychedelic compounds that share a common tryptamine core, with various substituents at the 4-position of the indole ring and on the terminal amino group. Psilocybin, the prodrug to psilocin (4-hydroxy-N,N-dimethyltryptamine), is the most well-known example and is found in various species of mushrooms.[1][2] The primary psychoactive effects of these compounds are mediated through their agonist activity at the serotonin 2A (5-HT2A) receptor.[1][3][4][5][6][7] Understanding the SAR of this class of molecules is crucial for the design of novel therapeutic agents targeting the serotonergic system for the treatment of various psychiatric disorders.[1]

General Synthesis of 4-Substituted Tryptamines

The synthesis of 4-substituted tryptamines can be achieved through various synthetic routes. A common strategy involves the Fisher indole synthesis. For instance, to prepare N,N-dialkyltryptamines, a mixture of a phenylhydrazine hydrochloride and a 4-(N,N-dialkylamino)butanal acetal in aqueous sulfuric acid is heated at reflux.[8] Another approach involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a dialkylamine and subsequent reduction of the resulting amide.

For the synthesis of 4-acetoxy derivatives, an excess of an alkyl iodide can be refluxed in a tetrahydrofuran solution of the corresponding 4-acetoxy-N,N-dialkyltryptamine.[1]

Receptor Binding Affinity and Functional Activity

The affinity and activity of 4-substituted tryptamines for various serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, have been extensively studied. These studies reveal key structural features that govern their pharmacological profiles.

Influence of the 4-Position Substituent

Substitution at the 4-position of the indole ring significantly impacts the pharmacological properties of tryptamines.

  • 4-Hydroxy vs. 4-Acetoxy: 4-hydroxytryptamines generally exhibit higher affinity and potency at 5-HT receptors compared to their 4-acetoxy counterparts in in vitro assays.[3][5][9] The 4-acetoxy group is often considered a prodrug moiety, as it is readily deacetylated in vivo to the more active 4-hydroxy form.[6][7][10] For example, O-acetylation of 4-hydroxy-N,N-dialkyltryptamines reduces their in vitro 5-HT2A potency by about 10- to 20-fold.[4][6][7] However, this difference in potency is often not observed in in vivo studies like the head-twitch response (HTR) in mice, supporting the prodrug concept.[6][7]

  • 4-Phosphoryloxy: Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is itself inactive and requires dephosphorylation to psilocin (4-hydroxy-N,N-dimethyltryptamine) to exert its effects.[3][4][6]

Influence of N,N-Dialkyl Substituents

The nature of the alkyl groups on the terminal nitrogen atom also plays a crucial role in determining the receptor binding and functional activity profile.

  • Steric Bulk: Increasing the steric bulk of the N,N-dialkyl substituents can influence potency and selectivity. For instance, the rank order of potency for 4-hydroxytryptamines in the head-twitch response assay is psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl).[3]

  • Receptor Selectivity: Tryptamines with bulkier N-alkyl groups may exhibit lower potency at 5-HT2C receptors.[6][7] This suggests that the 5-HT2C receptor is less tolerant of bulky substituents compared to the 5-HT2A receptor.[11]

Quantitative Comparison of 4-Substituted Tryptamines

The following tables summarize the in vitro receptor binding affinities (Ki) and functional activities (EC50 and Emax) of a selection of 4-substituted tryptamines at various serotonin receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-Substituted Tryptamines

Compound5-HT1A5-HT2A5-HT2B5-HT2CSERT
4-HO-DMT (Psilocin) 130591.4230>10000
4-AcO-DMT 180058011702200>10000
4-HO-DET 200601.8320>10000
4-HO-DIPT 110025014.01408480
4-AcO-DIPT >100002400>10000>10000>10000
4-HO-MET 160411.3250>10000
4-HO-MPT 190501.6360450
4-AcO-MPT 140068016002800>10000

Data compiled from multiple sources.[1][3][9][12]

Table 2: Functional Activity (EC50, nM and Emax, % of 5-HT) of 4-Substituted Tryptamines at 5-HT2A Receptor

CompoundEC50 (nM)Emax (% of 5-HT)
4-HO-DMT (Psilocin) 4.3100
4-AcO-DMT 10879.2
4-HO-DET 5.898.4
4-HO-DIPT 6.899.8
4-AcO-DIPT 27574.6
4-HO-MET 3.5100
4-HO-MPT 5.097.8
4-AcO-MPT 13488.5

Data compiled from multiple sources.[3][4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of psychedelic 4-substituted tryptamines involves the activation of the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

5-HT2A_Signaling_Pathway 4-Substituted Tryptamine 4-Substituted Tryptamine 5-HT2A Receptor 5-HT2A Receptor 4-Substituted Tryptamine->5-HT2A Receptor Gq Gq 5-HT2A Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release stimulates PKC Activation PKC Activation DAG->PKC Activation activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: 5-HT2A Receptor Signaling Pathway.

The experimental workflow for assessing the functional activity of these compounds often involves in vitro assays, such as the calcium flux assay.

Calcium_Flux_Assay_Workflow Cell Culture 1. Cells expressing 5-HT2A receptor Dye Loading 2. Load cells with Ca2+-sensitive dye Cell Culture->Dye Loading Compound Addition 3. Add 4-substituted tryptamine Dye Loading->Compound Addition Fluorescence Measurement 4. Measure fluorescence change Compound Addition->Fluorescence Measurement Data Analysis 5. Calculate EC50 and Emax Fluorescence Measurement->Data Analysis

Caption: Calcium Flux Assay Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

Objective: To measure the functional activity (potency and efficacy) of test compounds at Gq-coupled receptors like 5-HT2A.[3][4]

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) are plated in a multi-well plate.[11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence upon binding to intracellular calcium.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence is measured over time using a fluorescence plate reader. Activation of the 5-HT2A receptor leads to an increase in intracellular calcium, resulting in an increased fluorescence signal.

  • Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to a reference agonist like serotonin) are calculated.[11]

Conclusion

The structure-activity relationship of 4-substituted tryptamines is a complex interplay between the nature of the substituent at the 4-position and the N,N-dialkyl groups. 4-hydroxytryptamines are generally more potent than their 4-acetoxy counterparts in vitro, with the latter often acting as prodrugs. The steric bulk of the N,N-dialkyl substituents influences both potency and selectivity for different serotonin receptor subtypes. A thorough understanding of these SAR principles is essential for the rational design of novel compounds with tailored pharmacological profiles for potential therapeutic applications.

References

A Comparative Analysis of the Efficacy of 4-Methoxy-DMT and Psilocybin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) and various psilocybin analogs. The data presented is compiled from preclinical studies and focuses on receptor binding affinities, in vitro functional activity, and in vivo behavioral effects, offering a comprehensive overview for research and drug development purposes.

In Vitro Efficacy: Receptor Binding and Functional Assays

The primary molecular target for classic serotonergic psychedelics is the serotonin 2A receptor (5-HT₂A). The affinity of a compound for this receptor, and its ability to activate it, are key indicators of its potential psychedelic activity.

Receptor Binding Affinity (Ki)

The following table summarizes the binding affinities (Ki, in nM) of 4-MeO-DMT and several psilocybin analogs for human serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)
4-MeO-DMT 68–1,300[1]340[1]235[1]
Psilocin (4-HO-DMT) ---
4-AcO-DMT ---

Data for Psilocin and 4-AcO-DMT binding affinities were not explicitly found in the provided search results in a comparable format.

Functional Activity: Calcium Mobilization Assays

Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium.[2] Functional assays measuring this calcium flux are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist.

Compoundh5-HT₂A EC₅₀ (nM)h5-HT₂A Eₘₐₓ (%)
Psilocin (4-HO-DMT) ~1-10[3]90-100[3]
4-AcO-DMT Weaker than 4-HO-DMT (10- to 40-fold)[3]79.2[3][4]
4-HO-DET -90-100[3]
4-HO-DIPT -90-100[3]
4-AcO-DIPT -74.6[3][4]

EC₅₀ values for some compounds were not available in a precise numerical format in the search results.

In Vivo Efficacy: Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor activation and is widely used to assess the hallucinogenic potential of compounds.[5][6][7][8]

CompoundHTR ED₅₀ (μmol/kg)
Psilocin (4-HO-DMT) 0.81[4]
4-HO-MET 0.65[4]
4-HO-DET 1.56[4]
4-HO-MPT 1.92[9]
4-HO-MALT 2.24[9]
4-HO-DPT 2.47[4]
4-HO-MIPT 2.97[4]
4-HO-DIPT 3.46[4]

In contrast to in vitro data, O-acetylation of 4-hydroxy tryptamines had little effect on HTR potency, suggesting that these compounds may act as prodrugs and are deacetylated in vivo.[3]

Experimental Protocols

5-HT₂A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT₂A receptor.

Methodology: This protocol is based on competitive radioligand binding assays.[10][11][12]

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT₂A receptor are used.[11]

  • Radioligand: [³H]ketanserin is a commonly used radioligand for the 5-HT₂A receptor.[10]

  • Assay Buffer: HEPES buffer (pH 7.4).[10]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]ketanserin and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in 96-well microtiter plates.[10][12]

    • Nonspecific binding is determined in the presence of a high concentration of a non-radioactive competing ligand, such as methysergide.[10]

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been presoaked in 0.5% polyethyleneimine to reduce nonspecific binding.[10][12]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of test compounds.

Methodology: This protocol describes the magnetometer-based detection of the head-twitch response.[5][6]

  • Animals: Male C57BL/6J mice are commonly used.[5]

  • Surgical Preparation:

    • Mice are anesthetized, and a small neodymium magnet is attached to the dorsal surface of the cranium using dental cement.[5]

    • A recovery period of 1-2 weeks is allowed before behavioral testing.[5]

  • Procedure:

    • On the test day, mice are administered the test compound or vehicle via intraperitoneal (IP) injection.[4]

    • Immediately after injection, each mouse is placed in a glass cylinder surrounded by a magnetometer coil.[5]

    • Head movements are recorded for a specified period, typically 30 minutes.[5]

  • Data Analysis:

    • The recordings from the magnetometer are analyzed to identify head twitches. This can be done using software that detects the characteristic high-frequency signal of a head twitch.[6] More recent methods employ machine learning algorithms for automated and accurate detection.[13]

    • The total number of head twitches during the recording period is quantified.

    • Dose-response curves are generated, and the median effective dose (ED₅₀) is calculated using nonlinear regression.[5]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 5-HT₂A Receptor Activation Agonist Psychedelic Agonist (e.g., Psilocin, 4-MeO-DMT) Receptor 5-HT₂A Receptor Agonist->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Intracellular Ca²⁺ Release ER->Ca2 Leads to

Caption: 5-HT₂A receptor signaling cascade.

G cluster_workflow Head-Twitch Response (HTR) Experimental Workflow Animal_Prep Animal Preparation (Magnet Implantation) Drug_Admin Drug Administration (IP Injection) Animal_Prep->Drug_Admin Recording Behavioral Recording (Magnetometer) Drug_Admin->Recording Data_Acquisition Data Acquisition (Voltage Signal) Recording->Data_Acquisition Signal_Processing Signal Processing & Analysis Data_Acquisition->Signal_Processing HTR_Quant HTR Quantification Signal_Processing->HTR_Quant Dose_Response Dose-Response Analysis (ED₅₀ Calculation) HTR_Quant->Dose_Response

Caption: Workflow for HTR detection and analysis.

References

Assessing the Cross-Tolerance Between 4-Methoxy-DMT and LSD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Both compounds are classic serotonergic psychedelics, exerting their effects primarily through agonism at the serotonin 2A receptor (5-HT₂ₐR).[1][2] Tolerance to the effects of psychedelics like LSD develops rapidly, largely due to the downregulation of 5-HT₂ₐ receptors in the brain.[3][4] This phenomenon is well-documented and extends to cross-tolerance between different 5-HT₂ₐR agonists, meaning that repeated exposure to one psychedelic will reduce the effects of another.[3][4]

This guide will compare the pharmacological profiles of 4-MeO-DMT and LSD, detail the established mechanisms of psychedelic tolerance, and provide standardized experimental protocols to directly test this hypothesized cross-tolerance.

Pharmacological Profile Comparison

The primary determinant of the psychedelic effects of both 4-MeO-DMT and LSD is their affinity for and activation of the 5-HT₂ₐ receptor. While both compounds bind to a range of serotonin receptors, their interaction with the 5-HT₂ₐ receptor is considered central to their hallucinogenic properties.

Table 1: Comparative Receptor Binding Affinities (Kᵢ nM)

Receptor4-MeO-DMTLSD
5-HT₂ₐ 68 - 1,300[5]~1-4[2][6]
5-HT₁ₐ 235[5]~3-10[6]
5-HT₂c 340[5]~15[6]

Note: Lower Kᵢ values indicate higher binding affinity.

As shown, both molecules are potent binders to the 5-HT₂ₐ receptor. The shared agonism at this key receptor is the foundational reason to predict a high degree of cross-tolerance.

Mechanism of Tolerance and Cross-Tolerance

The development of tolerance to serotonergic psychedelics is a well-established phenomenon driven by cellular adaptation to repeated receptor stimulation. The primary mechanism is the downregulation and desensitization of 5-HT₂ₐ receptors, particularly in the frontal cortex.

Activation of the 5-HT₂ₐ receptor by an agonist like LSD or 4-MeO-DMT initiates a G-protein-coupled signaling cascade. However, prolonged or repeated activation also triggers the recruitment of β-arrestin proteins. β-arrestin binding leads to the uncoupling of the receptor from its G-protein and promotes its internalization into the cell via endocytosis, effectively removing it from the cell surface where it can be activated. This reduction in the number of available receptors results in a diminished response to the drug, i.e., tolerance.

Because this mechanism is dependent on the receptor itself and not the specific agonist, any two drugs that act as strong agonists at the 5-HT₂ₐ receptor will induce this downregulation and thus be subject to cross-tolerance.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tolerance Tolerance Mechanism R 5-HT₂ₐ Receptor Gq Gq Protein R->Gq Activates Barr β-arrestin R->Barr Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Cellular Effects (Psychedelic Activity) Ca->Downstream PKC->Downstream Internal Receptor Internalization (Downregulation) Barr->Internal Promotes Agonist Psychedelic Agonist (LSD or 4-MeO-DMT) Agonist->R Binds

Caption: 5-HT₂ₐ receptor signaling and tolerance pathway.

Experimental Protocols

To empirically determine the cross-tolerance between 4-MeO-DMT and LSD, a standardized preclinical model is required. The head-twitch response (HTR) in mice is a well-validated behavioral proxy for 5-HT₂ₐ receptor activation and psychedelic potential in humans.[7]

Key Experiment: Head-Twitch Response (HTR) Cross-Tolerance Study
  • Subjects: Male C57BL/6J mice are commonly used for HTR studies.[8] Animals should be habituated to the testing environment before the experiment begins.

  • Apparatus: Testing is conducted in a transparent cylindrical arena. Head twitches can be quantified either by manual observation by a trained scorer or through automated systems using video recording and analysis software or magnetometer coils.[8][9] For magnetometer-based detection, a small neodymium magnet is surgically affixed to the skull of the mouse under anesthesia at least one week prior to testing.[8]

  • Experimental Design:

    • Group 1 (LSD Tolerance -> 4-MeO-DMT Challenge):

      • Day 1 (Baseline): Administer vehicle and measure baseline HTR.

      • Days 2-5 (Tolerance Induction): Administer a behaviorally active dose of LSD (e.g., 0.1-0.3 mg/kg, subcutaneous) once daily.

      • Day 6 (Washout): No injection is given to allow for partial clearance of the tolerance-inducing drug.

      • Day 7 (Challenge): Administer a standard dose of 4-MeO-DMT (dose to be determined by prior dose-response studies, e.g., 1-3 mg/kg, s.c.) and quantify the HTR for 30-60 minutes.

    • Group 2 (Vehicle Control -> 4-MeO-DMT Challenge):

      • Follow the same timeline as Group 1, but administer vehicle instead of LSD on Days 2-5. This group serves as the control to measure the normal HTR response to the 4-MeO-DMT challenge.

    • Reciprocal studies should also be performed (i.e., inducing tolerance with 4-MeO-DMT and challenging with LSD) to assess if the cross-tolerance is symmetrical.

  • Data Analysis: The number of head twitches in the tolerant group (Group 1) is compared to the control group (Group 2) using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in the HTR in the LSD-pretreated group would confirm cross-tolerance.

Cross_Tolerance_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Tolerance Induction (e.g., 4 Days) cluster_challenge Phase 3: Challenge cluster_analysis Phase 4: Analysis A1 Acclimate Mice to Test Environment A2 Establish Baseline HTR (Vehicle Injection) A1->A2 B1 Divide into Two Groups A2->B1 B2 Group A: Daily LSD Injection B1->B2 B3 Group B (Control): Daily Vehicle Injection B1->B3 C1 Washout Period (e.g., 24h) B2->C1 B3->C1 C2 Administer 4-MeO-DMT Challenge to Both Groups C1->C2 C3 Quantify HTR in Group A and Group B C2->C3 D1 Compare HTR Counts: Group A vs Group B C3->D1 D2 Conclusion: Cross-Tolerance Confirmed (HTR_A << HTR_B) D1->D2 Significant Reduction D3 Conclusion: No Cross-Tolerance (HTR_A ≈ HTR_B) D1->D3 No Significant Difference

Caption: Logical workflow for a preclinical cross-tolerance experiment.

Conclusion

References

4-Methoxy-DMT's Psychoactive Profile: A Comparative Analysis of its Generalization to a 5-Methoxy-DMT Cue in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the subtle structural and functional differences between psychoactive compounds is paramount. This guide provides a comparative analysis of 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), focusing on the generalization of 4-MeO-DMT to a 5-MeO-DMT stimulus cue in rats. The data presented herein, including quantitative comparisons and detailed experimental protocols, offers valuable insights into the pharmacological similarities and differences between these two potent serotonergic agents.

Quantitative Comparison of 4-MeO-DMT and 5-MeO-DMT

The following tables summarize the key quantitative data comparing the in vivo potency and in vitro receptor binding affinities of 4-MeO-DMT and 5-MeO-DMT.

Drug Discrimination Parameter 4-MeO-DMT 5-MeO-DMT Reference
ED₅₀ for Generalization to 5-MeO-DMT cue (μmol/kg) 3.47-[1]
Relative Potency to 5-MeO-DMT ~2.7-fold lower-[1]
Receptor 4-MeO-DMT Kᵢ (nM) 5-MeO-DMT Kᵢ (nM) Reference
5-HT₁ₐ 235~11.2[1]
5-HT₂ₐ 68 - 1,300High affinity[1]
5-HT₂C 340-[1]

Experimental Protocols

The following is a representative experimental protocol for a two-lever drug discrimination task used to assess the generalization of 4-MeO-DMT to a 5-MeO-DMT cue in rats. This protocol is synthesized from established methodologies in the field.

Subjects

Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment, are individually housed with ad libitum access to water. Food is restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for the food reinforcement. The animal facility is maintained on a 12:12 hour light:dark cycle.

Apparatus

Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser that delivers 45 mg food pellets, and a house light. The chambers are enclosed in sound-attenuating boxes.

Drug Discrimination Training
  • Shaping: Rats are first trained to press either lever for food reinforcement on a fixed-ratio 1 (FR1) schedule.

  • Discrimination Training: Once lever pressing is established, discrimination training begins. Prior to each daily session, rats are administered either 5-MeO-DMT (1.5 mg/kg, intraperitoneally) or saline. On sessions when 5-MeO-DMT is administered, responses on the "drug-correct" lever are reinforced with a food pellet on a variable-interval (VI) 30-second schedule. Responses on the "saline-correct" lever have no programmed consequences. On sessions when saline is administered, the reinforcement contingencies are reversed.

  • Training Criterion: Training continues until the rats reliably complete at least 85% of their total responses on the correct lever for the first food reinforcement of the session for at least 8 out of 10 consecutive sessions.

Generalization Testing
  • Test Sessions: Once the training criterion is met, generalization test sessions are conducted. These sessions are interspersed with training sessions.

  • Drug Administration: On test days, instead of the training drug or saline, rats are administered various doses of 4-MeO-DMT.

  • Responding: During the test session, responses on either lever are reinforced to avoid extinction of responding. The primary dependent variables recorded are the percentage of responses on the drug-correct lever and the overall response rate.

  • Full Generalization: Full generalization is considered to have occurred if a dose of the test drug results in ≥80% of responses on the drug-correct lever.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways activated by these compounds and the experimental workflow of the drug discrimination studies.

G cluster_5HT2A 5-HT₂ₐ Receptor Pathway cluster_5HT1A 5-HT₁ₐ Receptor Pathway 5-MeO-DMT / 4-MeO-DMT 5-MeO-DMT / 4-MeO-DMT 5-HT₂ₐR 5-HT₂ₐR 5-MeO-DMT / 4-MeO-DMT->5-HT₂ₐR Gq/11 Gq/11 5-HT₂ₐR->Gq/11 PLC PLC Gq/11->PLC IP₃ IP₃ PLC->IP₃ DAG DAG PLC->DAG ↑ Ca²⁺ ↑ Ca²⁺ IP₃->↑ Ca²⁺ PKC PKC DAG->PKC 5-MeO-DMT / 4-MeO-DMT 5-MeO-DMT / 4-MeO-DMT 5-HT₁ₐR 5-HT₁ₐR 5-MeO-DMT / 4-MeO-DMT ->5-HT₁ₐR Gi/o Gi/o 5-HT₁ₐR->Gi/o ↓ cAMP ↓ cAMP Gi/o->↓ cAMP cluster_training Training Phase cluster_testing Generalization Testing Phase Start Start Rat Training (Lever Press for Food) Rat Training (Lever Press for Food) Start->Rat Training (Lever Press for Food) Drug Administration (5-MeO-DMT or Saline) Drug Administration (5-MeO-DMT or Saline) Rat Training (Lever Press for Food)->Drug Administration (5-MeO-DMT or Saline) Two-Lever Choice Two-Lever Choice Drug Administration (5-MeO-DMT or Saline)->Two-Lever Choice Correct Lever Press -> Food Reward Correct Lever Press -> Food Reward Two-Lever Choice->Correct Lever Press -> Food Reward Criterion Met? Criterion Met? Correct Lever Press -> Food Reward->Criterion Met? Test with 4-MeO-DMT Test with 4-MeO-DMT Criterion Met?->Test with 4-MeO-DMT Measure % Drug Lever Responding Measure % Drug Lever Responding Test with 4-MeO-DMT->Measure % Drug Lever Responding Data Analysis (ED₅₀) Data Analysis (ED₅₀) Measure % Drug Lever Responding->Data Analysis (ED₅₀) Conclusion Conclusion Data Analysis (ED₅₀)->Conclusion

References

A Comparative Analysis of the Potency of 4-OMe-DMT and 5-OMe-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two structurally isomeric tryptamine derivatives: 4-methoxy-N,N-dimethyltryptamine (4-OMe-DMT) and 5-methoxy-N,N-dimethyltryptamine (5-OMe-DMT). By examining their receptor binding affinities, functional potencies, and in-vivo effects, this document aims to offer a clear, data-driven perspective for researchers in pharmacology and drug development.

At a Glance: Key Potency Differences

Parameter4-OMe-DMT5-OMe-DMTPotency Comparison
5-HT2A Receptor Affinity (Ki) 68–1,300 nM[1]~907 nM[2]Similar
5-HT1A Receptor Affinity (Ki) 235 nM[1]< 10 nM to 3.92 - 1,060 nM[3][4]5-OMe-DMT is significantly more potent (up to 21-fold higher affinity)[1]
5-HT2A Receptor Functional Potency (EC50) Data not available1.80 - 3.87 nM[4]Cannot be directly compared
5-HT1A Receptor Functional Potency (EC50) Data not available3.92 - 1,060 nM[4]Cannot be directly compared
In-Vivo Potency (Rodent Drug Discrimination) ED50: ~3.53 mg/kgMore potent5-OMe-DMT is approximately 2.7 to 3-fold more potent[1]
In-Vivo Potency (Head-Twitch Response) Induces HTRInduces HTRDirect comparative ED50 values not available, but both are active.

In-Depth Analysis

Receptor Binding Affinity

Both 4-OMe-DMT and 5-OMe-DMT are agonists at serotonin receptors, which are key targets for psychedelic compounds. Their potency is initially determined by how strongly they bind to these receptors, a measure known as binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

5-HT2A Receptor: The 5-HT2A receptor is the primary target associated with the psychedelic effects of classic hallucinogens. Reports indicate that 4-OMe-DMT and 5-OMe-DMT have similar binding affinities for the 5-HT2A receptor.[1] The Ki value for 4-OMe-DMT at the 5-HT2A receptor is reported to be in the range of 68–1,300 nM, while a reported Ki value for 5-OMe-DMT is approximately 907 nM.[1][2]

5-HT1A Receptor: The 5-HT1A receptor is also a significant target for these compounds and is implicated in the modulation of mood and anxiety. In this case, a notable difference in potency is observed. 5-OMe-DMT exhibits a significantly higher affinity for the 5-HT1A receptor, with reported Ki values as low as < 10 nM.[3] In contrast, 4-OMe-DMT has a Ki of 235 nM, indicating a roughly 21-fold lower affinity.[1]

Other Receptors: 4-OMe-DMT also shows affinity for the 5-HT2C receptor with a Ki of 340 nM.[1] 5-OMe-DMT is known to be a non-selective serotonin receptor agonist, with high affinity for a range of 5-HT receptors including 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7 subtypes.[2]

Functional Potency

Functional potency (EC50) measures the concentration of a compound required to elicit a half-maximal response at the receptor. It is a crucial indicator of a drug's efficacy.

For 5-OMe-DMT , functional potency data is available. Its EC50 values at the 5-HT2A receptor range from 1.80 to 3.87 nM, and at the 5-HT1A receptor, the range is 3.92 to 1,060 nM.[4] This indicates that 5-OMe-DMT is a potent agonist at both receptors.

In-Vivo Potency

Animal models provide valuable insights into the behavioral effects and overall potency of psychoactive compounds.

Drug Discrimination Studies

In rodent drug discrimination tests, animals are trained to recognize the subjective effects of a specific drug. These studies indicate that 5-OMe-DMT is more potent than 4-OMe-DMT . In rats trained to discriminate 5-OMe-DMT from saline, 4-OMe-DMT substituted for the 5-OMe-DMT cue with an ED50 of 3.47 µmol/kg, demonstrating about 2.7-fold lower potency than 5-OMe-DMT.[1] Similarly, in rats trained to discriminate the hallucinogen DOM, 4-OMe-DMT fully substituted with an ED50 of about 3.53 mg/kg, showing approximately 3-fold lower potency than 5-OMe-DMT.[1]

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for predicting psychedelic potential in humans. Both 4-OMe-DMT and 5-OMe-DMT induce the HTR in animal models, confirming their activity at the 5-HT2A receptor. While both are active, a direct side-by-side comparison of their ED50 values for inducing HTR was not found in the reviewed literature.

Signaling Pathways

The interaction of these tryptamines with 5-HT1A and 5-HT2A receptors initiates intracellular signaling cascades. Understanding these pathways is crucial for comprehending their pharmacological effects.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2A_Receptor 5-HT2A-R Gq_Protein Gq/11 5-HT2A_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release stimulates PKC PKC DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca2_Release->Cellular_Response Agonist 4-OMe-DMT or 5-OMe-DMT Agonist->5-HT2A_Receptor

5-HT2A Receptor Signaling Pathway.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT1A_Receptor 5-HT1A-R Gi_Protein Gi/o 5-HT1A_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits ATP ATP cAMP cAMP ATP->cAMP conversion (inhibited) PKA PKA cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Agonist 4-OMe-DMT or 5-OMe-DMT Agonist->5-HT1A_Receptor

5-HT1A Receptor Signaling Pathway.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this comparison.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Start Start Preparation Prepare cell membranes expressing the target receptor Start->Preparation Incubation Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (4-OMe-DMT or 5-OMe-DMT) Preparation->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand (e.g., using a scintillation counter) Separation->Quantification Analysis Analyze data to determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Quantification->Analysis Calculation Calculate Ki value from IC50 using the Cheng-Prusoff equation Analysis->Calculation End End Calculation->End

Radioligand Binding Assay Workflow.

Specifics for Tryptamine Binding Assays:

  • Receptors: Human cloned 5-HT1A, 5-HT2A, and other serotonin receptors expressed in cell lines (e.g., HEK293, CHO).

  • Radioligands:

    • For 5-HT1A: [³H]8-OH-DPAT is commonly used.

    • For 5-HT2A: [³H]ketanserin or [¹²⁵I]DOI are often employed.

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled known ligand.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Calcium_Flux_Assay_Workflow Start Start Cell_Culture Culture cells expressing the 5-HT2A receptor Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of the test compound (4-OMe-DMT or 5-OMe-DMT) Dye_Loading->Compound_Addition Fluorescence_Measurement Measure changes in fluorescence intensity over time using a plate reader Compound_Addition->Fluorescence_Measurement Analysis Analyze the dose-response curve to determine the EC50 value Fluorescence_Measurement->Analysis End End Analysis->End HTR_Workflow Start Start Acclimatization Acclimatize mice to the testing environment Start->Acclimatization Drug_Administration Administer varying doses of the test compound (4-OMe-DMT or 5-OMe-DMT) intraperitoneally (i.p.) or subcutaneously (s.c.) Acclimatization->Drug_Administration Observation Observe and record the number of head twitches over a set period of time (e.g., 30-60 minutes) Drug_Administration->Observation Data_Analysis Analyze the dose-response relationship to determine the ED50 value Observation->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Safety and Handling Guide for 4-methoxy-N,N-dimethyltryptamine (4-methoxy-DMT)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-methoxy-DMT in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize exposure risks.

Hazard Assessment and Recommendations

4-methoxy-DMT is a tryptamine compound intended for research use.[1][2] According to its Safety Data Sheet (SDS), the substance is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, it is crucial to note that the toxicological properties of this material have not been thoroughly investigated.[3] Due to its structural similarity to other potent psychedelic tryptamines like 5-MeO-DMT and N,N-DMT, which are considered highly hazardous, a cautious approach is strongly recommended to prevent potential psychoactive effects from occupational exposure.[4] Therefore, standard laboratory procedures should be supplemented with enhanced personal protective equipment and containment strategies.

Hazard Summary

Hazard CategoryClassificationRecommendations
GHS Classification Not classified[1]Handle with caution as toxicological properties are not fully known.[3]
Health Hazards Potential for psychoactive effects.[4][5]Minimize all routes of exposure (inhalation, skin contact, ingestion).[6]
Physical Hazards Not classified[1]Follow standard chemical handling procedures.
Occupational Exposure No established Occupational Exposure Limit (OEL).Treat as a potent compound; use engineering controls and appropriate PPE.[4][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is recommended to create a robust barrier between the researcher and the chemical.[7] Gowns, gloves, and other PPE should be disposable and made of materials tested for resistance to a broad range of chemicals.[7][8]

Recommended PPE for Handling 4-methoxy-DMT

Body PartPPE ItemStandard and Specifications
Hands Double GlovesWear two pairs of nitrile gloves. The glove material should be impermeable and resistant to the product. Change gloves immediately if contaminated.
Body Disposable GownA long-sleeved, disposable gown that closes in the back is required.[8] Ensure cuffs are tight-fitting.[8] Do not wear gowns outside of the designated hazardous area.[8]
Eyes/Face Safety Goggles & Face ShieldUse chemical safety goggles that provide a complete seal around the eyes.[3] A face shield should be worn over goggles during procedures with a splash risk.[8][9]
Respiratory N95 Respirator or HigherFor handling solids or any procedure that could generate dust or aerosols, a NIOSH-approved N95 respirator is the minimum requirement.[7] For higher-risk procedures, consider a full-face air-purifying respirator.[9]
Feet Shoe CoversDisposable, skid-resistant shoe covers should be worn over laboratory footwear.[8]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety. The following procedural guidance outlines the key steps before, during, and after working with 4-methoxy-DMT.

Step 1: Pre-Operational Procedure

  • Designated Area: All handling of 4-methoxy-DMT should occur in a designated area, such as a chemical fume hood, a Class II biological safety cabinet, or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[6][7]

  • Safety Review: Thoroughly review the Safety Data Sheet (SDS) before beginning work.[1] Ensure a safety shower and eye wash station are accessible.[3]

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE before entering the designated handling area.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, gown, mask/respirator, goggles/face shield, and finally, gloves over the gown cuffs).

Step 2: Handling and Experimental Procedure

  • Weighing Solids: Handle solid 4-methoxy-DMT within a containment system with local exhaust ventilation to control dust.[6] Use gentle scooping techniques to avoid aerosolizing the powder.

  • Preparing Solutions: When preparing solutions, add solvents slowly to the solid to prevent splashing. If sonication or vortexing is required, ensure the container is tightly sealed and perform the action inside the containment system to manage potential aerosolization.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[10] Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[10]

Step 3: Post-Operational and Decontamination Procedure

  • Decontaminate Equipment: All non-disposable equipment and surfaces should be thoroughly decontaminated. Consult relevant literature for appropriate decontamination solutions for tryptamines.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves are removed first, followed by the gown, shoe covers, face/eye protection, and finally the inner gloves.

  • Waste Segregation: All disposable items that have come into contact with 4-methoxy-DMT are considered contaminated waste.

Step 4: Waste Disposal Plan

  • Contaminated PPE: Dispose of all used gowns, gloves, shoe covers, and other contaminated disposable items in a designated hazardous waste container.[6]

  • Chemical Waste: Unused 4-methoxy-DMT and solutions containing the compound must be disposed of as hazardous chemical waste.[6] This may involve dissolving the material in a combustible solvent and processing it through a licensed chemical incinerator.[3]

  • Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name. Store waste containers in a secure, well-ventilated area, away from incompatible materials, until collection by a certified waste disposal service.[6][11]

Visual Workflow for Handling 4-methoxy-DMT

The following diagram illustrates the logical workflow for the safe handling and disposal of 4-methoxy-DMT.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination & Disposal Phase prep_area Designate & Prepare Handling Area (Fume Hood / CVE) review_sds Review SDS & Emergency Procedures prep_area->review_sds gather_materials Assemble Equipment, Chemicals & PPE review_sds->gather_materials don_ppe Don Full PPE (Gown, Double Gloves, Respirator, Goggles) gather_materials->don_ppe weigh_solid Weigh Solid Compound in Containment don_ppe->weigh_solid prepare_solution Prepare Solution in Containment weigh_solid->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Safely dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 4-methoxy-DMT.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy DMT
Reactant of Route 2
Reactant of Route 2
4-methoxy DMT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.